Technical Monograph: Synthesis and Characterization of Lithium(1+) 4-Chloroquinoline-3-Carboxylate
This technical guide details the synthesis, purification, and characterization of Lithium(1+) 4-chloroquinoline-3-carboxylate (CAS: 2219408-85-0). It addresses the specific challenge of preserving the labile C4-chlorine...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, purification, and characterization of Lithium(1+) 4-chloroquinoline-3-carboxylate (CAS: 2219408-85-0). It addresses the specific challenge of preserving the labile C4-chlorine atom during the transformation from ester to carboxylate salt, a common pitfall in quinoline chemistry.
Executive Summary
Lithium(1+) 4-chloroquinoline-3-carboxylate is a specialized quinoline derivative serving as a critical intermediate in the synthesis of fluoroquinolone antibiotics, antimalarial agents, and potentially as a functional additive in lithium-ion electrolyte systems due to its unique electronic profile.
The synthesis of this compound presents a distinct chemoselective challenge: Nucleophilic Aromatic Substitution (
). The chlorine atom at the C4 position of the quinoline ring is highly electrophilic. Standard alkaline hydrolysis (saponification) protocols often inadvertently displace this chlorine with a hydroxyl group, yielding the thermodynamic byproduct, 4-hydroxyquinoline-3-carboxylate.
This guide provides a chemoselective protocol utilizing acid-mediated ester hydrolysis followed by stoichiometric lithiation to ensure structural integrity.
Retrosynthetic Analysis & Strategy
To synthesize the target lithium salt without compromising the C-Cl bond, we must avoid prolonged exposure of the 4-chloro intermediate to strong nucleophiles (like
) at high temperatures.
The Strategy:
Scaffold Construction: Use the Gould-Jacobs reaction to build the quinoline core.
Functionalization: Convert the 4-hydroxy tautomer to the 4-chloro derivative using phosphoryl chloride (
).
Protection of Integrity: Hydrolyze the ester under acidic conditions (where
is suppressed) to isolate the free acid.
Salt Formation: Generate the lithium salt via a mild acid-base reaction in a non-nucleophilic solvent system.
Mechanistic Pathway Diagram
Figure 1: Step-wise synthetic pathway highlighting the critical divergence point where acidic hydrolysis protects the C4-chloro substituent.
Experimental Protocols
Phase 1: Synthesis of the Precursor (Ethyl 4-chloroquinoline-3-carboxylate)
Condensation: Mix equimolar amounts of aniline and EMME. Heat to 110°C for 2 hours. Ethanol is evolved; distill it off to drive equilibrium.
Cyclization (Gould-Jacobs): Add the resulting enamine dropwise to refluxing diphenyl ether (~250°C). This high temperature is non-negotiable for thermodynamic cyclization.
Observation: A solid precipitate (Ethyl 4-hydroxyquinoline-3-carboxylate) forms upon cooling. Wash with hexane to remove diphenyl ether.
Chlorination: Suspend the dried 4-hydroxy ester in excess
(approx. 5 equiv).
Catalyst: Add a catalytic amount of DMF.
Reaction: Reflux for 2-3 hours until the solution becomes clear.
Workup: Pour carefully onto crushed ice/ammonia. Extract with Dichloromethane (DCM).
Validation: TLC should show a less polar spot compared to the 4-hydroxy starting material.
Phase 2: Acid-Mediated Hydrolysis (Critical Step)
Objective: Cleave the ethyl ester without displacing the chlorine.
Reaction Matrix: Dissolve Ethyl 4-chloroquinoline-3-carboxylate (10 mmol) in a mixture of Glacial Acetic Acid (20 mL) and 20%
(10 mL).
Process: Reflux at 90-100°C. Monitor via TLC every 30 minutes.
Note: Do not exceed 4 hours. Prolonged heating in aqueous acid can eventually hydrolyze the halide.
Isolation: Pour the mixture into ice water. The free acid (4-chloroquinoline-3-carboxylic acid ) will precipitate as a white/off-white solid.
Purification: Filter, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from ethanol if necessary.
Checkpoint: Melting point should be approx. 260°C (dec).
Addition: Suspend the carboxylic acid (1 equiv) in Methanol. Add the LiOH solution (1.0 equiv exactly) dropwise at room temperature.
Observation: The suspension will clear as the lithium salt forms and dissolves.
Crystallization: Stir for 1 hour. Concentrate the solvent via rotary evaporation to 20% volume. Add cold Diethyl Ether or Acetone to induce precipitation of the lithium salt.
Drying: Filter the white solid and dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove lattice solvents.
Characterization Framework
Spectroscopic Validation
The formation of the salt is best confirmed by the disappearance of the carboxylic acid proton and the shift in the carbonyl stretch.
Technique
Parameter
Precursor (Acid)
Target (Li+ Salt)
Rationale
1H NMR (DMSO-d6)
-COOH Proton
Broad singlet ~13-14 ppm
Absent
Deprotonation confirms salt formation.
1H NMR
C2-H (Quinoline)
~9.0 ppm
~8.8 - 8.9 ppm
Slight upfield shift due to increased electron density from carboxylate anion.
FT-IR
Carbonyl (C=O)
1700-1720 cm⁻¹ (Strong)
1580-1620 cm⁻¹
Shift to asymmetric carboxylate stretching ().
Melting Point
Phase Transition
~260°C
>300°C (Dec)
Ionic lattice energy significantly increases thermal stability.
Structural Topology (XRD Expectations)
While specific single-crystal data for this exact CAS may be proprietary, lithium quinoline carboxylates typically adopt one of two coordination geometries:
Bridging Dimer: Two Lithium ions bridged by carboxylate oxygens, forming a
core.
Chelated Monomer: Lithium coordinates to the Carboxylate Oxygen and the Quinoline Nitrogen (N1), forming a stable 6-membered chelate ring.
Note: The bulky Chlorine at C4 may sterically hinder extensive polymeric packing, favoring the monomeric or dimeric solvent-coordinated species (e.g., coordinated with Methanol or Water).
Coordination Diagram
Figure 2: Predicted coordination environment showing potential chelation between the Quinoline Nitrogen and Carboxylate Oxygen.
Safety & Handling
Lithium Salts: Generally low toxicity but can be psychoactive in high doses. Handle as a chemical irritant.
Quinoline Derivatives: Many halogenated quinolines are skin sensitizers and potential mutagens. Use full PPE (Gloves, Goggles, Fume Hood).
POCl3: Highly corrosive and reacts violently with water. Quench reactions with extreme caution.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link
Wolfson, A., et al. (2016). Synthesis of 4-chloroquinoline-3-carboxylic acid derivatives. Organic Preparations and Procedures International.
ChemicalBook. (2024). Lithium(1+) ion 4-chloroquinoline-3-carboxylate Product Entry (CAS 2219408-85-0).[2]Link
Organic Syntheses. (1955). Reaction of Organolithium Reagents with Carboxylic Acids.[3][4] Coll. Vol. 3, p. 490. (Reference for Lithium salt behavior). Link
National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (Mechanistic insight on hydrolysis). Link
Structural Characterization of Lithium 4-chloroquinoline-3-carboxylate
The following technical guide details the structural characterization, synthesis, and solid-state analysis of Lithium 4-chloroquinoline-3-carboxylate . As no specific crystal structure report for this exact salt form (CA...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthesis, and solid-state analysis of Lithium 4-chloroquinoline-3-carboxylate .
As no specific crystal structure report for this exact salt form (CAS 2219408-85-0) is currently available in the open crystallographic databases (CSD, PDB), this guide serves as a predictive structural monograph and standardization protocol . It synthesizes known data from homologous quinoline-3-carboxylates to construct a theoretical model, followed by a rigorous experimental workflow for de novo determination.
Executive Summary
Lithium 4-chloroquinoline-3-carboxylate is a lithium salt intermediate critical in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its solid-state properties—specifically its crystal habit and hydration state—directly influence its solubility, hygroscopicity, and downstream processing in pharmaceutical formulations.
While the parent compound, 4-chloroquinoline-3-carboxylic acid , exhibits a planar hydrogen-bonded dimer motif typical of carboxylic acids, the introduction of the Lithium cation (
) fundamentally alters the lattice energy landscape. This guide outlines the predicted coordination geometry, the synthesis of single crystals, and the standard operating procedure (SOP) for solving its structure.
Scaffolding for kinase inhibitors; antibacterial synthesis.
Theoretical Structural Model
The Parent Scaffold vs. The Salt
To understand the lithium salt, we must first analyze the parent acid. The 4-chloroquinoline-3-carboxylic acid crystallizes with strong intermolecular hydrogen bonds (
) forming centrosymmetric dimers. The quinoline ring is essentially planar, but the 4-chloro substituent introduces steric bulk that twists the carboxylate group slightly out of plane (torsion angle ).
Predicted Lithium Coordination Sphere
Upon lithiation, the proton donor is removed. The
ion is "hard" (in the HSAB theory sense) and highly oxophilic. It will not simply replace the proton in a linear fashion but will restructure the packing into a coordination complex.
Hypothesis: The crystal structure will likely adopt a 1D Coordination Polymer motif.
Primary Interaction: The carboxylate group (
) will bridge two lithium centers in a or fashion.
Secondary Interaction: The quinoline nitrogen (
) is less basic due to the electron-withdrawing chlorine at the C4 position, making direct coordination less favorable than . However, if the packing allows, a chelate ring involving the carboxylate oxygen and the ring nitrogen is possible.
Solvation: Lithium salts are hygroscopic. The lattice is predicted to contain coordinated water molecules (
), completing a tetrahedral () or square pyramidal () geometry around the lithium.
Predicted Lattice Features:
Space Group:
or (Centrosymmetric to maximize packing efficiency).
Packing:
stacking between antiparallel quinoline rings (distance ) will stabilize the columns of lithium-carboxylate clusters.
dropwise as a solution in minimal water. The suspension should clear as the salt forms.
Filtration: Filter through a
PTFE membrane to remove nucleation sites (dust).
Isolation: Rotary evaporate to obtain the bulk amorphous salt for solubility testing.
Crystallization for SXRD (Single Crystal X-Ray Diffraction)
We utilize a Vapor Diffusion method to slow the precipitation and order the lattice.
Inner Vial: Saturated solution of the Li-salt in Methanol (
).
Outer Vial: Diethyl Ether or Acetone (
) as the antisolvent.
Conditions: Seal tightly and store at
in a vibration-free environment for 7-14 days.
Visualization of Workflow
The following diagram illustrates the critical path from raw material to resolved structure.
Figure 1: Critical path for the synthesis and crystallographic characterization of the Lithium salt.
Structural Determination Logic
Once crystals are harvested, the following parameters define the data collection strategy. This protocol ensures high redundancy and resolution.
Data Collection Parameters[1][2]
Radiation Source:
(). Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption ( absorption coefficient is lower for Mo).
Temperature:
(Cryostream). Essential to reduce thermal motion of the Lithium ion and resolve disorder in solvent molecules.
Resolution: Target
or better to resolve the bond distance precisely ( expected).
Refinement Strategy (SHELXL)
Heavy Atom Method: Locate the Chlorine and Quinoline backbone first.
Difference Fourier Map: Locate the Lithium ion. Note: Li is light (3 electrons). It will appear as a weak peak (
) near the carboxylate oxygens.
Restraints: If the quinoline ring shows disorder, apply FLAT restraints. If water is present, locate Hydrogen atoms from the difference map and refine with DFIX restraints to maintain chemically reasonable
distances ().
Solid-State Implications
Understanding this structure allows for the optimization of drug properties.
Coordination Logic Diagram
The diagram below hypothesizes the local environment of the Lithium ion, which drives the material's hygroscopicity.
Figure 2: Predicted coordination sphere. The C4-Chlorine provides steric hindrance, likely preventing the formation of flat sheets and encouraging 1D polymeric chains or hydrated clusters.
Stability & Solubility
Hygroscopicity: If the structure contains coordinated water (as predicted in Fig 2), the material will be stable at ambient humidity but may dehydrate/collapse under vacuum or high heat (
).
Solubility: The ionic character of the
bond significantly enhances solubility in polar protic solvents (Water, MeOH) compared to the parent acid, which is limited by its strong dimer H-bonds.
Lithium Coordination Chemistry: Olsher, U., et al. "The coordination chemistry of lithium ion: a crystal and molecular structure review." Chemical Reviews 91.2 (1991): 137-164. Link
General Synthesis of Quinoline Carboxylates: Muscia, G. C., et al. "Synthesis and antimicrobial activity of new 3-quinolinecarboxylic acid derivatives." Journal of Heterocyclic Chemistry 45.3 (2008): 611-616.
Crystallization Protocol: Hulliger, J. "Chemistry and physics of crystal growth.
Foundational
Spectroscopic properties (NMR, IR, Mass) of Lithium 4-chloroquinoline-3-carboxylate
An In-depth Technical Guide to the Spectroscopic Properties of Lithium 4-chloroquinoline-3-carboxylate Authored by: Gemini, Senior Application Scientist Publication Date: February 15, 2026 Abstract This technical guide p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Properties of Lithium 4-chloroquinoline-3-carboxylate
Authored by: Gemini, Senior Application Scientist
Publication Date: February 15, 2026
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic properties of Lithium 4-chloroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct and complete experimental spectra for this specific lithium salt are not widely published, this document synthesizes predicted data grounded in established principles of spectroscopy and authoritative data from closely related analogues, such as its corresponding ethyl ester and carboxylic acid. We present a detailed examination of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers with a robust framework for structural verification and quality control. This guide includes detailed experimental protocols, data summary tables, and workflow diagrams to serve as a practical reference for scientists in drug discovery and chemical synthesis.
Introduction and Significance
Quinoline derivatives are a cornerstone in pharmaceutical development, forming the structural core of drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1][2] The functionalization of the quinoline scaffold, particularly with chloro and carboxylate groups, can significantly modulate a molecule's physicochemical properties and biological activity. Lithium 4-chloroquinoline-3-carboxylate represents such a functionalized scaffold. The precise characterization of its molecular structure is paramount for ensuring purity, understanding its chemical behavior, and advancing its potential applications.
Spectroscopic techniques are the gold standard for unambiguous structural elucidation.[3] This guide provides an in-depth exploration of the expected NMR, IR, and Mass spectra of the title compound, explaining how each technique provides a unique and complementary piece of the structural puzzle.
Molecular Structure and Synthesis Context
Chemical Structure and Atom Numbering
For clarity in spectral assignments, the standard IUPAC numbering for the quinoline ring is used throughout this guide.
Figure 1. Molecular structure of Lithium 4-chloroquinoline-3-carboxylate with atom numbering for NMR assignments.
Synthetic Context
Lithium 4-chloroquinoline-3-carboxylate is typically prepared via a two-step process. The synthesis begins with the formation of the corresponding carboxylic acid or its ester derivative, followed by saponification. A common route involves the oxidation of 2-chloroquinoline-3-carbaldehyde to yield 4-chloroquinoline-3-carboxylic acid.[4] Alternatively, ethyl 4-chloroquinoline-3-carboxylate can be synthesized and subsequently hydrolyzed using a base like lithium hydroxide (LiOH) to yield the target lithium salt.[2][5] Understanding this synthetic pathway is crucial for anticipating potential impurities, such as unreacted starting materials or by-products, which could be detected during spectroscopic analysis.
Caption: Correlation between molecular features and their spectroscopic signals.
The confirmation process is self-validating:
Mass Spectrometry confirms the molecular weight of the carboxylate anion (206.00 amu for ³⁵Cl).
IR Spectroscopy confirms the presence of the critical carboxylate and C-Cl functional groups and, importantly, the absence of the precursor carboxylic acid OH group.
NMR Spectroscopy provides the final, detailed proof by confirming the exact carbon-hydrogen framework, showing the correct number of protons and carbons in their expected chemical environments and with the correct connectivity.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for Lithium 4-chloroquinoline-3-carboxylate.
Caption: Standard experimental workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
FT-IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal. This is the simplest method.
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
[3]4. Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water.
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both negative and positive ion modes. For fragmentation data (MS/MS), select the ion of interest (e.g., m/z 206) and subject it to collision-induced dissociation (CID).
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to further support the proposed structure.
References
BenchChem Technical Support Team. (2025).
Journal of Applied Bioanalysis. (n.d.).
Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin.
ProQuest. (n.d.).
MDPI. (n.d.). New Synthetic Quinoline (Qui)
PMC. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
Quora. (2020). How might one synthesis 4-chloro quinoline?.
Lukianov, O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
SpectraBase. (n.d.). 4-Chloroquinoline - 13C NMR - Chemical Shifts.
Henriques, M.S.C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
Ukrainets, I. V., et al. (2016). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
ResearchGate. (n.d.). Characterization of the lithium carboxylate protective interface a Infrared spectra of HFA-Li and HFA.
Moss, D., et al. (n.d.). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. PubMed.
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin.
Biological Magnetic Resonance Bank. (n.d.). 4-chloroacetophenone.
Sangule, O. T. (n.d.). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3-carbaldehyde Thiosemicarbazone. JETIR.org.
MDPI. (n.d.).
The Royal Society of Chemistry. (n.d.).
PMC. (n.d.). Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids.
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
An In-depth Technical Guide on the Solubility and Stability of Lithium 4-chloroquinoline-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of Lithium 4-chloroquinoline-3-carboxylate, a key intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of Lithium 4-chloroquinoline-3-carboxylate, a key intermediate and potential active pharmaceutical ingredient (API). Understanding these fundamental physicochemical properties is paramount for successful process development, formulation design, and ensuring therapeutic efficacy and safety. This document delves into the theoretical underpinnings of solubility and stability, presents detailed experimental protocols for their assessment, and offers insights into the interpretation of the resulting data.
Introduction: The Significance of Quinolines and the Role of Physicochemical Characterization
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The 4-chloroquinoline-3-carboxylate moiety, in particular, serves as a versatile building block in the synthesis of more complex molecules, including potent antimalarials and kinase inhibitors.[2] The lithium salt of this carboxylic acid is often an important intermediate, and its behavior in organic solvents dictates the efficiency of subsequent synthetic transformations, purification strategies, and ultimately, the quality of the final API.
A thorough understanding of the solubility and stability of Lithium 4-chloroquinoline-3-carboxylate is not merely an academic exercise; it is a critical component of robust drug development. Solubility directly impacts reaction kinetics, yield, and purification efficiency, while stability determines the compound's shelf-life, degradation pathways, and the potential formation of impurities. This guide aims to equip researchers with the necessary knowledge and methodologies to comprehensively characterize these crucial parameters.
Theoretical Framework: The Interplay of Molecular Structure and Solvent Properties
The solubility and stability of a compound are intrinsically linked to its molecular structure and the nature of the solvent in which it is dissolved. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve best in polar solvents and nonpolar solutes in nonpolar solvents.[3][4][5]
2.1. Factors Influencing Solubility:
The solubility of Lithium 4-chloroquinoline-3-carboxylate is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Ionic Nature: As a lithium salt of a carboxylic acid, the compound possesses a significant ionic character. The charged carboxylate group makes it more inclined to dissolve in polar solvents that can effectively solvate the lithium cation and the carboxylate anion.[6][7]
The Quinoline Ring System: The quinoline core is a bicyclic aromatic system, contributing a degree of hydrophobicity to the molecule. This nonpolar characteristic can enhance solubility in less polar organic solvents.
The Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electron distribution within the quinoline ring, subtly affecting its polarity and interactions with solvent molecules.
Solvent Polarity: The polarity of the solvent is a primary determinant of solubility. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylate group, while polar aprotic solvents (e.g., DMF, DMSO) can effectively solvate the lithium cation.[5] Nonpolar solvents are generally poor choices for dissolving ionic compounds.[7]
2.2. Factors Influencing Stability:
The stability of Lithium 4-chloroquinoline-3-carboxylate in solution is its resistance to chemical degradation. Degradation can be initiated by various factors, leading to the formation of impurities that may be inactive or even toxic.
Hydrolysis: The ester-like linkage in the carboxylate group can be susceptible to hydrolysis, particularly in the presence of water and under acidic or basic conditions.
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to light and air.[8]
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[8][9]
Thermal Degradation: Elevated temperatures can accelerate the rate of degradation reactions.[9]
Experimental Protocols for Solubility and Stability Assessment
A systematic approach to evaluating the solubility and stability of Lithium 4-chloroquinoline-3-carboxylate is crucial. The following sections outline detailed methodologies for these assessments.
3.1. Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
Preparation: Accurately weigh an excess amount of Lithium 4-chloroquinoline-3-carboxylate into a series of vials.
Solvent Addition: Add a precise volume of the desired organic solvent to each vial. A range of solvents with varying polarities should be selected (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran, dichloromethane, toluene).
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
Data Presentation:
The solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[10][11] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[10]
Protocol:
Stock Solution Preparation: Prepare a stock solution of Lithium 4-chloroquinoline-3-carboxylate in a suitable solvent where it exhibits good solubility and stability (e.g., methanol or acetonitrile).
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions as recommended by ICH guidelines:[10]
Acidic Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
Basic Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C) in the dark.
Photolytic Degradation: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control sample should be run in parallel.
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method:
A crucial aspect of forced degradation studies is the use of a validated stability-indicating analytical method. This method must be able to separate the parent compound from all potential degradation products.
Data Presentation:
The results of the forced degradation studies can be summarized in a table, indicating the percentage of degradation observed under each condition.
Stress Condition
Duration
Temperature
% Degradation of Parent Compound
Observations (e.g., new peaks in chromatogram)
0.1 N HCl
24 h
60 °C
[Example Data: 15.3]
[Example Data: Two new degradation peaks observed]
0.1 N NaOH
24 h
60 °C
[Example Data: 45.8]
[Example Data: Major degradation peak and several minor peaks]
3% H₂O₂
24 h
RT
[Example Data: 8.2]
[Example Data: One significant degradation peak]
Thermal
48 h
60 °C
[Example Data: 2.1]
[Example Data: Minor increase in impurity levels]
Photolytic
24 h
ICH Chamber
[Example Data: 5.5]
[Example Data: One new degradation peak observed]
Visualization of Experimental Workflows
Diagram of the Solubility Determination Workflow:
Caption: Workflow for determining the equilibrium solubility of a compound.
Diagram of the Forced Degradation Study Workflow:
Caption: Workflow for conducting forced degradation studies.
Discussion and Interpretation of Results
5.1. Solubility Profile:
The solubility data will reveal the optimal solvent systems for various applications. For instance, high solubility in a particular solvent might be advantageous for a synthetic reaction, while moderate solubility in a less polar solvent could be ideal for crystallization and purification. The observed trend in solubility should correlate with the polarity of the solvents, with more polar solvents generally exhibiting higher solvating power for the ionic lithium carboxylate.
5.2. Stability Profile:
The forced degradation studies provide a roadmap of the compound's potential degradation pathways. Significant degradation under basic conditions, for example, would indicate that alkaline environments should be avoided during synthesis, purification, and formulation. The identification of degradation products through techniques like LC-MS is a critical next step in understanding the degradation mechanism and ensuring the safety of the final drug product.
Conclusion
A comprehensive understanding of the solubility and stability of Lithium 4-chloroquinoline-3-carboxylate is fundamental to its successful development as a pharmaceutical intermediate or API. The experimental protocols and data interpretation guidelines presented in this technical guide provide a robust framework for researchers to characterize these critical physicochemical properties. This knowledge will enable the rational design of synthetic processes, the development of stable formulations, and ultimately, the delivery of safe and effective medicines.
References
Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). Available from: [Link]
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
Royal Society of Chemistry. (2025, July 23). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
PMC. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
ResearchGate. (2021, November 17). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]
Study.com. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]
Study.com. (n.d.). How does the polarity of a molecule and a solvent impact solubility, and why might this be important?. Retrieved from [Link]
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. Retrieved from [Link]
Royal Society of Chemistry. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
ResearchGate. (2025, October 17). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of lithium carboxylate 3 a. Retrieved from [Link]
Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Retrieved from [Link]
Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
Figshare. (n.d.). Collection - Synthesis of 7‑Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - The Journal of Organic Chemistry. Retrieved from [Link]
An In-depth Technical Guide to the Thermogravimetric Analysis of Lithium 4-chloroquinoline-3-carboxylate
This guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of Lithium 4-chloroquinoline-3-carboxylate. As this is a compound of specific interest in pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of Lithium 4-chloroquinoline-3-carboxylate. As this is a compound of specific interest in pharmaceutical and materials science research, understanding its thermal stability and decomposition profile is paramount for quality control, formulation development, and ensuring safety. This document is structured to provide not only a methodological protocol but also the scientific rationale behind the experimental design and data interpretation, reflecting a deep understanding of thermal analysis principles.
Introduction: The Significance of Thermal Analysis for Novel Active Pharmaceutical Ingredients (APIs)
Lithium 4-chloroquinoline-3-carboxylate is a lithium salt of a quinoline derivative. Quinolines are a well-established class of heterocyclic compounds with a wide range of biological activities.[1] The formation of a lithium salt of a carboxylic acid derivative can significantly alter the physicochemical properties of the parent molecule, including solubility, stability, and bioavailability.
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the characterization of such new chemical entities.[2] TGA measures the change in mass of a sample as a function of temperature or time, providing critical information on thermal stability, decomposition kinetics, and compositional analysis.[3][4] When coupled with DSC, which measures heat flow, a more complete picture of thermal events such as melting, crystallization, and decomposition can be obtained.[5] For pharmaceutical compounds, this data is crucial for:
Determining the upper-temperature limits for storage and processing.
Identifying the presence of solvates or hydrates, which can impact dosage and stability.[6]
Screening for potential polymorphic forms.
Assessing the purity of the synthesized compound.[7]
This guide will walk the researcher through a robust methodology for the thermal characterization of Lithium 4-chloroquinoline-3-carboxylate, grounded in established analytical standards and expert experience.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy. The causality behind each parameter selection is explained to empower the researcher to adapt the methodology for similar compounds.
Instrumentation and Calibration
A simultaneous thermal analyzer (STA), which combines TGA and DSC capabilities, is highly recommended for a comprehensive analysis.[5]
Instrument: A calibrated Simultaneous Thermal Analyzer (TGA/DSC).
Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
Calibration:
Temperature and Heat Flow: Calibrate the instrument using certified reference materials (e.g., indium, zinc) across the desired temperature range. This ensures the accuracy of transition temperatures and enthalpy measurements.
Mass: Calibrate the microbalance using certified weights to ensure accurate mass loss measurements.
Sample Preparation
The preparation of the sample is a critical step that can significantly influence the results.
Sample Mass: A sample mass of 3-5 mg is ideal. This is small enough to minimize thermal gradients within the sample but large enough to be representative and provide a clear signal.
Sample Form: The sample should be a fine, homogeneous powder. If the sample consists of large crystals, gently grind it to ensure uniform heat distribution.
Crucible Loading: Distribute the sample evenly across the bottom of the crucible in a thin layer. This maximizes surface area and prevents the evolved gases from being trapped, which could alter the decomposition profile.
TGA/DSC Experimental Parameters
The choice of experimental parameters dictates the quality and resolution of the resulting data.
Parameter
Recommended Value
Rationale
Temperature Range
30 °C to 800 °C
This range is typically sufficient to observe the dehydration, decomposition, and formation of the final residue for most organic salts.[8][9]
Heating Rate
10 °C/min
A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.[10] Slower rates can improve the separation of overlapping thermal events, while faster rates can increase sensitivity for detecting minor mass losses.
Purge Gas
Nitrogen (Inert)
An inert atmosphere of high-purity nitrogen is crucial to prevent oxidative decomposition, allowing for the study of the material's intrinsic thermal stability.[11]
Flow Rate
50 mL/min
A consistent flow rate ensures the efficient removal of evolved gases from the furnace, preventing secondary reactions and ensuring a stable baseline.[3]
Interpreting the Thermogram of Lithium 4-chloroquinoline-3-carboxylate: A Predictive Analysis
While no specific data exists for this novel compound, we can predict a multi-stage decomposition profile based on the thermal behavior of similar quinoline compounds, lithium carboxylates, and hydrated pharmaceutical salts.[5][12]
Hypothetical TGA/DSC Curve
A typical thermogram for a hydrated organic salt like Lithium 4-chloroquinoline-3-carboxylate would likely exhibit the following stages:
Temperature Range (°C)
Mass Loss (TGA)
Thermal Event (DSC)
Predicted Process
50 - 150
Initial, distinct mass loss
Endothermic peak
Loss of adsorbed or crystalline water (dehydration).[13]
150 - 250
Stable plateau
No significant events
Region of thermal stability for the anhydrous compound.
250 - 450
Significant, sharp mass loss
Complex endo/exothermic peaks
Onset of decomposition. Likely initiated by decarboxylation of the carboxylate group, releasing CO2.
450 - 700
Gradual, continuous mass loss
Broad exothermic peaks
Further decomposition and fragmentation of the 4-chloroquinoline ring structure.
> 700
Stable plateau (residual mass)
No significant events
Formation of a stable inorganic residue, likely Lithium Carbonate (Li₂CO₃) or Lithium Oxide (Li₂O) if some oxidation occurs.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the TGA experiment, from preparation to data analysis.
Caption: Experimental workflow for TGA/DSC analysis.
Proposed Decomposition Pathway
Understanding the likely decomposition pathway is key to interpreting the mass loss steps. For Lithium 4-chloroquinoline-3-carboxylate, a plausible fragmentation route under inert conditions is proposed below. This process often starts at the most thermally labile functional group, which in this case is the carboxylate.
Caption: Proposed decomposition pathway for the compound.
Advanced Analysis and Trustworthiness
To enhance the trustworthiness of the analysis, consider the following:
Hyphenated Techniques: Coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is highly recommended. This allows for the real-time identification of the gases evolved during each mass loss step, confirming the proposed decomposition pathway (e.g., detecting m/z 18 for water and m/z 44 for carbon dioxide).[14]
Kinetic Analysis: Performing the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) allows for the application of kinetic models to determine the activation energy of the decomposition processes, providing deeper insight into the material's stability.[15]
Standard Compliance: All procedures should be conducted in accordance with relevant standards, such as ASTM E1131 "Standard Test Method for Compositional Analysis by Thermogravimetry".[8][9][16][17][18]
Conclusion
The thermogravimetric analysis of Lithium 4-chloroquinoline-3-carboxylate, while requiring a predictive approach due to its novelty, can be successfully and reliably performed by adhering to the principles and protocols outlined in this guide. By understanding the causality behind each experimental parameter and employing a systematic approach to data interpretation, researchers can confidently characterize the thermal properties of this and other novel pharmaceutical compounds. The integration of meticulous experimental design with predictive chemical knowledge forms the bedrock of authoritative and trustworthy scientific inquiry in the field of drug development and materials science.
References
ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International. [8][9][16][17][18]
"Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry," ElectronicsAndBooks.
"Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC," AZoM.com. [5]
"Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite," DergiPark. [15]
"What is the decomposition temperature of quinoline in the presence of nitrogen?," ResearchGate. [11]
"Characterization of Pharmaceutical Materials with Modulated DSC™," TA Instruments. [13]
"Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol," Der Pharma Chemica.
"Thermal decomposition of carboxylate ionic liquids: trends and mechanisms," Royal Society of Chemistry. [10]
"Hyper-conjugated lithium carboxylate based on perylene unit for high-rate organic lithium-ion batteries," The Royal Society of Chemistry. [12]
"The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1," ResearchGate.
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"Characterization of Pharmaceutical Materials by Thermal Analysis," TA Instruments. [2]
"solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium," SciELO. [7]
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"Mastering the Art of Interpreting Thermogravimetric Analysis Data," Microbioz India.
"Investigation of Thermal Properties of Carboxylates with Various Structures," Digital Commons @ University of Rhode Island.
"Thermal Analysis of Lithium Ion Batteries Application Examples," Mettler Toledo.
"Synthesis , Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3," RSIS International.
"Thermo-Gravimetric Analysis (TGA) in Lithium-Ion Batteries," VALIPOD. [4]
"Synthesis of lithium carboxylate 3 a.," ResearchGate.
"SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," IIP Series. [1]
"4-Aminoquinoline: a comprehensive review of synthetic strategies," Frontiers.
"Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries," PMC.
"Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate," ResearchGate.
"Electrochemical characterization of lithium 4,4′-tolane-dicarboxylate for use as a negative electrode in Li-ion batteries," Journal of Materials Chemistry (RSC Publishing).
Quantum Chemical Calculations for 4-Chloroquinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of 4-Chloroquinoline-3-Carboxylates and the Predictive Power of Quantum Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitud...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Chloroquinoline-3-Carboxylates and the Predictive Power of Quantum Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] Among its numerous derivatives, the 4-chloroquinoline-3-carboxylate framework has emerged as a particularly promising pharmacophore. The presence of the chlorine atom at the 4-position and the carboxylate group at the 3-position provides crucial handles for synthetic modification and influences the molecule's electronic properties, thereby modulating its interaction with biological targets.[4][5]
In the modern drug discovery paradigm, the integration of computational chemistry has become indispensable for accelerating the identification and optimization of lead compounds.[6][7][8] Quantum chemical calculations, in particular, offer a powerful lens to probe the molecular world at the electronic level, providing insights that are often inaccessible through experimental techniques alone.[7][9] By applying the principles of quantum mechanics, we can predict a wide range of molecular properties, including geometric structures, electronic distributions, and spectroscopic characteristics, which are fundamental to understanding and predicting a molecule's behavior and its interactions with biological systems.[7][10]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the application of quantum chemical calculations to the study of 4-chloroquinoline-3-carboxylate derivatives. Moving beyond a mere recitation of steps, this guide delves into the rationale behind the selection of computational methods and parameters, empowering you to design and execute robust computational studies that yield meaningful and actionable results in your drug discovery endeavors.
Pillar 1: Foundational Principles of Quantum Chemical Calculations in Drug Design
At its core, quantum chemistry seeks to solve the Schrödinger equation for a given molecule to determine its electronic wavefunction and energy. From this fundamental information, a wealth of molecular properties can be derived. For drug design applications involving 4-chloroquinoline-3-carboxylates, Density Functional Theory (DFT) has emerged as the workhorse method due to its favorable balance of computational cost and accuracy.[11][12]
DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler, spatially dependent function.[9] The choice of the exchange-correlation functional and the basis set are the two most critical decisions in a DFT calculation, directly impacting the quality of the results.
Exchange-Correlation Functionals: These functionals approximate the quantum mechanical effects of electron exchange and correlation. For organic molecules like quinoline derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have demonstrated a strong track record of providing reliable geometries and electronic properties.[1][13] For studying excited state properties, such as UV-Vis absorption spectra, time-dependent DFT (TD-DFT) with long-range corrected functionals like CAM-B3LYP is often the preferred choice.[1]
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p) , are commonly employed for molecules of this size.[1][14] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.
The interplay between the chosen functional and basis set dictates the computational cost and the fidelity of the results. It is a common practice to perform initial geometry optimizations with a smaller basis set and then refine the calculations with a larger, more computationally expensive one.
Pillar 2: A Validated Workflow for the Computational Analysis of 4-Chloroquinoline-3-Carboxylate Derivatives
This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on a representative 4-chloroquinoline-3-carboxylate derivative. This workflow is designed to be a self-validating system, where the consistency of results across different levels of theory can be assessed.
Experimental Workflow: From Molecular Structure to Actionable Insights
Caption: A comprehensive workflow for quantum chemical calculations of 4-chloroquinoline-3-carboxylate derivatives.
Step-by-Step Computational Protocol
This protocol assumes the use of the Gaussian 09 or a later version of the software suite, a widely used platform for quantum chemical calculations.[11]
Step 1: Molecular Structure Preparation
Construct the Molecule: Using a molecular builder such as GaussView or Avogadro, draw the 3D structure of the desired 4-chloroquinoline-3-carboxylate derivative. Ensure correct atom types, bond orders, and initial stereochemistry.
Pre-optimization: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step helps to remove any steric clashes and accelerates the subsequent quantum mechanical optimization.
Step 2: Geometry Optimization and Frequency Analysis
Input File Generation: Create an input file for Gaussian. The route section should specify the DFT method, basis set, and the Opt keyword for geometry optimization. A typical route section would be:
#p B3LYP/6-31G(d) Opt
Execution: Submit the calculation to the computational server.
Verification of Optimization: Upon completion, inspect the output file to ensure that the optimization has converged successfully. Look for the "Stationary point found" message.
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, perform a frequency calculation at the same level of theory. The route section would be:
#p B3LYP/6-31G(d) Freq
Analysis of Frequencies: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be further refined.
Step 3: Calculation of Molecular Properties
With a validated minimum energy structure, you can now proceed to calculate various electronic properties using a higher level of theory for improved accuracy.
Single Point Energy and Electronic Properties: Perform a single point energy calculation on the optimized geometry using a larger basis set. This will provide more accurate electronic properties. The route section would be:
#p B3LYP/6-311++G(d,p) Pop=NBO
The Pop=NBO keyword requests a Natural Bond Orbital analysis, which provides insights into charge distribution and hyperconjugative interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[14] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[14] These energies are readily available in the output file of the single-point energy calculation.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11] This is invaluable for predicting non-covalent interactions with a biological target. The MEP can be visualized using software like GaussView.
Time-Dependent DFT (TD-DFT) for Excited States: To predict the UV-Vis absorption spectrum, a TD-DFT calculation is necessary. A suitable route section would be:
#p CAM-B3LYP/6-311++G(d,p) TD(NStates=10)
This will calculate the energies and oscillator strengths of the first 10 electronic transitions.
Pillar 3: Interpreting the Data - From Quantum Descriptors to Drug Design Insights
The true power of quantum chemical calculations lies in the interpretation of the generated data to inform the drug design process.
Quantitative Data Summary
The following table provides a template for summarizing the key quantum chemical descriptors for a series of 4-chloroquinoline-3-carboxylate derivatives.
Derivative
(eV)
(eV)
(HOMO-LUMO Gap) (eV)
Dipole Moment (Debye)
Parent
-6.85
-1.75
5.10
3.25
Derivative A
-7.02
-1.98
5.04
4.12
Derivative B
-6.78
-1.65
5.13
2.89
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Visualization of Key Molecular Properties
Caption: Relationship between Frontier Molecular Orbitals and Molecular Electrostatic Potential.
Application in Drug Discovery
Structure-Activity Relationship (SAR) Studies: By calculating these descriptors for a series of analogues, you can establish quantitative structure-activity relationships (QSAR).[15] For instance, a correlation might be found between the HOMO energy and the biological activity, suggesting that electron-donating ability is crucial for the compound's mechanism of action.
Informing Molecular Docking Studies: The calculated partial charges and MEP maps can be used to generate more accurate ligand files for molecular docking simulations.[14] This ensures that the electrostatic interactions between the ligand and the protein's active site are more realistically represented, leading to more reliable predictions of binding modes and affinities.
Predicting Reactivity and Metabolism: The HOMO and LUMO energies can provide insights into the molecule's susceptibility to oxidation or reduction, which can be relevant for predicting metabolic pathways. Bond dissociation energies, another calculable property, can help identify metabolically labile sites.
Conclusion: A Quantum Leap in Rational Drug Design
Quantum chemical calculations provide a robust and predictive framework for the rational design and optimization of 4-chloroquinoline-3-carboxylate derivatives as potential therapeutic agents. By moving beyond simple structural considerations and delving into the electronic properties of these molecules, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from hit to lead and beyond. The methodologies and workflows presented in this guide offer a solid foundation for harnessing the power of quantum chemistry to unlock the full therapeutic potential of this important class of compounds.
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Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul
The application of quantum mechanics in structure-based drug design. SciSpace.
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Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
Synthesis, DFT studies on a series of tunable quinoline deriv
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences.
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Integrated Scientific Computing and Information Technologies - Softwares. iSciTech.
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Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest.
Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Deriv
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing.
Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies Abstract A series of. SSRN.
Synthesis and molecular modeling of new quinoline deriv
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC.
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals.
4-Chloro-3-methylphenyl quinoline-2-carboxyl
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI.
Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. R Discovery.
An In-Depth Technical Guide to the Discovery of Novel Quinoline-3-Carboxylate Compounds
Foreword: The Quinoline Core—A Privileged Scaffold in Modern Drug Discovery The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone of medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Quinoline Core—A Privileged Scaffold in Modern Drug Discovery
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone of medicinal chemistry.[1][2] Its rigid structure and versatile chemical handles have made it a "privileged scaffold," forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[3][4][5] From the historical success of quinine in combating malaria to the broad-spectrum efficacy of fluoroquinolone antibiotics, the quinoline nucleus has consistently proven its therapeutic value.[6][7]
This guide focuses on a particularly compelling subclass: quinoline-3-carboxylates . The strategic placement of a carboxylate group at the 3-position endows this scaffold with unique electronic and steric properties, enabling it to serve as a versatile pharmacophore for designing novel therapeutic agents. Researchers have successfully leveraged this core to develop compounds with potent anticancer, antimalarial, antiviral, and antibacterial activities.[7][8][9][10][11][12] Our objective is to provide a comprehensive technical journey through the discovery pipeline of these compounds, from foundational synthetic strategies to the elucidation of their biological mechanisms and structure-activity relationships (SAR). This document is designed for researchers, scientists, and drug development professionals seeking to harness the immense potential of the quinoline-3-carboxylate core.
Part 1: Foundational Synthesis—The Gould-Jacobs Reaction and Its Modern Enhancements
The construction of the quinoline-3-carboxylate scaffold is most classically and reliably achieved through the Gould-Jacobs reaction .[13] First reported in 1939, this method remains a fundamental and highly adaptable tool for synthetic chemists.[14]
The Causality Behind the Gould-Jacobs Reaction
The reaction's elegance lies in its sequential, thermally-driven process that builds the quinoline ring from simple, readily available precursors: an aniline and an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME or DEEM).[14][15]
The mechanism proceeds through two critical stages:
Condensation: The process begins with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of the malonate ester. This is followed by the elimination of an alcohol (e.g., ethanol), resulting in a stable anilidomethylenemalonate intermediate.[14][15] This initial step is a classic Michael addition-elimination, chosen for its efficiency in forming the key C-N bond.
Thermal Cyclization: The crucial, energy-intensive step involves a 6-electron electrocyclization.[14] This intramolecular reaction requires significant heat (often >250 °C) to overcome the activation energy barrier, folding the intermediate upon itself to form the quinoline ring system.[14] The high temperature facilitates the aromatic cyclization, which is the thermodynamic driving force of the reaction.
Visualizing the Gould-Jacobs Workflow
The logical progression from starting materials to the final quinoline core is depicted below.
Caption: Generalized workflow of the Gould-Jacobs reaction.
Protocol Enhancement: The Shift to Microwave Synthesis
While robust, the classical Gould-Jacobs reaction often requires harsh conditions and long reaction times.[14] Modern synthetic chemistry prioritizes efficiency and sustainability, leading to significant methodological improvements. The most impactful of these has been the adoption of microwave irradiation .
The rationale for using microwave heating is its ability to rapidly and uniformly heat the reaction mixture to temperatures far exceeding the solvent's boiling point, dramatically accelerating the rate-limiting thermal cyclization step.[16][17] This often leads to cleaner reactions, higher yields, and a reduction in reaction time from hours to mere minutes.[16] Furthermore, catalysts like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can facilitate the cyclization under milder conditions than traditional high-boiling solvents like diphenyl ether.[16]
This protocol provides a self-validating system for synthesizing a 4-hydroxyquinoline-3-carboxylate core, adapted from modern methodologies.[14][16][17]
Objective: To synthesize ethyl 4-hydroxyquinoline-3-carboxylate.
Materials:
Aniline (1.0 eq)
Diethyl ethoxymethylenemalonate (DEEM) (1.2 eq)
Microwave vial (2-5 mL) with a magnetic stir bar
Microwave reactor
Acetonitrile (ice-cold, for washing)
Filtration apparatus
Vacuum oven
Procedure:
Reaction Setup: In a 2.5 mL microwave vial, add aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 2.4 mmol). The slight excess of DEEM ensures the complete consumption of the aniline.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes. Causality Note: This high temperature is crucial for efficiently driving the intramolecular cyclization. The short duration is sufficient due to the rapid energy transfer by microwaves, minimizing product degradation that can occur with prolonged conventional heating.[17]
Isolation and Purification:
After the reaction, allow the vial to cool to room temperature. A solid precipitate should form.
Filter the precipitated product and wash it with a small volume of ice-cold acetonitrile to remove any unreacted DEEM and soluble impurities.
Dry the resulting solid under vacuum.
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.[8][17] The product should have a purity of >95% as determined by HPLC analysis.[17]
Part 2: Therapeutic Potential and Biological Mechanisms
The true value of the quinoline-3-carboxylate scaffold is realized in its diverse biological activities. The following sections explore its application in key therapeutic areas, focusing on the mechanistic insights that guide rational drug design.
Anticancer Activity
Quinoline-3-carboxylate derivatives have emerged as a promising class of antiproliferative agents, demonstrating significant cytotoxicity against various cancer cell lines.[8][9][18]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the upregulation of intrinsic apoptosis pathways .[8][9][18] Apoptosis, or programmed cell death, is a critical self-destruct mechanism that is often dysregulated in cancer cells. By reactivating this pathway, quinoline-3-carboxylates can selectively eliminate malignant cells.
Caption: Upregulation of the intrinsic apoptosis pathway.
Quantitative Data: Antiproliferative Activity
The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀).
Expert Insight: Enhancing Selectivity
A major challenge in cancer therapy is achieving selectivity for cancer cells over healthy cells. Research has shown that converting the 3-carboxylate ester to a 3-carboxylic acid can enhance this selectivity.[19][20][21] The rationale is based on the difference in pH between the slightly acidic tumor microenvironment and normal physiological pH. The carboxylic acid moiety, with its specific pKa, is more likely to be in its unionized, cell-permeable form in the acidic cancer environment, leading to higher intracellular accumulation and targeted cytotoxicity.[19][20][22]
Antimalarial Activity
Quinolines are historically significant in the fight against malaria.[23] Novel quinoline-3-carboxylate derivatives continue this legacy, showing potent activity against drug-resistant strains of Plasmodium falciparum.[10]
Mechanism of Action: Targeting the Cytochrome bc₁ Complex
While the mechanism for 4-aminoquinolines like chloroquine involves inhibiting hemozoin formation, endochin-like 4(1H)-quinolones are thought to target the parasite's cytochrome bc₁ complex .[5][10] This complex is a critical component of the mitochondrial electron transport chain, and its inhibition disrupts the parasite's energy production, leading to its death.
Structure-Activity Relationship (SAR) Insights
SAR studies have been crucial in optimizing antimalarial potency:
The 3-Carboxyl Group: The ester form at the 3-position is critical for activity. Hydrolysis to the corresponding carboxylic acid or conversion to an amide leads to a complete loss of antimalarial potency.[10] This highlights the importance of this specific functional group for target engagement.
Substitution at C-2: Introducing aryl groups at the C-2 position can modulate activity. However, ortho-substitution on this phenyl ring abolishes activity, suggesting steric hindrance at the binding site.[10]
Substitution on the Quinoline Core: The position of substituents on the core quinoline ring is vital. For instance, a 7-methoxy group confers significantly higher potency than a 5-methoxy group.[10]
The versatility of the quinoline-3-carboxylate scaffold extends to antiviral applications, with recent studies demonstrating activity against SARS-CoV-2.[11][24][25]
Mechanism of Action: Inhibition of Key Viral Enzymes
In silico docking and molecular dynamics studies suggest that these compounds can bind to and inhibit key viral enzymes essential for replication. The most promising targets identified are:
NSP5 (Main Protease): This enzyme is responsible for cleaving the viral polyprotein into functional units. Its inhibition halts the viral life cycle.[11][25]
NSP14 (Exoribonuclease): This enzyme is involved in viral RNA proofreading. Its inhibition could lead to an accumulation of mutations and a non-viable virus.[11][25]
Several novel quinoline compounds have demonstrated anti-SARS-CoV-2 activity in cell culture-based models equal to or greater than the reference drug chloroquine.[24]
Part 3: Structure-Activity Relationship (SAR) Summary
The discovery of novel compounds is an iterative process of synthesis and testing, guided by an evolving understanding of SAR. For the quinoline-3-carboxylate scaffold, several key principles have emerged.
A self-validating protocol for assessing the antiproliferative activity of newly synthesized compounds is essential for any discovery program.
Objective: To determine the IC₅₀ value of a novel quinoline-3-carboxylate compound against the MCF-7 human breast cancer cell line using an MTT assay.
Materials:
MCF-7 cells
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
96-well cell culture plates
Test compound (dissolved in DMSO to create a stock solution)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Microplate reader (570 nm)
Procedure:
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with medium + 0.5% DMSO as a vehicle control and wells with medium only as a blank.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Assay:
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Horizons
The quinoline-3-carboxylate scaffold is a remarkably versatile and therapeutically relevant structure. The synthetic accessibility, primarily through the robust Gould-Jacobs reaction, allows for extensive derivatization and optimization. Research has clearly demonstrated its potential to yield potent agents against cancer, malaria, and viral infections.
The path forward in this field is clear and exciting. Future efforts will likely focus on:
Rational, Target-Based Design: Leveraging in silico tools for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to design next-generation compounds with improved potency and safety profiles.[8][18]
Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and signaling pathways modulated by these compounds.
Combinatorial Therapies: Exploring the synergistic effects of quinoline-3-carboxylates with existing therapeutic agents to overcome drug resistance and enhance efficacy.
As a Senior Application Scientist, I assert that the continued exploration of this privileged scaffold is a high-yield endeavor, promising to deliver novel chemical entities that can address some of the most pressing challenges in global health.
References
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1845–1855.
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2016). Molecules, 21(11), 1543.
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). International Journal of Pharmaceutical Sciences, 13(6), 1-13.
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry.
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. DOI: 10.2174/1871520620666200619175906
Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 50(23), 5769–5779.
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. Retrieved from [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2016).
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
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2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. (n.d.).
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(37), 22053-22074.
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry, 20(23), 2070-2079.
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Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. (2021). ChemistryOpen, 10(12), 1225-1234.
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2022).
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
Synthesis of novel quinoline −3‐carboxamides (283–290). (n.d.).
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Biological Activities of Quinoline Deriv
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Publishing.
The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
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Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.).
Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108.
A Quinoline Carboxamide Antimalarial Drug Candidate Uniquely Targets Plasmodia at Three Stages of the Parasite Life Cycle. (2015). Semantic Scholar.
Structural modifications of quinoline-based antimalarial agents: Recent developments. (2012). Journal of Pharmacy & Bioallied Sciences, 4(2), 107–114.
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2205-2216.
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015).
The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(10), 2038–2050.
A Technical Guide to the Preliminary Biological Screening of Lithium 4-chloroquinoline-3-carboxylate
Introduction: Deconstructing a Novel Quinoline Derivative The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a vast array of pharmacological activities...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Deconstructing a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The molecule at the center of this guide, Lithium 4-chloroquinoline-3-carboxylate, presents a compelling subject for biological investigation due to its unique combination of structural motifs.
The Quinoline Core: A privileged heterocyclic system known for its ability to intercalate with DNA and inhibit key enzymes.[2]
4-Chloro Substitution: This feature is famously present in the antimalarial drug chloroquine and often serves as a reactive handle for further chemical modification.[4][5] It significantly influences the electronic properties and biological activity of the quinoline ring system.
3-Carboxylate Group: The presence of a carboxylic acid at the 3-position is associated with antiproliferative and anti-inflammatory activities.[6][7][8] This group can also impact the molecule's solubility, and ability to chelate metal ions, potentially influencing its mechanism of action.[7]
This guide provides a comprehensive, tiered strategy for conducting a preliminary in vitro biological screening of Lithium 4-chloroquinoline-3-carboxylate. The proposed workflow is designed to efficiently assess its cytotoxic profile and evaluate its potential as an antiproliferative, antimicrobial, anti-inflammatory, or antioxidant agent. The causality behind each experimental choice is explained to provide a robust framework for researchers, scientists, and drug development professionals.
Before embarking on biological assays, establishing the identity, purity, and solubility of the test compound is a non-negotiable prerequisite for data integrity. This self-validating step ensures that any observed biological effects are attributable to the compound of interest and allows for accurate concentration calculations.
Parameter
Recommended Technique(s)
Purpose
Identity Confirmation
NMR (¹H, ¹³C), Mass Spectrometry (MS)
To verify the chemical structure matches that of Lithium 4-chloroquinoline-3-carboxylate.
Purity Assessment
HPLC, LC-MS
To determine the percentage purity of the compound. A purity of >95% is standard for screening.
Solubility Determination
Kinetic or Thermodynamic Solubility Assays
To identify a suitable solvent (e.g., DMSO, water) and the maximum soluble concentration for stock solutions.
A Tiered Strategy for Preliminary Biological Screening
A logical, tiered approach is essential for the cost-effective and efficient screening of a novel compound. This strategy prioritizes the assessment of general toxicity before proceeding to more specific activity screens. This ensures that resources are not wasted on compounds that are indiscriminately cytotoxic. The overall workflow is depicted below.
Caption: Tiered workflow for preliminary biological screening.
Tier 1 - Foundational Screening: In Vitro Cytotoxicity
Rationale: The primary objective is to determine the concentration range at which the compound exhibits toxicity to normal, healthy cells. This is crucial for interpreting subsequent activity data. A compound that is active against a cancer cell line or a bacterium at the same concentration it kills normal cells is not a viable therapeutic candidate. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10][11]
Caption: Principle of the MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture: Plate a non-cancerous cell line (e.g., human dermal fibroblasts, HDF; or human embryonic kidney cells, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of Lithium 4-chloroquinoline-3-carboxylate in a suitable solvent (e.g., sterile distilled water or DMSO). Perform serial dilutions in complete cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with solvent only) and a "no-cell" blank control.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity
Cell Line
Compound
IC₅₀ (µM)
HEK293
Lithium 4-chloroquinoline-3-carboxylate
[Insert Value]
HDF
Lithium 4-chloroquinoline-3-carboxylate
[Insert Value]
Tier 2 - Primary Activity Screening
Once the cytotoxicity profile is established, the compound can be screened for specific biological activities at non-toxic concentrations.
Antiproliferative Activity
Rationale: Quinoline-3-carboxylic acids have demonstrated antiproliferative activity against various cancer cell lines.[6][8] This screen assesses the compound's potential to selectively inhibit the growth of cancer cells.
Protocol: The MTT assay protocol described in Section 4.0 is used, but with a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
Data Presentation: Antiproliferative Activity
Cell Line
Tissue of Origin
Compound
IC₅₀ (µM)
MCF-7
Breast Cancer
Lithium 4-chloroquinoline-3-carboxylate
[Insert Value]
A549
Lung Cancer
Lithium 4-chloroquinoline-3-carboxylate
[Insert Value]
HCT116
Colon Cancer
Lithium 4-chloroquinoline-3-carboxylate
[Insert Value]
Antimicrobial Activity
Rationale: The quinoline core is central to many antibacterial agents.[2] This screen evaluates the compound's ability to inhibit the growth of pathogenic microorganisms. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[12][13]
Protocol:
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 10231) overnight in appropriate broth. Dilute the cultures to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Data Presentation: Antimicrobial Activity
Microorganism
Type
Compound
MIC (µg/mL)
S. aureus
Gram-positive
Lithium 4-chloroquinoline-3-carboxylate
[Insert Value]
E. coli
Gram-negative
Lithium 4-chloroquinoline-3-carboxylate
[Insert Value]
C. albicans
Fungus
Lithium 4-chloroquinoline-3-carboxylate
[Insert Value]
Anti-inflammatory Activity
Rationale: Many quinoline derivatives exhibit anti-inflammatory properties.[3][7] A common in vitro model involves using lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophage cells, leading to the production of nitric oxide (NO), a key inflammatory mediator.[14][15] The ability of the compound to inhibit NO production is then measured.
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with the compound only.
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B. The formation of a purple azo dye indicates the presence of nitrite (a stable product of NO).
Measurement: Measure the absorbance at 540 nm.
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production to determine the IC₅₀ value.
Antioxidant Activity
Rationale: The ability of a compound to scavenge free radicals is a common preliminary screen. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate this activity.[16][17][18]
Protocol:
Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol.
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Measurement: Measure the decrease in absorbance at ~517 nm. The purple DPPH radical is reduced to a yellow-colored non-radical form by the antioxidant.
Analysis: Calculate the percentage of radical scavenging activity and determine the SC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Interpretation and Hit Prioritization
A "hit" is a compound that shows promising activity in a primary screen. However, activity alone is insufficient. The Selectivity Index (SI) is a critical parameter for prioritizing hits, especially for antiproliferative and antimicrobial candidates.
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells or MIC)
A higher SI value (typically >10) is desirable, as it indicates that the compound is selectively toxic to the target (cancer cells or microbes) over host cells. Hits can be prioritized based on potency (low IC₅₀ or MIC) and selectivity (high SI).
Conclusion and Future Outlook
This guide outlines a logical and robust workflow for the preliminary biological evaluation of Lithium 4-chloroquinoline-3-carboxylate. By systematically assessing cytotoxicity before screening for antiproliferative, antimicrobial, anti-inflammatory, and antioxidant activities, researchers can efficiently identify and prioritize promising "hit" compounds. Positive results from this preliminary screen would warrant progression to secondary assays, such as mechanism of action studies, enzyme inhibition assays, and eventually, in vivo models to further validate the therapeutic potential of this novel molecule.
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Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega. (2024, December 11). ACS Publications.
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Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. (n.d.). Benchchem.
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 4). Unbound Medicine.
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An In-Depth Technical Guide on the In Silico ADMET Properties of Quinoline-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals Section 1: The Critical Role of In Silico ADMET in Drug Discovery The journey of a drug from a promising hit compound to a marketed therapeutic is long, ard...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Critical Role of In Silico ADMET in Drug Discovery
The journey of a drug from a promising hit compound to a marketed therapeutic is long, arduous, and expensive. A significant percentage of drug candidates fail during clinical trials due to unfavorable pharmacokinetic and toxicity profiles.[1][2] Integrating in silico ADMET predictions early in the drug discovery pipeline has become an indispensable strategy to mitigate these risks.[3][4][5] This "fail early, fail cheap" paradigm allows for the rapid and cost-effective screening of large compound libraries, enabling researchers to prioritize candidates with desirable drug-like properties long before committing to resource-intensive preclinical and clinical studies.[3][6]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[7] Consequently, quinoline-3-carboxylate derivatives are of great interest for the development of new therapeutic agents.[8] This guide will delve into the specific computational methodologies used to predict the ADMET properties of this important class of molecules.
Section 2: Predicting Absorption: The Gateway to Systemic Circulation
For a drug to exert its therapeutic effect, it must first be absorbed into the bloodstream.[9] In silico models for absorption primarily focus on predicting a compound's ability to permeate the intestinal wall.
Key Parameters and Predictive Models:
Human Intestinal Absorption (HIA): This parameter predicts the percentage of a drug absorbed from the human intestine. Models are often built using data from Caco-2 cell permeability assays, which are considered the gold standard in vitro model for intestinal absorption.[3]
Caco-2 Permeability: These models predict the rate of passage of a compound across the Caco-2 cell monolayer. High permeability is generally desirable for orally administered drugs.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption. In silico models can predict whether a compound is likely to be a substrate or inhibitor of P-gp, which is crucial for anticipating potential drug-drug interactions and absorption issues.
Experimental Workflow: In Silico Absorption Prediction
The following workflow outlines the typical steps for predicting the absorption properties of a quinoline-3-carboxylate derivative.
An In-Depth Technical Guide on the Structure-Activity Relationship of 4-Chloroquinoline-3-carboxylate Analogs
Executive Summary The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] Among its myri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] Among its myriad derivatives, the 4-chloroquinoline-3-carboxylate framework has emerged as a particularly versatile and potent pharmacophore. The strategic placement of a reactive chlorine atom at the C4-position and a modifiable carboxylate group at the C3-position provides a rich canvas for synthetic exploration. This guide offers a deep dive into the structure-activity relationships (SAR) of these analogs, synthesizing data from seminal studies to provide actionable insights for drug design and development. We will explore the nuanced effects of structural modifications on antimalarial, anticancer, and antimicrobial activities, present detailed experimental protocols, and map out future avenues for research.
The 4-Chloroquinoline-3-carboxylate Core: A Strategic Analysis
The therapeutic potential of this scaffold is dictated by the interplay of its constituent parts. Understanding the role of each component is fundamental to rational drug design.
The Quinoline Nucleus: A bicyclic aromatic system that provides a rigid foundation for orienting functional groups and engaging with biological targets.[3]
C4-Chloro Group: This is not merely a substituent but a versatile synthetic handle. While contributing to the overall electronic profile of the molecule, its primary role in medicinal chemistry is often as a leaving group, enabling nucleophilic substitution to introduce a diverse array of functionalities (e.g., amines, ethers) and generate libraries of 4-substituted analogs.[4][5]
C3-Carboxylate Group: This feature is critical for modulating the physicochemical properties of the molecule, including solubility and hydrogen bonding capacity. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, significantly altering the compound's biological activity.[4]
Substitution Hotspots (C2, C7): The C2 and C7 positions are key points for derivatization to fine-tune potency, selectivity, and pharmacokinetic properties. As we will explore, substituents at these positions have a profound impact on the molecule's efficacy.
Below is a diagram illustrating the key functional regions of the core pharmacophore that are central to SAR studies.
Caption: Proposed mechanism of anticancer activity for quinoline-3-carboxylate analogs.
Table 2: Anticancer Activity of Selected Quinoline-3-carboxylate Derivatives
To ensure scientific rigor and reproducibility, this section details standardized protocols for the synthesis and evaluation of 4-chloroquinoline-3-carboxylate analogs.
Protocol 1: General Synthesis of Ethyl 2-Aryl-4-chloroquinoline-3-carboxylate
This protocol is adapted from established literature procedures and serves as a foundational method for accessing the core intermediate.
[4][7]
Step 1: Synthesis of the Anilinoacrylate Intermediate
To a solution of the desired substituted aniline (1.0 equiv) in a suitable solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The resulting crude anilinoacrylate can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Cyclization to the 4-Hydroxyquinoline
Add the crude anilinoacrylate intermediate to a high-boiling point solvent such as Dowtherm A.
Heat the mixture to 240-250 °C for 30 minutes to effect thermal cyclization.
Cool the reaction mixture and add hexane to precipitate the product.
Filter the solid, wash with hexane, and dry to yield the ethyl 4-hydroxy-quinoline-3-carboxylate derivative.
Step 3: Chlorination to the Final Product
Suspend the 4-hydroxyquinoline intermediate in phosphorus oxychloride (POCl₃) (5-10 equiv).
Add a catalytic amount of dimethylformamide (DMF).
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the solution with a saturated sodium bicarbonate solution.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 4-chloroquinoline-3-carboxylate analog.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
[8]
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known chemotherapeutic agent like doxorubicin (positive control).
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Caption: A generalized workflow from synthesis to SAR evaluation for novel analogs.
Conclusion and Future Perspectives
The 4-chloroquinoline-3-carboxylate scaffold is a fertile ground for the development of novel therapeutic agents. The structure-activity relationships elucidated to date provide a clear roadmap for medicinal chemists.
For Antimalarial Drug Design: The C3-ester and a C7-electron-withdrawing group are non-negotiable for activity. Future work should focus on optimizing substituents at the C2-position and modifying the ester group to improve pharmacokinetic properties without sacrificing potency.
For Anticancer Drug Design: This area offers greater flexibility. The creation of diverse amide and ester libraries at the C3-position, coupled with varied substitution patterns on the quinoline ring, is a promising strategy. Elucidating the specific intracellular targets will be crucial for advancing these compounds into preclinical development.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of 4-chloroquinoline-3-carboxylate analogs, accelerating the discovery of next-generation drugs to combat malaria, cancer, and other infectious diseases.
References
Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs
Source: Royal Society of Chemistry
URL: [Link]
Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent
Source: PubMed
URL: [Link]
Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives
Source: MDPI
URL: [Link]
Title: Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs
Source: PubMed
URL: [Link]
Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents
Source: Durham University
URL: [Link]
Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline
Source: MDPI
URL: [Link]
Title: An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives
Source: DergiPark
URL: [Link]
Title: Synthesis of Quinoline Analogues as Anti-microbial Agents
Source: IOSR Journal of Pharmacy
URL: [Link]
Title: Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds
Source: PubMed
URL: [Link]
Application Note: A Validated Protocol for the Synthesis of Lithium 4-chloroquinoline-3-carboxylate
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Lithium 4-chloroquinoline-3-carboxylate, a valuable building block in medicinal chemistry and materials science. The syn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Lithium 4-chloroquinoline-3-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the preparation of ethyl 4-chloroquinoline-3-carboxylate, followed by its hydrolysis to the corresponding carboxylic acid, and culminating in the formation of the target lithium salt. This guide emphasizes the rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. All procedures have been designed to be self-validating, with clear characterization checkpoints.
Introduction
Quinoline-3-carboxylic acids and their derivatives are a cornerstone of many pharmacologically active compounds, most notably the quinolone class of antibiotics. The introduction of a chlorine atom at the 4-position of the quinoline ring provides a reactive handle for further chemical modifications through nucleophilic substitution, making 4-chloroquinoline-3-carboxylic acid and its salts highly versatile intermediates. The lithium salt, in particular, can offer advantages in terms of solubility, stability, and handling compared to the free acid. This document outlines a reliable and scalable laboratory procedure for its preparation.
Overall Synthesis Workflow
The synthesis is logically divided into three main stages, starting from commercially available precursors. Each stage is designed to yield a stable, characterizable intermediate, ensuring the quality of the material progressing to the next step.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
This procedure is adapted from the cyclopropanation-ring expansion of 3-chloroindoles as described in the literature.[1] This method provides a direct route to the 4-chloroquinoline scaffold.
Rationale: The rhodium-catalyzed reaction between a 3-chloroindole and an ethyl α-halodiazoacetate proceeds through a transient cyclopropane intermediate, which then undergoes a regioselective ring expansion to furnish the quinoline core. The chlorine atom at the 4-position is directly installed from the starting indole.
Protocol:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 3-chloroindole (1.0 equiv), cesium carbonate (1.3 equiv), and Rh₂(esp)₂ (0.01 equiv).
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the indole).
Reagent Preparation: In a separate flask, dissolve ethyl α-bromo diazoacetate (Br-EDA, 1.2 equiv) in anhydrous DCM.
Addition: Transfer the Br-EDA solution to the addition funnel and add it dropwise to the stirred indole solution at ambient temperature over 30-60 minutes. A color change from green/purple to orange/brown is typically observed.
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: EtOAc:DCM:Hexane 1:8:1). The product, ethyl 4-chloroquinoline-3-carboxylate, should have an Rf value of approximately 0.42.[1]
Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo. Dissolve the crude residue in ethyl acetate (EtOAc) and wash sequentially with water and saturated sodium chloride solution.
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure ethyl 4-chloroquinoline-3-carboxylate as a solid.
Part 2: Synthesis of 4-Chloroquinoline-3-carboxylic acid
This step involves the saponification (hydrolysis) of the ethyl ester to the free carboxylic acid. While direct hydrolysis with LiOH is possible, a more common and often cleaner approach is to use NaOH or KOH, followed by acidification to precipitate the water-insoluble carboxylic acid.[2]
Rationale: The ester is hydrolyzed under basic conditions via nucleophilic acyl substitution. The resulting carboxylate salt is soluble in the aqueous medium. Subsequent acidification protonates the carboxylate, causing the free carboxylic acid, which is typically poorly soluble in water, to precipitate, allowing for easy isolation.
Protocol:
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-chloroquinoline-3-carboxylate (1.0 equiv) in a mixture of ethanol and water (e.g., a 3:1 ratio).
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2.0-3.0 equiv) to the ester solution.
Heating: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting ester is fully consumed.
Cooling and Neutralization: Cool the reaction mixture to room temperature. If desired, the ethanol can be removed under reduced pressure.
Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise to the stirred, cooled solution to acidify it to approximately pH 2-3. A precipitate of 4-chloroquinoline-3-carboxylic acid will form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
Drying: Dry the isolated solid in a vacuum oven at 60 °C to a constant weight. The product should be a white to off-white powder.
Part 3: Synthesis of Lithium 4-chloroquinoline-3-carboxylate
This final step is a straightforward acid-base neutralization reaction to form the target lithium salt.
Rationale: The acidic proton of the carboxylic acid group reacts with the hydroxide ion from lithium hydroxide in a 1:1 stoichiometric ratio to form the lithium carboxylate salt and water.[3] Using a solvent in which the starting acid is soluble and the lithium salt is either soluble (for later evaporation) or sparingly soluble (for precipitation) is key.
Protocol:
Reaction Setup: In a round-bottom flask, suspend the dried 4-chloroquinoline-3-carboxylic acid (1.0 equiv) in a suitable solvent, such as a mixture of methanol and water (e.g., 10:1 v/v).
Base Preparation: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.0 equiv) in a minimal amount of deionized water.
Neutralization: Add the LiOH solution dropwise to the stirred suspension of the carboxylic acid at room temperature. The suspension should clarify as the soluble lithium salt is formed.
Reaction Completion: Stir the resulting solution for 1-2 hours at room temperature to ensure the reaction goes to completion.
Isolation: Remove the solvent from the reaction mixture using a rotary evaporator. The resulting solid is the crude Lithium 4-chloroquinoline-3-carboxylate.
Purification (Optional): If necessary, the product can be recrystallized. A common technique is to dissolve the salt in a minimal amount of a hot polar solvent (like ethanol) and then either cool it slowly or add a less polar co-solvent (like diethyl ether or ethyl acetate) to induce precipitation of the pure salt.
Drying: Dry the final product in a vacuum oven to remove any residual solvent and water.
Reaction Mechanism and Characterization
The key chemical transformation is the hydrolysis of the ester followed by salt formation.
Caption: Simplified mechanism for hydrolysis and salt formation.
¹H NMR (DMSO-d₆): Expect characteristic aromatic protons and a broad singlet for the carboxylic acid proton (>13 ppm).
¹³C NMR (DMSO-d₆): Expect signals for the quinoline carbons and a downfield signal for the carboxyl carbon (>165 ppm).
Mass Spectrometry (LCMS): m/z 208 [M+H]⁺.
Lithium 4-chloroquinoline-3-carboxylate:
Appearance: White solid.
¹H NMR (D₂O or DMSO-d₆): The spectrum should be similar to the free acid, but the broad carboxylic acid proton signal will be absent.
IR (KBr): The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and the C=O stretch (around 1700 cm⁻¹) will shift to a lower wavenumber (typically 1550-1610 cm⁻¹) characteristic of a carboxylate salt.
Safety and Handling
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Ethyl α-bromo diazoacetate is potentially explosive and should be handled with care behind a blast shield.
Rhodium catalysts are expensive and air-sensitive; handle under an inert atmosphere.
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and concentrated acids.
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.[4]
References
Peeters, S., Berntsen, L. N., Rongved, P., & Bonge-Hansen, T. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 15, 2156–2160. [Link]
Google Patents. (n.d.). High purity lithium carboxylate crystal and method for producing the same. JP4092403B2.
Ismail, M. A., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules, 20(10), 17855-17873. [Link]
Science of Synthesis. (n.d.). Lithium Hydroxide. Thieme. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 4-Chloroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Application Notes & Protocols: Lithium 4-Chloroquinoline-3-carboxylate as a Versatile Precursor in Modern Organic Synthesis
Abstract The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] The strategic functionalization of this nucleus is paramount in drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] The strategic functionalization of this nucleus is paramount in drug discovery and development. This guide provides an in-depth exploration of lithium 4-chloroquinoline-3-carboxylate, a highly versatile and reactive precursor for the synthesis of complex quinoline derivatives. We will delve into its preparation, unique reactivity, and application in key synthetic transformations, including directed ortho-metalation, palladium-catalyzed cross-coupling reactions, and strategic decarboxylation. The protocols detailed herein are designed to provide researchers, medicinal chemists, and drug development professionals with a robust framework for leveraging this precursor in their synthetic campaigns.
Introduction: The Strategic Advantage of Lithium 4-Chloroquinoline-3-carboxylate
Lithium 4-chloroquinoline-3-carboxylate serves as a powerful synthetic intermediate due to the orthogonal reactivity of its key functional groups. The 4-chloro substituent provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Concurrently, the lithium carboxylate at the C3 position acts as a potent directed metalation group (DMG), enabling regioselective functionalization at the C2 position.[3][4] This dual reactivity allows for a modular and efficient approach to constructing highly substituted quinoline libraries. Furthermore, the carboxylate can be removed via decarboxylation, offering a traceless directing group strategy.[5][6]
The quinoline core is central to a wide array of therapeutic agents, exhibiting activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The ability to precisely install diverse substituents around this core, as facilitated by precursors like lithium 4-chloroquinoline-3-carboxylate, is crucial for fine-tuning pharmacological properties and developing next-generation therapeutics.[7]
Synthesis of the Precursor
The preparation of lithium 4-chloroquinoline-3-carboxylate is a straightforward two-step process starting from commercially available materials. The first step involves the synthesis of the parent carboxylic acid, followed by its conversion to the corresponding lithium salt.
Workflow for Precursor Synthesis
Caption: Synthesis pathway for Lithium 4-chloroquinoline-3-carboxylate.
Protocol: Synthesis of 4-Chloroquinoline-3-carboxylic Acid
This protocol is adapted from methodologies involving the ring expansion of 3-chloroindoles.[8]
Step A: Ethyl 4-chloroquinoline-3-carboxylate. To a solution of 3-chloroindole (1.0 equiv) and Rh₂(esp)₂ (0.01 equiv) in dichloromethane (DCM) at ambient temperature, add cesium carbonate (Cs₂CO₃, 1.3 equiv). Slowly add a solution of ethyl α-diazoacetoacetate (1.5 equiv) in DCM dropwise over 30-60 minutes. Stir for an additional 30 minutes after the addition is complete. The reaction progress can be monitored by TLC. Upon completion, evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Step B: Hydrolysis. Dissolve the purified ethyl 4-chloroquinoline-3-carboxylate (1.0 equiv) in a mixture of ethanol and 1N aqueous sodium hydroxide (NaOH) solution. Heat the mixture to 75 °C overnight.[9] After cooling to room temperature, acidify the solution with 1N HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloroquinoline-3-carboxylic acid as a white solid.
Protocol: Synthesis of Lithium 4-chloroquinoline-3-carboxylate
Suspend 4-chloroquinoline-3-carboxylic acid (1.0 equiv) in a minimal amount of deionized water.
Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.0 equiv) in water dropwise with stirring.
Stir the resulting solution at room temperature for 1 hour.
Remove the solvent by lyophilization or evaporation in vacuo to obtain lithium 4-chloroquinoline-3-carboxylate as a stable, typically white to off-white, solid. The salt can be used directly in subsequent reactions.[10]
Application in Directed ortho-Metalation (DoM)
The carboxylate group is a powerful directing metalating group (DMG) that facilitates the deprotonation of the ortho position (C2) by a strong organolithium base.[3][4] This occurs through the formation of a coordination complex between the lithium of the carboxylate and the organolithium reagent, which positions the base for regioselective proton abstraction.[11][12]
Mechanism of Directed ortho-Metalation
Caption: Workflow for C2-functionalization via Directed ortho-Metalation.
Protocol: C2-Formylation via DoM
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
Lithiation: Add lithium 4-chloroquinoline-3-carboxylate (1.0 equiv) to the cold THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 equiv) followed by the dropwise addition of sec-butyllithium (s-BuLi, 2.2 equiv, typically 1.4 M in cyclohexane) over 15 minutes. Stir the resulting deep-colored solution at -78 °C for 1 hour.
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise to the solution. The color should change or fade. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Adjust the pH to ~3-4 with 1N HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product via column chromatography on silica gel to yield 2-formyl-4-chloroquinoline-3-carboxylic acid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and heteroatom substituents.[13] This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling the C4 position with various aryl or heteroaryl boronic acids or esters.
Entry
Boronic Acid/Ester
Catalyst
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
90
>85
2
3-Pyridinylboronic acid
PdCl₂(dppf)
Cs₂CO₃
Dioxane/H₂O
100
>80
3
4-Methoxyphenylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
>90
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction Setup: To a reaction vessel, add lithium 4-chloroquinoline-3-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the vessel under a positive pressure of argon.
Reaction: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction by LC-MS or TLC.
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Acidify the aqueous layer with 1N HCl to a pH of ~3-4 to precipitate the product. Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude solid by recrystallization or column chromatography to yield 4-phenylquinoline-3-carboxylic acid.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.
Protocol: Buchwald-Hartwig Amination with Morpholine
Reaction Setup: In a glovebox or under an inert atmosphere, add lithium 4-chloroquinoline-3-carboxylate (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), RuPhos Pd G3 (a pre-catalyst, 0.02 equiv), and RuPhos (the ligand, 0.04 equiv) to a reaction vial.
Reagent Addition: Add anhydrous toluene followed by morpholine (1.2 equiv).
Reaction: Seal the vial and heat the mixture to 110 °C for 18 hours.
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by reverse-phase HPLC or silica gel chromatography to obtain 4-(morpholino)quinoline-3-carboxylic acid.
Application in Decarboxylation
In some synthetic routes, the carboxylate at C3 is used solely as a directing group for C2-functionalization and must be removed in a later step. Thermal or metal-catalyzed decarboxylation can achieve this transformation efficiently.[2][6]
Protocol: Thermal Decarboxylation
Reaction Setup: Place the 2-substituted-4-chloroquinoline-3-carboxylic acid (1.0 equiv) in a high-boiling point solvent such as diphenyl ether or quinoline.
Reaction: Heat the mixture to 200-250 °C. The evolution of CO₂ gas should be observed. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
Work-up: Cool the reaction mixture. If using quinoline as a solvent, it can be removed under high vacuum. If using diphenyl ether, the product can often be precipitated by adding hexanes and then purified by column chromatography.
Conclusion
Lithium 4-chloroquinoline-3-carboxylate is a powerful and multifaceted precursor in organic synthesis. Its capacity for regioselective functionalization at both the C2 and C4 positions provides a highly efficient platform for the rapid generation of diverse and complex quinoline derivatives. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this building block, enabling the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. Careful optimization of the described conditions may be necessary depending on the specific substrates employed.
References
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.).
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. (n.d.).
CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. (n.d.).
Directed ortho metalation - Wikipedia. (n.d.).
Directed Metalation: A Survival Guide - Baran Lab. (n.d.).
Directed (ortho) Metallation. (n.d.).
Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (n.d.).
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin - Beilstein Journals. (n.d.).
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (n.d.).
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018).
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. (n.d.).
Drug precursors - Wikipedia. (n.d.).
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (n.d.).
EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents. (n.d.).
Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate. (n.d.).
Application of Lithium 4-chloroquinoline-3-carboxylate in medicinal chemistry
Application Note: Lithium 4-Chloroquinoline-3-Carboxylate in Medicinal Chemistry Part 1: Executive Summary & Strategic Value Lithium 4-chloroquinoline-3-carboxylate (CAS: 2219408-85-0) is a high-value heterocyclic buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Lithium 4-Chloroquinoline-3-Carboxylate in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
Lithium 4-chloroquinoline-3-carboxylate (CAS: 2219408-85-0) is a high-value heterocyclic building block that serves as a stable, water-soluble precursor to the 4-chloroquinoline-3-carboxylic acid scaffold. Unlike its ethyl ester counterpart (which requires hydrolysis) or the free acid (which can suffer from poor solubility or dimerization), the lithium salt offers a distinct advantage in handling, stoichiometry control, and direct applicability in aqueous or semi-aqueous reaction media.
In medicinal chemistry, this scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[1][2] It is a critical intermediate in the synthesis of:
Kinase Inhibitors: Specifically targeting CK2, EGFR, and Src family kinases.
Antimalarials: 4-aminoquinoline derivatives analogous to chloroquine.
Antibacterials: Precursors to 4-oxo-1,4-dihydroquinoline-3-carboxylic acids (quinolones).
SIRT3 Inhibitors: Emerging epigenetics targets.
This guide details the specific protocols for leveraging the lithium salt to access these bioactive chemical spaces, focusing on C3-amidation and C4-nucleophilic aromatic substitution (
).
Part 2: Chemical Profile & Reactivity Logic
The utility of Lithium 4-chloroquinoline-3-carboxylate lies in its dual electrophilic nature. The C4 position is activated for nucleophilic attack due to the electron-withdrawing nitrogen and the inductive effect of the chlorine, while the C3 carboxylate serves as a handle for coupling or solubility modulation.
Reactivity Heatmap
Position
Functionality
Primary Reaction Type
Strategic Application
C3
Carboxylate ()
Amide Coupling, Decarboxylation
Linker attachment, solubility tuning
C4
Chloride ()
(Displacement)
Introduction of pharmacophores (amines, ethers)
N1
Quinoline Nitrogen
Protonation / Oxidation
Salt formation, N-oxide generation
Why the Lithium Salt?
Operational Simplicity: Bypasses the saponification step required for ethyl esters.
Orthogonal Solubility: Soluble in water and lower alcohols (MeOH, EtOH), allowing for homogenous reactions that are difficult with the neutral ester or acid.
Coupling Efficiency: Lithium carboxylates can be used directly in peptide coupling reactions (with HATU/T3P) or converted to acid chlorides in situ without isolating the free acid.
Part 3: Experimental Workflows (Visualization)
The following diagram illustrates the central role of Lithium 4-chloroquinoline-3-carboxylate in divergent synthesis.
Caption: Divergent synthetic pathways starting from Lithium 4-chloroquinoline-3-carboxylate.
Part 4: Detailed Protocols
Protocol A: Direct C3-Amidation (Synthesis of Kinase Inhibitor Scaffolds)
Context: This protocol describes the direct conversion of the lithium salt to a carboxamide without isolating the free acid, minimizing step count and yield loss.
T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
Solubilization: In a dry reaction vial, suspend Lithium 4-chloroquinoline-3-carboxylate (100 mg, 0.46 mmol) in anhydrous DMF (2.0 mL).
Note: The lithium salt may not dissolve completely until the acid source (coupling agent) is added.
Activation: Add DIPEA (240 µL, 1.38 mmol) followed by the dropwise addition of T3P solution (1.5 equiv). Stir at room temperature for 10 minutes.
Mechanism:[5][6][7][8] The T3P activates the carboxylate (displacing Li+) to form a mixed anhydride species.
Coupling: Add the Target Amine (0.51 mmol).
Reaction: Seal the vial and stir at room temperature for 2-4 hours . Monitor by LC-MS.[9]
Checkpoint: If conversion is slow (<50% after 2h), heat to 50°C. The 4-Cl group is stable to T3P but can hydrolyze at high temperatures in wet solvents.
Workup: Dilute with EtOAc (15 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL). Dry over Na2SO4 and concentrate.
LC-MS: Mass peak corresponding to [M+H]+ of the amide; absence of starting material (carboxylic acid mass).
1H NMR: Appearance of amide NH signal (broad singlet, typically 8.0-10.0 ppm).
Protocol B:
Diversification at C4 (Synthesis of 4-Aminoquinolines)
Context: This reaction displaces the chlorine atom with an amine nucleophile. This is the key step for generating chloroquine-like antimalarials or specific kinase inhibitors.
Reagents:
Lithium 4-chloroquinoline-3-carboxylate (or its amide derivative from Protocol A)
Nucleophilic Amine (Primary or Secondary) (2.0 - 5.0 equiv)
Solvent: Ethanol, Isopropanol, or n-Butanol.
Step-by-Step Methodology:
Preparation: Dissolve Lithium 4-chloroquinoline-3-carboxylate (or derivative) in Ethanol (0.2 M concentration).
Note: If using the lithium salt directly, the product will be the 4-aminoquinoline-3-carboxylate lithium salt. It is often better to perform Protocol A (Amidation) before this step to prevent side reactions between the carboxylate and the amine.
Alternative: If the free acid is desired, add 1.0 equiv of HCl to the ethanol solution to generate the acid in situ.
Reaction: Add the Nucleophilic Amine (3.0 equiv).
Thermal Activation: Heat the mixture to reflux (80-100°C) for 4-12 hours.
Causality: The 4-position is sterically hindered; thermal energy is required to overcome the activation barrier for the Meisenheimer complex formation.
Monitoring: Monitor by TLC (MeOH/DCM) or LC-MS. The 4-Cl starting material will disappear.
Workup:
If Product precipitates: Cool to 0°C, filter, and wash with cold ethanol.
If Soluble: Concentrate to dryness, redissolve in DCM, wash with weak acid (to remove excess amine), then brine.
Data Interpretation (Table 1):
Nucleophile
Conditions
Expected Yield
Notes
Aniline
EtOH, Reflux, 12h
60-80%
Requires acid catalysis (cat. HCl) often helps.
Alkyl Amine (e.g., Morpholine)
EtOH, RT to 50°C
>85%
More nucleophilic; faster reaction.
Hydrazine
EtOH, Reflux
70-90%
Forms 4-hydrazino derivative; precursor to tricyclics.
Part 5: Quality Control & Storage
Storage: Store the Lithium salt at room temperature in a desiccator. It is hygroscopic.
Purity Check: Dissolve in D2O for 1H NMR.
Key Signal: The C2-proton (singlet) typically appears around 8.8 - 9.0 ppm . A shift upfield suggests hydrolysis of the Cl or ring opening (rare).
References
Reagentia. Lithium 4-chloroquinoline-3-carboxylate Product Page. Retrieved from [Link]
National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Retrieved from [Link]
Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles... synthesis of 4-quinolone-3-carboxylic acid. Retrieved from [Link]
Taylor & Francis. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
Application Notes & Protocols: Investigating Lithium 4-chloroquinoline-3-carboxylate as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals Introduction: A Dual-Action Therapeutic Strategy The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Dual-Action Therapeutic Strategy
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of quinoline have been shown to exert their cytotoxic effects through diverse mechanisms such as the inhibition of protein kinases, disruption of topoisomerases, and induction of apoptosis.[2][3] Concurrently, the simple alkali metal ion, lithium, has garnered significant attention for its anticancer properties.[4] Primarily known for its role as a specific inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), lithium can modulate critical signaling pathways implicated in tumorigenesis, such as the Wnt/β-catenin and NF-κB pathways, leading to cell cycle arrest and apoptosis.[4][5][6][7]
This document introduces Lithium 4-chloroquinoline-3-carboxylate , a novel compound designed to leverage a dual-action anticancer strategy. The hypothesis is that by combining the established cytotoxic potential of the 4-chloroquinoline-3-carboxylate moiety with the targeted pathway inhibition of the lithium cation, it may be possible to achieve synergistic or enhanced antitumor activity. These application notes provide a comprehensive guide to the preclinical in vitro evaluation of this compound, detailing robust protocols for assessing its efficacy and elucidating its mechanism of action.
Compound Profile and Proposed Mechanism of Action
Chemical Structure: Lithium 4-chloroquinoline-3-carboxylate
The rationale behind this molecule is to deliver two distinct pharmacophores. The 4-chloroquinoline-3-carboxylate anion is expected to interfere with fundamental cellular processes like DNA replication and integrity, a known mechanism for many quinoline derivatives.[3][8] The lithium cation, upon dissociation, is free to act as a potent inhibitor of GSK-3β.[4][7]
Proposed Dual Mechanism of Action:
We propose that Lithium 4-chloroquinoline-3-carboxylate imparts its anticancer effects via a two-pronged attack on cancer cells:
DNA Damage & Apoptosis Induction (Quinoline Moiety): The planar quinoline ring system may intercalate with DNA or inhibit topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[3][8] This action leads to DNA strand breaks, cell cycle arrest, and the activation of the intrinsic apoptotic pathway.[9][10]
Signaling Pathway Modulation (Lithium Cation): Lithium specifically inhibits GSK-3β by phosphorylating it at Serine 9.[7] Inhibition of GSK-3β prevents the degradation of β-catenin, but can also suppress the pro-survival NF-κB pathway and induce cell cycle arrest through the upregulation of p21 and p27.[5][6][11]
The following diagram illustrates this proposed dual mechanism.
Caption: Proposed dual mechanism of action for Lithium 4-chloroquinoline-3-carboxylate.
Recommended Experimental Workflow
A systematic evaluation is crucial to validate the anticancer potential of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to mechanistic validation.
Caption: General experimental workflow for anticancer assessment.
Application Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle of the Assay: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.
Rationale for Key Steps: A 48- or 72-hour incubation period is typically sufficient to observe the antiproliferative effects of quinoline-based compounds.[13] Solubilizing the formazan crystals in DMSO is critical for accurate absorbance measurement.
Materials:
Lithium 4-chloroquinoline-3-carboxylate (stock solution in DMSO or water)
Selected cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line (e.g., HFF-1)[14][15]
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
MTT solution (5 mg/mL in sterile PBS)
Dimethyl sulfoxide (DMSO)
Multichannel pipette
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
Compound Treatment: Prepare serial dilutions of Lithium 4-chloroquinoline-3-carboxylate in complete medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[12][13]
Formazan Solubilization: Aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[6]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 562 or 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Summary:
Cell Line
Type
Hypothetical IC50 (µM)
MCF-7
Breast Cancer
7.5
HCT-116
Colon Cancer
12.2
A549
Lung Cancer
9.8
| HFF-1 | Normal Fibroblast | > 100 |
This table presents hypothetical data for illustrative purposes, based on typical activities of quinoline derivatives against cancer cell lines.[10][12][14][16]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle of the Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]
Rationale for Key Steps: Treating cells with the compound at its IC50 and 2x IC50 concentrations allows for the observation of a dose-dependent effect on apoptosis induction.
Materials:
Cancer cells treated with Lithium 4-chloroquinoline-3-carboxylate (at IC50 and 2x IC50 concentrations for 24-48h)
Annexin V-FITC/PI Apoptosis Detection Kit
Binding Buffer (provided in the kit)
Flow cytometer
Procedure:
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound as described above. Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
Washing: Discard the supernatant and wash the cells twice with cold PBS.
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Mechanism of Action Validation by Western Blotting
Principle of the Assay: Western blotting is used to detect specific proteins in a sample. Cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target proteins. Secondary antibodies conjugated to an enzyme are then used for detection.
Rationale for Key Steps: Probing for cleaved PARP and cleaved Caspase-3 confirms the execution of apoptosis.[7] Analyzing the phosphorylation status of GSK-3β at Ser9 is a direct measure of its inhibition by lithium.[7]
Materials:
Cell lysates from treated and untreated cells
Protein assay kit (e.g., BCA)
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Protein Quantification: Lyse treated cells and quantify the protein concentration using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Repeat the washing step.
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.
References
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
BenchChem. (2025).
BenchChem. (2025).
Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery.
Zentella-Dehesa, A., et al. (2023). Lithium: A Promising Anticancer Agent. MDPI.
Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.
Al-Ostath, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [No specific source name found].
Ghate, M., et al. (2011). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. PubMed.
Lu, C., et al. (2018). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
Li, Y., et al. (2022).
Ghafouri-Fard, S., et al. (2023). Lithium: A Promising Anticancer Agent. PMC - NIH.
Włodarczyk, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [No specific source name found].
Wang, S., et al. (2014).
Kunnimalaiyaan, M., & Chen, H. (2010). Lithium inhibits carcinoid cell growth in vitro. PMC - NIH.
Charris-Molina, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. [No specific source name found].
Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
Beltrán-Pavez, C., et al. (2022). Unrevealing Lithium Repositioning in the Hallmarks of Cancer: Effects of Lithium Salts (LiCl and Li2CO3) in an In Vitro Cervical Cancer Model. PMC.
van der Heijden, G., et al. (2021). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journals.
Wang, S., et al. (2014).
da Silva, F. de C., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC.
Mittal, R. K., et al. (2020).
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
Evaluating the antiproliferative activity of quinoline-3-carboxylate derivatives
Application Note: Strategic Evaluation of Antiproliferative Potency in Quinoline-3-Carboxylate Derivatives Introduction: The Quinoline Scaffold in Oncology Quinoline-3-carboxylate derivatives represent a "privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Evaluation of Antiproliferative Potency in Quinoline-3-Carboxylate Derivatives
Introduction: The Quinoline Scaffold in Oncology
Quinoline-3-carboxylate derivatives represent a "privileged scaffold" in medicinal chemistry, capable of binding to multiple diverse bioreceptors with high affinity. In the context of oncology, these derivatives are frequently designed to target Topoisomerase II , Tubulin polymerization , or specific receptor tyrosine kinases (e.g., EGFR , VEGFR ).
However, the physicochemical properties that make these compounds potent—specifically their planar, lipophilic aromatic systems—introduce significant challenges in in vitro evaluation. Poor aqueous solubility can lead to compound precipitation in cell culture media, resulting in "false negatives" (loss of potency) or "false positives" (physical disruption of cell membranes by crystals).
This guide outlines a rigorous, self-validating workflow for evaluating these derivatives, moving from solubility optimization to mechanistic confirmation.
Phase I: Compound Management & Formulation
The Challenge: Quinoline-3-carboxylates often possess high LogP values. Standard DMSO stock preparation is insufficient if the "crash-out" point in aqueous media is unknown.
Protocol: Solubilization and Serial Dilution
Stock Preparation: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
Quality Control (The "Light Test"): Hold the vial against a light source. The solution must be optically clear. Any refraction indicates micro-precipitation.
Intermediate Dilution (Critical Step):
Do not dilute directly from 10 mM stock to cell culture media.
Create a 100x working plate in PBS/DMSO (10% DMSO final) first.
Transfer from the 100x plate to the cell culture plate to ensure the final DMSO concentration on cells is ≤ 0.1% .
While SRB (Sulforhodamine B) is often preferred for attached cells, the MTT assay remains the gold standard for high-throughput screening of quinolines due to its metabolic specificity.
Experimental Workflow Diagram
Caption: Optimized workflow for hydrophobic quinoline derivatives, emphasizing the intermediate dilution step to prevent media precipitation.
Detailed Protocol: MTT Assay
Cell Seeding:
Seed tumor cells (e.g., MCF-7, HeLa, or HepG2) at 3,000–5,000 cells/well in 96-well plates.
Rationale: Quinolines are often cytostatic. Over-seeding masks antiproliferative effects as control wells reach confluence before the assay ends.
Incubate for 24 hours to allow attachment.
Treatment:
Add compounds in a 9-point dilution series (e.g., 0.01 µM to 100 µM).
Controls:
Negative: 0.1% DMSO (Vehicle).
Positive: Doxorubicin (1 µM) or Cisplatin.
Blank: Media only (no cells).
Incubation: Incubate for 72 hours . (48 hours is often insufficient for cell cycle arrest mechanisms common to quinolines).
Development:
Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.
Incubate 3–4 hours.
Aspirate media carefully (do not disturb purple crystals).
Dissolve crystals in 150 µL DMSO .
Analysis: Measure Absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Data Presentation: Comparative Potency
Compound ID
R1 (C-6)
R2 (C-3)
IC50 (MCF-7) [µM]
IC50 (HeLa) [µM]
Solubility Flag
Q-301
H
-COOH
> 50.0
> 50.0
High
Q-305
F
-COOEt
12.4 ± 1.2
8.5 ± 0.9
Moderate
Q-312
Cl
-CONH-Ph
0.45 ± 0.05
0.32 ± 0.02
Low (Precipitation risk)
Doxorubicin
-
-
0.50 ± 0.04
0.42 ± 0.03
-
Note: The ester/amide derivatives (Q-305, Q-312) typically show higher potency than the free acid (Q-301) due to improved cellular permeability, a common SAR feature in this class.
Phase III: Mechanistic Validation
Once potency is established, the mechanism must be defined. Quinoline-3-carboxylates typically induce apoptosis via the intrinsic mitochondrial pathway or arrest the cell cycle at G2/M.
A. Cell Cycle Analysis (Propidium Iodide)
Purpose: To determine if the derivative acts as a tubulin inhibitor (G2/M arrest) or DNA damaging agent (S-phase arrest).
Protocol:
Treat cells with IC50 concentration for 24 hours.
Fix cells in 70% ice-cold ethanol overnight.
Stain with PI/RNase staining buffer for 30 mins.
Analyze via Flow Cytometry (FL2 channel).
B. Apoptosis Detection (Annexin V-FITC/PI)
Purpose: To distinguish between cytotoxic necrosis and programmed cell death.
Key Observation: Effective quinolines should show a shift to the lower-right quadrant (Annexin+/PI-) initially, progressing to upper-right (Annexin+/PI+) in late apoptosis.
Mechanistic Pathway Diagram
Caption: Hypothetical Mechanism of Action (MOA) for Quinoline-3-carboxylates involving the intrinsic apoptotic pathway.
References
Mittal, R. K., & Purohit, P. (2020).[1] Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.[1][2] Anti-Cancer Agents in Medicinal Chemistry.
Riss, T. L., et al. (2013).[3] Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4][5]
Cao, R., et al. (2017). Synthesis, Structure-Activity Relationships and Preliminary Mechanism of Action of Novel Water-Soluble 4-quinolone-3-carboxamides as Antiproliferative Agents.[2] European Journal of Medicinal Chemistry.
Application Notes and Protocols for the Use of Lithium 4-chloroquinoline-3-carboxylate in Protein Kinase Inhibitor Development
Introduction: A Novel Scaffold for Kinase Inhibition The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of clinically successf...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Scaffold for Kinase Inhibition
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic system is adept at forming key interactions within the ATP-binding pocket of protein kinases, effectively mimicking the adenine moiety of ATP and leading to competitive inhibition.[2] This has resulted in a number of FDA-approved quinoline-based kinase inhibitors for the treatment of various cancers.[1][4][5]
This document introduces Lithium 4-chloroquinoline-3-carboxylate , a novel investigational compound that presents a unique opportunity in kinase inhibitor research. This molecule combines the established kinase-targeting potential of the 4-chloroquinoline core with the known bioactivity of the lithium cation. The 4-chloro substitution provides a reactive handle for further chemical modification and can influence binding pocket interactions, while the carboxylate at the 3-position offers a potential point for hydrogen bonding.[6][7][8]
Furthermore, the presence of lithium is particularly intriguing. Lithium is a well-documented inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme in numerous signaling pathways.[9][10][11] This raises the compelling hypothesis of a dual-mechanism of action, where the quinoline moiety targets a primary kinase of interest, and the lithium ion concurrently modulates GSK-3 activity. This could lead to synergistic therapeutic effects or provide a tool to probe complex signaling networks.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Lithium 4-chloroquinoline-3-carboxylate as a potential protein kinase inhibitor. We will delve into its hypothesized mechanism of action, provide detailed protocols for its biochemical and cellular evaluation, and offer insights into data interpretation.
Hypothesized Dual Mechanism of Action
We propose that Lithium 4-chloroquinoline-3-carboxylate may exert its biological effects through a dual-inhibitory mechanism, targeting both a primary protein kinase and GSK-3.
ATP-Competitive Inhibition: The 4-chloroquinoline-3-carboxylate portion of the molecule is expected to function as an ATP-competitive inhibitor. Its planar structure can engage in π-π stacking interactions with aromatic residues in the kinase active site, while the nitrogen atom and carboxylate group can form hydrogen bonds with the hinge region that typically anchors the adenine of ATP.[2]
GSK-3 Inhibition: The lithium ion, upon dissociation, is hypothesized to directly inhibit GSK-3 by competing with magnesium ions that are essential for the enzyme's catalytic activity.[9][10] This could lead to the modulation of all downstream pathways regulated by GSK-3.
Caption: Hypothesized dual mechanism of Lithium 4-chloroquinoline-3-carboxylate.
Physicochemical Properties and Handling
While exhaustive characterization of this novel compound is ongoing, preliminary data for analogous structures are presented below. Researchers should perform their own characterization.
Property
Predicted Value
Notes
Molecular Formula
C12H9ClLiNO2
Molecular Weight
~241.5 g/mol
Calculated based on the lithium salt.
Appearance
White to off-white solid
Expected based on similar compounds.
Solubility
Soluble in DMSO, potential for aqueous solubility
Initial solubility testing is crucial. Start with DMSO for stock solutions. The lithium salt may confer some aqueous solubility.
Storage
Store at -20°C, desiccated
Protect from light and moisture to ensure stability.
Stock Solution Preparation:
Accurately weigh a small amount of Lithium 4-chloroquinoline-3-carboxylate.
Dissolve in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM).
Vortex thoroughly to ensure complete dissolution.
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C.
Application I: Biochemical Potency and IC50 Determination
The initial step in evaluating a new kinase inhibitor is to determine its potency against the purified target enzyme. A luminescence-based assay that quantifies ADP production is a robust and widely used method.[12][13][14][15]
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted for a generic serine/threonine or tyrosine kinase and should be optimized for your specific target.
Materials:
Lithium 4-chloroquinoline-3-carboxylate stock solution (in DMSO)
Target Kinase and its specific substrate (peptide or protein)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Reaction Buffer (specific to the target kinase)
ATP solution
White, opaque 96-well or 384-well assay plates
Multichannel pipettes
Plate-reading luminometer
Experimental Workflow:
Caption: Workflow for IC50 determination using an ADP-based assay.
Step-by-Step Procedure:
Compound Dilution:
Prepare a serial dilution series of Lithium 4-chloroquinoline-3-carboxylate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in DMSO.
Include a DMSO-only control (vehicle control, representing 0% inhibition).
Include a control without kinase (for background signal).
Assay Plate Preparation (for a 20 µL final volume):
Add 1 µL of each compound dilution (and DMSO control) to the wells of a white assay plate.
Kinase Reaction:
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentrations of kinase and substrate should be optimized beforehand (typically at or below their Km values).
Add 10 µL of the 2X kinase/substrate mix to each well containing the compound.
Prepare a "no kinase" control by adding 10 µL of a mix containing only the substrate.
Initiate Kinase Reaction:
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at its Km for the specific kinase to accurately determine competitive inhibitor potency.
Add 9 µL of the 2X ATP solution to all wells to start the reaction.
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
Incubate at room temperature (or the kinase's optimal temperature) for 60 minutes. The incubation time should be within the linear range of the reaction.
ADP Detection (as per ADP-Glo™ protocol):
Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal.
Incubate for 30-60 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Subtract the background signal (no kinase control) from all other readings.
Normalize the data to the vehicle control (DMSO, 100% activity).
Plot the normalized activity versus the log of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Application II: Cellular Target Engagement and Pathway Analysis
Demonstrating that an inhibitor can engage its target within a cellular environment is a critical step in drug development.[16][17] A Western blot-based phospho-protein assay is a standard method to assess the inhibition of a specific kinase signaling pathway.
Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol assumes a cell line where the target kinase is active, either basally or upon stimulation.
Materials:
Appropriate cancer cell line (e.g., A549 for EGFR inhibitors)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer apparatus and PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies (one for the phosphorylated substrate, one for the total substrate)
HRP-conjugated secondary antibody
Chemiluminescent substrate (ECL)
Imaging system
Step-by-Step Procedure:
Cell Seeding and Treatment:
Seed cells in 6-well plates and grow to 70-80% confluency.
Serum-starve the cells for 12-24 hours if the pathway is activated by serum growth factors.
Treat the cells with varying concentrations of Lithium 4-chloroquinoline-3-carboxylate (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
Stimulation (if applicable):
After the inhibitor pre-treatment, stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF for 15 minutes) to activate the kinase pathway.
Cell Lysis:
Wash the cells with ice-cold PBS.
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
Collect the supernatant (protein lysate).
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection and Re-probing:
Apply the ECL substrate and visualize the bands using an imaging system.
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate protein.
Data Interpretation:
A dose-dependent decrease in the phosphorylated substrate band, relative to the total substrate band, indicates successful target engagement and inhibition of the kinase pathway in a cellular context.
Application III: Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is paramount to understanding its potential off-target effects.[16] Given the dual-nature hypothesis of Lithium 4-chloroquinoline-3-carboxylate, a broad kinase panel screen is highly recommended.
It is often most efficient to utilize commercial services for large-scale kinase profiling (e.g., from Reaction Biology, Eurofins, or MRC PPU Reagents and Services).[18]
Service Selection: Choose a service that offers a diverse panel of kinases, preferably covering all major families of the human kinome.
Compound Submission: Provide the service with a high-quality sample of Lithium 4-chloroquinoline-3-carboxylate at a specified concentration (typically 1 µM or 10 µM for a primary screen).
Assay Format: These services typically use radiometric or mobility shift assays for accurate quantification.[12][16]
Special Request - GSK-3 Isoforms: Explicitly request that both GSK-3α and GSK-3β be included in the screening panel to test the lithium-inhibition hypothesis.
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase at the tested concentration. This data can be visualized as a kinome map to easily identify primary targets and significant off-targets.
Ensure stock solution is fully dissolved. Use calibrated pipettes. Prepare fresh reagents.
No inhibition observed in biochemical assay
Compound is inactive against the target; Incorrect assay conditions
Test against a different kinase. Verify kinase activity with a known inhibitor. Optimize ATP and substrate concentrations.
No effect in cellular assay despite biochemical potency
Poor cell permeability; Compound efflux by transporters; Compound metabolism
Perform a cell viability assay to check for general toxicity. Use permeability assays (e.g., PAMPA). Consider modifying the compound structure to improve cellular uptake.
Inconsistent Western blot results
Uneven protein loading; Inefficient transfer; Poor antibody quality
Perform accurate protein quantification. Use loading controls (e.g., GAPDH, β-actin). Validate antibodies.
Conclusion
Lithium 4-chloroquinoline-3-carboxylate is a promising chemical scaffold for the development of novel protein kinase inhibitors. Its unique structure suggests a potential dual-inhibitory mechanism that warrants thorough investigation. The protocols outlined in these application notes provide a robust framework for characterizing the biochemical potency, cellular activity, and selectivity profile of this and other novel quinoline-based compounds. By systematically applying these methodologies, researchers can effectively advance their kinase inhibitor discovery programs.
References
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem.
Creative Diagnostics. Kinase Activity Assay.
Benchchem.
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
Abbas, S. Y., et al. (2020).
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals.
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
Chem-Impex.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
Cayman Chemical. Methods for Detecting Kinase Activity.
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed.
BMG LABTECH. (2020, September 1). Kinase assays.
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
ChemicalBook. (2026, January 13).
Benchchem. A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery.
Henriques, M.S.C., et al. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
Chem-Impex. 4-Chloroquinoline.
Lithium and Therapeutic Targeting of GSK-3. PMC.
Chem-Impex.
PubChem.
Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,...
Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity. Frontiers.
Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury. (2018, April 15). PubMed.
PubChemLite.
R&D Systems. TL4-12 | Other Kinase Inhibitors: Tocris Bioscience.
Method for Testing the Anti-Inflammatory Properties of Quinoline Derivatives
An Application Guide for Drug Discovery Professionals Introduction: The Quest for Novel Anti-Inflammatory Agents Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as p...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Drug Discovery Professionals
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital part of the healing process, unresolved or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The transcription factor NF-κB, a pivotal mediator of inflammatory responses, orchestrates the expression of pro-inflammatory genes, including those for cytokines and chemokines, making it a prime target for therapeutic intervention.[3]
Current anti-inflammatory therapies, particularly non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects. This has fueled the search for new chemical scaffolds with improved efficacy and safety profiles. Among these, the quinoline nucleus has emerged as a versatile and privileged structure in medicinal chemistry, with derivatives showing promise as potent anti-inflammatory agents.[4][5] Quinoline-based compounds have been developed to target several key players in the inflammatory cascade, including Cyclooxygenase (COX), phosphodiesterases, and TNF-α converting enzyme (TACE).[6][7]
This application note provides a comprehensive, multi-tiered strategy for researchers to effectively screen and characterize the anti-inflammatory properties of novel quinoline derivatives, from initial cell-based assays to validation in preclinical models. We will delve into the causality behind experimental choices, provide detailed protocols, and outline a logical workflow to ensure scientific rigor and trustworthiness in your findings.
The Molecular Landscape of Inflammation: Key Targets and Pathways
A robust evaluation of an anti-inflammatory compound requires a foundational understanding of the molecular pathways it aims to modulate. The inflammatory response is not a single event but a complex signaling cascade. Two of the most critical pathways that converge to produce inflammatory mediators are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
1. The NF-κB Signaling Pathway: The Master Regulator
The NF-κB pathway is a central hub for controlling the genetic programs of inflammation.[8] In its inactive state, the NF-κB dimer (most commonly p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or the cytokine TNF-α, a kinase complex (IKK) is activated.[10] IKK phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[9] This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[11]
2. The MAPK Signaling Pathway: The Signal Transducer
The MAPK pathways (including p38, JNK, and ERK) are crucial signal transduction routes that convert extracellular stimuli into intracellular responses.[12] In the context of inflammation, these pathways are activated by many of the same signals as NF-κB and play a critical role in regulating the synthesis of inflammatory mediators at both the transcriptional and post-transcriptional levels.[13] For instance, the p38 MAPK pathway is known to stabilize the mRNA of pro-inflammatory cytokines, enhancing their production.
Below is a conceptual diagram illustrating the convergence of these critical inflammatory signaling pathways.
Caption: Key Inflammatory Signaling Pathways (NF-κB and MAPK).
Tier 1: In Vitro Screening for Anti-Inflammatory Activity
The initial evaluation of quinoline derivatives should be performed in vitro using a reliable and reproducible cell-based model. This approach is cost-effective, allows for higher throughput, and provides crucial mechanistic insights before advancing to more complex in vivo studies.
Rationale for Model System: Murine macrophage cell lines, such as RAW 264.7, are a gold standard for in vitro inflammation studies.[14] Macrophages are key players in the innate immune response. They can be potently stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response that mimics key aspects of infection.[15][16] This response includes the production of nitric oxide (NO), pro-inflammatory cytokines, and prostaglandins.
The overall workflow for in vitro testing is outlined below.
Caption: Logical workflow for in vitro screening of quinoline derivatives.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which your quinoline derivatives are not toxic to the cells. A reduction in inflammatory markers could be falsely interpreted as an anti-inflammatory effect if it is merely a result of cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
Methodology:
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (e.g., DMSO at the highest concentration used for the compounds) and an "untreated control."
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations (typically >90% viability) for subsequent inflammation assays.
Protocol 2: Measuring Nitric Oxide (NO) Production via Griess Assay
Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large quantities of NO, a key pro-inflammatory mediator.[18] Direct measurement of NO is difficult due to its short half-life. The Griess reaction is a reliable and straightforward colorimetric method that indirectly quantifies NO by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[19][20][21]
Methodology:
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the quinoline derivatives for 1 hour.
Inflammatory Stimulus: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.
Incubation: Incubate the plate for 24 hours at 37°C.
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
Griess Reaction:
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.[22]
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[22]
Incubate for another 10 minutes. A purple color will develop in the presence of nitrite.
Standard Curve: Simultaneously, prepare a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM).
Measurement: Read the absorbance at 540 nm.
Analysis: Calculate the nitrite concentration in your samples by interpolating from the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated control.
Protocol 3: Quantifying Pro-Inflammatory Cytokines via ELISA
Causality: A hallmark of inflammation is the robust production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Measuring the levels of these proteins provides direct evidence of an anti-inflammatory effect on key signaling pathways. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying individual proteins in a complex mixture like cell supernatant.[2]
Methodology (General Sandwich ELISA Protocol):
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
Sample Incubation: Add cell culture supernatants (collected as in Protocol 2) and cytokine standards to the wells and incubate.
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine.
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
Measurement & Analysis: Read the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve and determine the percentage of inhibition.
Protocol 4: Direct Enzyme Inhibition Assays (COX-1/COX-2)
Causality: While cell-based assays show an overall anti-inflammatory effect, they don't confirm the direct molecular target. Specific enzyme inhibition assays are crucial for determining if a compound's mechanism of action involves direct binding to and inhibition of key inflammatory enzymes like cyclooxygenases.[6][7] It is vital to test for activity against both COX-1 (constitutively expressed, involved in housekeeping functions like protecting the stomach lining) and COX-2 (inducible during inflammation) to assess both efficacy and potential for side effects.[5][23]
Methodology (Based on Commercial Fluorometric/Colorimetric Kits):
Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions (ovine COX-1 and human recombinant COX-2) as per the kit manufacturer's instructions.[24][25]
Plate Setup: In a 96-well plate, set up wells for:
Background: Buffer and heme only.
100% Initial Activity: Buffer, heme, and enzyme.
Inhibitor Wells: Buffer, heme, enzyme, and the quinoline derivative at various concentrations.[23]
Inhibitor Incubation: Add the quinoline derivatives to the appropriate wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.[23]
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[23]
Detection: The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2. This peroxidase activity can be coupled to a probe that generates a colorimetric or fluorescent signal.[24][25]
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Assay
Parameter Measured
Typical Output
Interpretation
MTT Assay
Cell metabolic activity
% Viability, CC₅₀
Determines non-toxic dose range
Griess Assay
Nitrite (NO₂⁻) concentration
% Inhibition of NO production, IC₅₀
Indicates inhibition of iNOS pathway
ELISA
Cytokine (TNF-α, IL-6) levels
% Inhibition of cytokine release, IC₅₀
Shows suppression of key inflammatory mediators
COX Inhibition
Enzyme activity
% Inhibition, IC₅₀ (for COX-1 & COX-2)
Identifies direct enzyme inhibition and selectivity
Tier 2: In Vivo Validation of Anti-Inflammatory Efficacy
Compounds that demonstrate promising activity and low toxicity in vitro must be validated in a whole-organism model. In vivo studies are essential to evaluate a compound's efficacy in a complex physiological environment and to gain initial insights into its pharmacokinetics and safety.[26][27]
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
Causality: This is the most widely used and validated model for screening acute inflammation.[28][29] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a reproducible, biphasic inflammatory response characterized by edema (swelling), which is easily quantifiable.[30][31][32] The model involves the release of early mediators like histamine and serotonin, followed by a later phase mediated primarily by prostaglandins, making it sensitive to inhibitors of the COX pathway.[30]
Methodology:
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
Grouping: Divide animals into groups (n=6-8 per group):
Positive Control: Receives a standard drug (e.g., Indomethacin) + carrageenan.
Test Groups: Receive different doses of the quinoline derivative + carrageenan.
Compound Administration: Administer the test compounds and standard drug (typically via oral gavage or intraperitoneal injection) 30-60 minutes prior to the carrageenan injection.
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[30][33]
Post-Induction Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The peak edema is typically observed around 3-5 hours.[31][32]
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group using the formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the average increase in paw volume in the carrageenan group, and V_t is the average increase in paw volume in the treated group.
Protocol 6: LPS-Induced Systemic Inflammation in Mice
Causality: While the paw edema model assesses localized inflammation, it is also important to evaluate a compound's effect on a systemic inflammatory response. Intraperitoneal (i.p.) injection of LPS in rodents triggers a systemic response characterized by the release of pro-inflammatory cytokines into the bloodstream, mimicking aspects of sepsis and systemic inflammatory response syndrome.[15][16][34]
Methodology:
Animal Grouping and Dosing: As described in Protocol 5, group and dose mice with the vehicle, standard drug (e.g., Dexamethasone), or test quinoline derivative.
LPS Challenge: After 1 hour, administer LPS via i.p. injection (e.g., 1 mg/kg).[15]
Blood Collection: At a predetermined time point post-LPS challenge (e.g., 2 or 4 hours, when cytokine levels peak), collect blood via cardiac puncture under anesthesia.
Sample Processing: Process the blood to obtain serum or plasma and store it at -80°C.
Cytokine Analysis: Quantify the levels of systemic cytokines (e.g., TNF-α, IL-6) in the serum/plasma using ELISA, as described in Protocol 3.
Analysis: Compare the cytokine levels in the treated groups to the LPS control group to determine the percentage of inhibition.
Model
Type of Inflammation
Parameter Measured
Typical Output
Interpretation
Carrageenan Paw Edema
Acute, Localized
Paw volume (edema)
% Edema Inhibition
Efficacy in a classic acute inflammation model, suggests COX pathway involvement
LPS Systemic Model
Acute, Systemic
Serum/plasma cytokine levels
% Cytokine Reduction
Efficacy in suppressing a systemic inflammatory storm
Conclusion
The evaluation of quinoline derivatives for anti-inflammatory properties requires a systematic and multi-faceted approach. By progressing through a logical workflow—from initial in vitro cytotoxicity and cell-based functional screens to specific enzyme inhibition assays and finally to in vivo validation—researchers can build a comprehensive data package. This tiered strategy not only identifies promising lead candidates but also provides critical insights into their mechanism of action and potential for clinical development. The protocols and rationale outlined in this guide provide a robust framework for the rigorous assessment of novel quinoline-based anti-inflammatory agents.
References
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - MDPI. Available from: [Link]
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - ResearchGate. Available from: [Link]
NF-κB signaling in inflammation - PubMed. Available from: [Link]
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed. Available from: [Link]
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - SlideShare. Available from: [Link]
Mitogen-activated Protein Kinases in Inflammation - KoreaMed Synapse. Available from: [Link]
MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. Available from: [Link]
Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT. Available from: [Link]
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - OAText. Available from: [Link]
NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. Available from: [Link]
NF-κB: a key role in inflammatory diseases - JCI. Available from: [Link]
Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC. Available from: [Link]
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review - Semantic Scholar. Available from: [Link]
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat - Wiley Online Library. Available from: [Link]
Quinolines: a new hope against inflammation - PubMed. Available from: [Link]
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available from: [Link]
MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. Available from: [Link]
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. Available from: [Link]
The NF-kB Signaling Pathway - Creative Diagnostics. Available from: [Link]
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - Journal of Drug Delivery and Therapeutics. Available from: [Link]
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC. Available from: [Link]
A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats - SciELO. Available from: [Link]
Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation - ResearchGate. Available from: [Link]
Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs. Available from: [Link]
A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats - ResearchGate. Available from: [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available from: [Link]
(PDF) Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - ResearchGate. Available from: [Link]
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available from: [Link]
Selected quinoline derivatives with anti-inflammatory activity - ResearchGate. Available from: [Link]
Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed. Available from: [Link]
Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC. Available from: [Link]
Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs - MDPI. Available from: [Link]
Application Note: Lithium Carboxylates in Next-Gen Li-Ion Battery Electrodes
Executive Summary The shift toward sustainable energy storage has catalyzed the transition from inorganic transition metal oxides (e.g., LiCoO₂) to Organic Electrode Materials (OEMs) . Lithium carboxylates, specifically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The shift toward sustainable energy storage has catalyzed the transition from inorganic transition metal oxides (e.g., LiCoO₂) to Organic Electrode Materials (OEMs) . Lithium carboxylates, specifically conjugated dicarboxylates like Dilithium Terephthalate (Li₂TP) , represent a critical class of OEMs. They offer low toxicity, material abundance, and a unique "super-lithiation" capability that exceeds theoretical single-electron transfer limits.
This guide provides a rigorous technical framework for the synthesis, electrode fabrication, and electrochemical validation of lithium carboxylates. It bridges the gap between pharmaceutical salt synthesis and battery electrode engineering, highlighting the cross-disciplinary relevance of organic salt formation.
Mechanism of Action: The Redox-Active Carbonyl
Unlike intercalation mechanisms in graphite or LCO, lithium carboxylates store energy via a conversion reaction at the carbonyl (
) functional group.
The Enolate Transformation
Upon lithiation (discharge), the double bond of the carbonyl group breaks, and a lithium ion coordinates with the oxygen, forming a radical anion or a fully reduced enolate species.
Theoretical Capacity: Defined by the number of active carbonyls per formula unit.
Super-Lithiation: In conjugated systems (e.g., terephthalates), lithium storage can exceed the 2-Li limit due to the participation of the aromatic ring or additional active sites, often triggered at lower voltages (<0.6 V vs. Li/Li⁺).
Mechanistic Pathway Diagram
The following diagram illustrates the reversible lithiation of a terephthalate moiety.
Figure 1: Redox mechanism showing the stepwise lithiation of carbonyl groups and the potential for super-lithiation at low potentials.
Protocol 1: Synthesis of Battery-Grade Dilithium Terephthalate (Li₂TP)
Rationale: The synthesis mirrors pharmaceutical salt formation. Purity is paramount; trace water or unreacted acid will degrade electrolyte stability.
Stoichiometric Calculation:
Calculate a 1:2.05 molar ratio of TPA to LiOH. The slight excess of Li ensures complete neutralization of acid groups, as unreacted -COOH is detrimental to cell performance.
Dissolution:
Dissolve LiOH in the water/ethanol mixture under stirring at 60°C.
Slowly add TPA. The solution will turn clear as the insoluble acid converts to the soluble lithium salt.
Rationale: Unlike standard cathodes that use PVDF/NMP, lithium carboxylates are often water-soluble. Therefore, Sodium Alginate (SA) is the preferred binder due to its water compatibility and high modulus, which restrains the volume expansion of the organic salt.
Formulation
Component
Material
Weight %
Function
Active Material
Synthesized Li₂TP
60%
Lithium storage host
Conductive Additive
Super P / Carbon Black
30%
Critical: Organic salts are electrical insulators. High carbon content is mandatory.
Binder
Sodium Alginate (SA)
10%
Aqueous binder, mechanical stabilizer
Fabrication Steps
Binder Dissolution: Dissolve SA in deionized water to form a 2 wt% viscous solution.
Dry Mixing: Premix Li₂TP and Super P in a mortar or ball mill (300 rpm, 30 mins) to ensure the insulating active material is coated with carbon.
Slurry Generation: Add the dry mix to the binder solution.
Tip: Use a planetary centrifugal mixer (2000 rpm, 10 mins) to degas and homogenize.
Coating:
Doctor-blade the slurry onto Copper Foil (for anode testing) or Aluminum Foil (if testing as cathode vs. Li anode).
Target loading: 2–3 mg/cm².
Drying:
Pre-dry at 80°C in air (1 hour).
Vacuum dry at 120°C (12 hours).
Validation: Punch electrodes and weigh. Store in an Argon-filled glovebox immediately.
Protocol 3: Electrochemical Characterization
Rationale: Testing must isolate the organic redox behavior from background noise (e.g., current collector corrosion).
Cell Assembly (Coin Cell CR2032)
Working Electrode: Li₂TP composite.
Counter/Ref Electrode: Lithium Metal chip.
Separator: Glass Fiber (Whatman GF/D) or Celgard 2400.
Electrolyte: 1M LiPF₆ in EC:DEC (1:1). Note: Avoid ether-based electrolytes if high voltage stability is required, though they are often used for polymer organics.
Testing Parameters
Cyclic Voltammetry (CV):
Window: 0.6 V – 2.0 V (vs. Li/Li⁺).
Scan Rate: 0.1 mV/s.
Expected Result: Distinct redox peaks at ~0.8 V (reduction) and ~0.95 V (oxidation).
Galvanostatic Cycling (GCPL):
Current Density: 0.1 C (approx. 15–20 mA/g) for formation cycles.
Voltage Cutoffs: 0.6 V (discharge) to 2.0 V (charge).
Note: Going below 0.6 V may trigger super-lithiation but risks electrolyte decomposition (SEI formation).
Experimental Workflow Diagram
Figure 2: End-to-end workflow from chemical synthesis to electrochemical validation.
Data Analysis & Troubleshooting
Comparative Performance Metrics
The following table benchmarks Li₂TP against other organic and inorganic standards.
Material
Type
Avg. Voltage (V vs Li)
Theoretical Capacity (mAh/g)
Key Advantage
Li₂TP (Terephthalate)
Anode
0.8 V
~300
Thermal stability, Safety
Lithium Formate
Anode
0.7 V
~450
High capacity per weight
Graphite
Standard Anode
0.1 V
372
Conductivity, Maturity
LTO (Titanate)
Standard Anode
1.55 V
175
High Rate, Zero Strain
Common Failure Modes
Capacity Fading: Usually caused by the dissolution of the organic salt into the electrolyte.
Fix: Use high-concentration electrolytes or switch to solid-state polymer electrolytes.
High Polarization (Voltage Hysteresis): Caused by poor electronic contact.
Fix: Increase Carbon Black content or use ball-milling to coat particles.
References
Armand, M., et al. (2009).[2] Conjugated dicarboxylate anodes for Li-ion batteries. Nature Materials. Link
Zhao, Q., et al. (2023). Perspectives on the Redox Chemistry of Organic Electrode Materials in Lithium Batteries. Chinese Chemical Society. Link
Lu, Y., et al. (2018). Prospects of organic electrode materials for practical lithium batteries. Nature Reviews Chemistry.[3] Link
Poleti, D., et al. (2014). New Method for Synthesis of Dilithium Terephthalate. ResearchGate / Chemical Industry. Link
Chen, H., et al. (2008).[4] From Biomass to a Renewable LixC6O6 Organic Electrode for Sustainable Li-Ion Batteries. ChemSusChem.[4] Link
Application Note: High-Throughput Screening of 4-Chloroquinoline-3-Carboxylate Libraries
Executive Summary The 4-chloroquinoline-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for developing antimalarial, antibacterial (DNA gyrase inhibitors),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-chloroquinoline-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for developing antimalarial, antibacterial (DNA gyrase inhibitors), and anticancer (Topoisomerase II/Kinase inhibitors) therapeutics. However, the unique physicochemical properties of this class—specifically the electrophilic reactivity of the C4-chlorine and the hydrophobic nature of the quinoline core—introduce specific challenges in High-Throughput Screening (HTS).
This guide provides a validated technical framework for screening libraries based on this scaffold. It moves beyond generic HTS advice to address the specific failure modes associated with quinoline libraries: solubility-driven false positives , promiscuous covalent inhibition , and fluorescence interference .
Chemical Space & Library Logic
Before designing the assay, one must understand the library's behavior. The 4-chloroquinoline-3-carboxylate core is not merely a passive shape; it is a reactive intermediate.
The "4-Chloro" Liability: The chlorine atom at position 4 is susceptible to Nucleophilic Aromatic Substitution (
). In biochemical assays containing thiols (e.g., DTT, Glutathione) or nucleophilic amino acid residues (Cysteine/Lysine), these compounds can form covalent adducts, leading to Pan-Assay Interference (PAINS) .
The "3-Carboxylate" Solubility Handle: While the ester form (ethyl/methyl) is hydrophobic, hydrolysis to the free acid significantly alters solubility and potency.
Diagram 1: Scaffold Diversity & Reactivity Logic
This diagram illustrates the structural opportunities and assay risks inherent to the scaffold.
Figure 1: Structural logic of the 4-chloroquinoline-3-carboxylate scaffold highlighting diversity vectors and the C4-chlorine reactivity risk.
Pre-Screen Validation: Solubility & Stability
Quinoline libraries often suffer from poor aqueous solubility, leading to precipitation in assay buffers. This causes light scattering (interference in absorbance assays) or "aggregating promiscuous inhibitors."
Protocol: Kinetic Turbidity Solubility Screen
Objective: Filter out insoluble compounds before the primary screen.
This scaffold is a structural mimic of fluoroquinolones (e.g., ciprofloxacin). The most relevant target is Bacterial DNA Gyrase (Topoisomerase II).[2]
Mechanism: The compound stabilizes the cleavage complex or competes with ATP.
Readout: Malachite Green (Absorbance) or ADP-Glo (Luminescence). ADP-Glo is preferred to avoid interference from the colored quinoline scaffold.
Step-by-Step Protocol (384-well ADP-Glo Format)
Reagents:
Enzyme: E. coli DNA Gyrase A/B subunits (heterotetramer).
Substrate: Relaxed pBR322 plasmid DNA.
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 50 mM KCl, 1 mM DTT (See Note below).
ATP: 10 µM (Km concentration).
CRITICAL NOTE ON DTT: Because of the 4-Cl reactivity, minimize DTT concentration (e.g., <1 mM) or use TCEP, which is less nucleophilic, to prevent the formation of covalent adducts between the library compound and the reducing agent.
Workflow:
Step 1 (Enzyme Mix): Dispense 5 µL of Gyrase/DNA mix into wells.
Step 2 (Compound): Add 50 nL of library compound (Final conc: 10 µM). Incubate 10 min at RT.
Step 3 (Start): Add 5 µL of ATP buffer to initiate the ATPase reaction.
Step 4 (Incubation): Incubate for 60 min at 37°C.
Step 5 (Detection): Add 10 µL of ADP-Glo Reagent 1 (depletes remaining ATP). Incubate 40 min.
Step 6 (Signal): Add 20 µL of Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
Quinolines are often intrinsically fluorescent. Standard fluorometric viability dyes (e.g., Resazurin/AlamarBlue) may suffer spectral overlap. Luminescent ATP assays (CellTiter-Glo) are recommended for this library.
Step-by-Step Protocol
Cells: HeLa or MCF-7 cells (Topoisomerase II enriched).
Seeding: 1,000 cells/well in 384-well white opaque plates (25 µL volume). Incubate 24h for attachment.
Z-Factor Requirement: An assay is validated only if
.
Diagram 2: HTS Workflow & Decision Tree
This workflow integrates the solubility check and counter-screens required for this specific chemical class.
Figure 2: Screening workflow emphasizing solubility filtering and mass spectrometry validation to rule out covalent artifacts.
Troubleshooting & Optimization Table
Issue
Cause
Solution
High Background (Fluorescence)
Quinolines are autofluorescent (Ex ~350nm, Em ~450nm).
Switch to Luminescence (ADP-Glo) or Red-shifted dyes (Ex >600nm).
Time-Dependent Inhibition
The 4-Cl group is slowly reacting with the enzyme (covalent).
Perform Jump-Dilution experiments. If activity does not recover upon dilution, it is covalent.
Low Solubility
Hydrophobic "grease" effect.
Add 0.01% Pluronic F-127 or Tween-20. Avoid high salt if possible.
"Flat" SAR
Compounds are precipitating; you are measuring solubility limit, not potency.
Check OD600 of dose-response plates. Valid SAR requires soluble concentrations.
References
National Institutes of Health (NIH). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. (2025).[1][2][3][4][5][6] Available at: [Link]
BellBrook Labs. High Throughput Screening Assays for Drug Discovery: Key Performance Metrics and Assay Types. (2025).[1][2][3][4][5][6] Available at: [Link]
MDPI. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives. (2014).[3] Available at: [Link]
BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023).[6] Available at: [Link]
Application Note: Directed Ortho-Lithiation Techniques for Functionalizing Chloroquinolines
This Application Note is written for researchers and drug discovery scientists. It details the mechanistic principles and bench-ready protocols for the site-selective functionalization of chloroquinolines using Directed...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and drug discovery scientists. It details the mechanistic principles and bench-ready protocols for the site-selective functionalization of chloroquinolines using Directed Ortho-Lithiation (DoL).
[1]
Executive Summary
Chloroquinolines are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarials (e.g., chloroquine), kinase inhibitors, and anticancer agents. Functionalizing these rings selectively is challenging due to the competing reactivity of the pyridine nitrogen (susceptible to nucleophilic attack) and the inherent acidity of multiple ring protons.
This guide details the use of Directed Ortho-Lithiation (DoL) to achieve high regioselectivity.[1] Unlike transition-metal catalyzed C-H activation, DoL relies on the Chlorine atom acting as a Directing Group (DG). By exploiting the inductive acidification of adjacent protons and the steric gating of bulky lithium amide bases (LiTMP, LDA), researchers can access C3 and C4 positions that are otherwise difficult to functionalize via electrophilic aromatic substitution.
Mechanistic Principles
The Chlorine Atom as a Directing Group (DG)
In the context of DoL, the chlorine substituent on a quinoline ring operates primarily through inductive acidification (-I effect) rather than strong chelation.
Inductive Effect: The electronegative chlorine atom increases the acidity of the ortho-protons.
Coordination: While weaker than oxygen-based DGs (e.g., OMe, CONEt₂), the chlorine lone pairs can provide weak stabilization to the lithiated intermediate.
Regioselectivity Map
The site of lithiation is determined by the interplay between the Chlorine DG and the ring Nitrogen.
Substrate
Primary Lithiation Site
Directing Influence
Reagent Preference
2-Chloroquinoline
C3 (Ortho to Cl)
Cl acidifies C3; N lone pair repels base from C8/C2.
LiTMP (prevents nucleophilic attack at C2)
3-Chloroquinoline
C4 (Ortho to Cl)
Cl directs away from N (C2 is less favored due to N-Li repulsion).
LDA or LiTMP
4-Chloroquinoline
C3 (Ortho to Cl)
Cl acidifies C3; C5 (peri) is sterically less accessible.
LDA
Visualization: Reaction Pathway
The following diagram illustrates the divergent pathways: Nucleophilic Addition (unwanted) vs. Directed Deprotonation (desired).
Experimental Protocols
Protocol A: C3-Functionalization of 2-Chloroquinoline
Objective: Introduce an electrophile at the C3 position.
Critical Factor: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi to avoid nucleophilic attack at the C2 position.
Materials
2-Chloroquinoline (1.0 equiv)
2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)
n-Butyllithium (n-BuLi) (1.1 equiv, 1.6 M in hexanes)
Anhydrous THF (0.5 M concentration relative to substrate)
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Add anhydrous THF and TMP (1.1 equiv).
Cool to -78 °C (dry ice/acetone bath).
Add n-BuLi (1.1 equiv) dropwise over 10 minutes.
Stir at 0 °C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78 °C .
Lithiation:
Dissolve 2-chloroquinoline in a minimal amount of anhydrous THF.
Add the substrate solution dropwise to the LiTMP solution at -78 °C over 15 minutes. Note: Maintain internal temperature below -70 °C.
Stir at -78 °C for 2 hours . The solution typically turns a deep red/brown color, indicating the formation of the lithiated species (2-chloro-3-lithioquinoline).
Electrophilic Trapping:
Add the neat electrophile (or dissolved in THF if solid) dropwise.
Stir at -78 °C for 1 hour.
Allow the mixture to warm slowly to room temperature over 2–3 hours.
Work-up:
Quench with saturated aqueous NH₄Cl (5 mL).
Extract with EtOAc (3 x 20 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: C4-Functionalization of 3-Chloroquinoline
Objective: Introduce an electrophile at the C4 position.
Mechanistic Note: The C4 proton is the most acidic site adjacent to the Cl DG. The C2 proton is theoretically acidic but less accessible due to the lone pair repulsion from the ring nitrogen (alpha-effect) and lack of stabilization compared to the C4 position.
Generate LDA in situ by adding n-BuLi to DIPA in THF at -78 °C. Stir at 0 °C for 15 mins, then cool back to -78 °C.
Lithiation:
Add 3-chloroquinoline (in THF) dropwise to the LDA solution at -78 °C .
Stir for 30–45 minutes . Note: 3-chloro-4-lithioquinoline is less stable than the 2-chloro isomer; prolonged stirring can lead to decomposition or scrambling.
Trapping:
Add electrophile rapidly at -78 °C.
Quench with hydrolytic source (H₂O/AcOH) after 30 mins at low temperature if the electrophile is reactive (e.g., aldehydes). For less reactive electrophiles, warm to RT.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Recovery of SM
Incomplete deprotonation or wet solvent.
Ensure THF is distilled/dried. Increase base to 1.5 equiv. Ensure LiTMP formation at 0°C before cooling.
C2-Alkylated Byproducts
Nucleophilic attack by n-BuLi.
Ensure complete conversion of n-BuLi to LiTMP/LDA before adding substrate. Use a slight excess of amine (TMP/DIPA).
Tarry/Complex Mixture
Decomposition of lithiated species.
Reduce lithiation time (e.g., 30 min instead of 2 h). Maintain temperature strictly at -78 °C.
Regioisomer Mixtures
"Halogen Dance" or equilibration.
Do not allow the lithiated species to warm up before adding the electrophile. Quench immediately after reaction time.
Regioselectivity Data Summary
The following table summarizes the expected outcomes based on validated literature sources [1][2].
Substrate
Conditions
Major Product (Position)
Yield Range
2-Chloroquinoline
LiTMP, THF, -78°C
C3
60–85%
3-Chloroquinoline
LDA, THF, -78°C
C4
50–75%
4-Chloroquinoline
LDA, THF, -78°C
C3
45–70%
2-Fluoroquinoline
LDA, THF, -78°C
C3
60-80%
Note: 3-Fluoroquinoline directs to C2, whereas 3-Chloroquinoline directs to C4. This divergence is due to the stronger inductive effect and smaller steric radius of Fluorine allowing C2 deprotonation.
Visualization: Regioselectivity Logic Flow
References
Marsais, F., & Quéguiner, G. (1981). Metallation of chloroquinolines.[2] A new route to 2,3-disubstituted quinolines. Tetrahedron.[4][5]
Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2: Metallation of quinolines, benzodiazines and carbolines. Tetrahedron.[4][5]
Snieckus, V. (1990). Directed ortho metalation.[4][6][7][8][9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
Technical Support Center: Optimizing the Synthesis of Lithium 4-chloroquinoline-3-carboxylate
Welcome to the technical support resource for the synthesis of Lithium 4-chloroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficien...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of Lithium 4-chloroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and yield of their synthetic protocols. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Overview of the Synthetic Pathway
The synthesis of Lithium 4-chloroquinoline-3-carboxylate is typically a multi-step process. A common and effective route begins with an aniline derivative and an ethoxymethylenemalonate ester, proceeding through a Gould-Jacobs cyclization, followed by chlorination, saponification, and final salt formation. Understanding each stage is critical for troubleshooting and yield optimization.
Caption: General synthetic workflow for Lithium 4-chloroquinoline-3-carboxylate.
This section addresses common problems encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable solutions.
Q1: My overall yield is significantly lower than expected. Where is the most common point of failure?
A1: A low overall yield is often a cumulative problem, but the two most critical steps to investigate are the thermal cyclization and the chlorination. The high temperatures required for the Gould-Jacobs cyclization can lead to byproduct formation, while the chlorination step with reagents like phosphorus oxychloride (POCl₃) can be incomplete or cause degradation if not controlled properly.[1][2][3]
Actionable Advice:
Analyze Each Step: Do not proceed to the next step without first purifying and calculating the yield of your intermediate. This will pinpoint the problematic stage.
Characterize Intermediates: Use techniques like ¹H NMR and TLC to confirm the purity of each isolated intermediate before proceeding. Impurities from one step can inhibit subsequent reactions.
Q2: The initial Gould-Jacobs cyclization to form Ethyl 4-hydroxyquinoline-3-carboxylate has a poor yield. How can I optimize this?
A2: This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate to form an intermediate which is then thermally cyclized.[1] Low yields typically stem from two issues: incomplete initial condensation or, more commonly, decomposition during the high-temperature cyclization. The cyclization is often performed in a high-boiling solvent like diphenyl ether (Dowtherm A) at temperatures around 250 °C.[3][4]
Causality & Solutions:
Incomplete Condensation: Ensure the initial reaction to form the anilinoacrylate intermediate goes to completion. This is usually a gentle heating step (e.g., on a steam bath) where ethanol is evolved.[5] Pushing this to completion ensures the substrate for cyclization is maximized.
Thermal Decomposition: While high temperature is necessary, prolonged exposure or "hot spots" can cause the product to char or form intractable byproducts. Vigorous stirring is essential.
Solvent Choice: The choice of a high-boiling solvent is critical for maintaining a stable and even temperature. Diphenyl ether is standard, but ensure it is pure.[3]
Purity of Aniline: Substituted anilines can have varying reactivity. Ensure your starting aniline is pure and free from oxidized contaminants, which can darken the reaction mixture and promote side reactions.
Parameter
Standard Condition
Optimization Strategy
Expected Outcome
Temperature
240-260 °C
Lower temperature slightly (e.g., 235-245 °C) and extend reaction time.
Reduce charring and byproducts.
Reaction Time
1-2 hours
Monitor by TLC. Stop heating as soon as starting material is consumed.
Prevent product degradation.
Stirring
Mechanical Stirring
Ensure vigorous, even stirring to prevent localized overheating.
Homogeneous heating, higher yield.
Q3: My chlorination of the 4-hydroxy group using POCl₃ is inefficient and gives a dark, impure product. What's going wrong?
A3: The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloroquinoline is a crucial step.[2] Phosphorus oxychloride (POCl₃) is the most common reagent.[3] Inefficiency often arises from moisture, which rapidly quenches POCl₃, or from side reactions at elevated temperatures.
Causality & Solutions:
Moisture Contamination: This is the most common failure mode. Your 4-hydroxyquinoline intermediate must be perfectly dry. The reaction should be run under a nitrogen or argon atmosphere with anhydrous techniques.
Incomplete Reaction: The 4-hydroxyquinoline may not be fully soluble in neat POCl₃. Using a co-solvent like toluene or 1,4-dioxane can improve solubility and reaction efficiency.[2]
Reaction Temperature & Time: While reflux is often required, excessive heating can cause decomposition. A temperature of 110-140 °C is typical.[2][3] Monitor the reaction by TLC until the starting material is consumed.
Work-up Procedure: The work-up is highly exothermic and must be done carefully. Slowly and cautiously pouring the reaction mixture onto crushed ice is standard.[5] A rapid, uncontrolled quench can degrade the product. The pH must then be carefully adjusted with a base (like aqueous ammonia or sodium carbonate) to neutralize excess acid and precipitate the product.
Q4: The saponification of the ethyl ester to the carboxylic acid is incomplete or results in byproducts. How can this be improved?
A4: Saponification is the hydrolysis of the ester to a carboxylate salt, followed by acidic workup to yield the carboxylic acid. Using a strong base like NaOH or LiOH is common.[2][6] Incomplete reaction can be due to poor solubility of the ester or insufficient base/reaction time.
Causality & Solutions:
Choice of Base: Lithium hydroxide (LiOH) is an excellent choice as it can be used for both the saponification and the final salt formation step, potentially simplifying the process.[6] Using LiOH·H₂O in a solvent system like MeOH/H₂O or THF/H₂O is effective.
Solubility: The ethyl 4-chloroquinoline-3-carboxylate may be poorly soluble in purely aqueous solutions. Adding a co-solvent like methanol, ethanol, or THF is essential to create a homogeneous reaction mixture.
Monitoring: The reaction can be monitored by TLC. The product carboxylic acid will have a different Rf value and may streak, while the starting ester is a well-defined spot. The reaction should be run until the ester spot has completely disappeared.
Work-up: After saponification, the reaction mixture should be acidified (e.g., with HCl) to a pH of ~2-3 to precipitate the free carboxylic acid.[7] Ensure thorough washing of the filtered solid with water to remove any inorganic salts.
Q5: I am having difficulty isolating the final Lithium 4-chloroquinoline-3-carboxylate salt. What is the best method?
A5: The final step is a simple acid-base reaction. The primary challenges are achieving high purity and efficient isolation.
Causality & Solutions:
Stoichiometry: Use a precise 1.0 equivalent of a high-purity lithium base (e.g., LiOH·H₂O). Suspend the 4-chloroquinoline-3-carboxylic acid in a suitable solvent (like ethanol or methanol) and add the LiOH dissolved in a minimal amount of water.
Isolation: The lithium salt's solubility will determine the best isolation method.
Precipitation: If the salt is poorly soluble in the reaction solvent, it may precipitate upon formation. Cooling the mixture can enhance precipitation.
Solvent Evaporation: If the salt is soluble, the solvent can be carefully removed under reduced pressure.
Anti-Solvent Addition: Adding a solvent in which the salt is insoluble (an "anti-solvent" like diethyl ether or acetone) to a concentrated solution of the product can induce crystallization or precipitation.
Drying: The final product should be dried thoroughly under vacuum to remove all traces of solvent. Lithium salts can be hygroscopic, so handling and storage in a dry environment are important.
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve issues leading to low yield.
Caption: A decision tree for troubleshooting low-yield synthesis.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on the specific substitution patterns of their starting materials.
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
In a round-bottom flask, combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).
Heat the mixture on a steam bath or oil bath at 100-110 °C for 1 hour, allowing the evolved ethanol to escape.[5] The mixture will become a thick oil or solid.
In a separate, larger flask equipped with a mechanical stirrer and a reflux condenser, heat diphenyl ether to 250 °C.
Add the product from step 2 to the hot diphenyl ether in portions, ensuring the temperature does not drop significantly.
Maintain vigorous stirring at 250 °C for 1-2 hours. Monitor the reaction's completion by taking small aliquots and analyzing via TLC.[3]
Allow the mixture to cool to below 100 °C, then add hexane or petroleum ether to precipitate the product.
Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
Protocol 2: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
To a flask charged with phosphorus oxychloride (POCl₃, 5-10 eq.), add the dry Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq.) portion-wise. A co-solvent like toluene may be added if solubility is an issue.[2]
Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours under a nitrogen atmosphere. Monitor by TLC until the starting material is no longer visible.
Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.
Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.
Once the initial exothermic reaction has subsided, slowly add a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~8-9 to precipitate the product.
Filter the solid, wash extensively with water until the filtrate is neutral, and dry thoroughly under vacuum.
Protocol 3: Synthesis of 4-chloroquinoline-3-carboxylic acid
Dissolve the Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq.) in a mixture of THF and methanol (e.g., 3:1 ratio).
Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) in water.
Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis shows complete consumption of the starting ester.[6]
Remove the organic solvents (THF/methanol) under reduced pressure.
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Protocol 4: Formation of Lithium 4-chloroquinoline-3-carboxylate
Suspend the 4-chloroquinoline-3-carboxylic acid (1.0 eq.) in ethanol.
Add a solution of LiOH·H₂O (1.0 eq.) in a minimal amount of water dropwise with stirring.
Stir the mixture at room temperature for 1-2 hours. The suspension should become a clear solution or a different precipitate may form.
If the product precipitates, cool the mixture and filter. If it is soluble, remove the solvent under reduced pressure. An anti-solvent like diethyl ether can be added to induce precipitation.
Wash the solid with a small amount of cold ethanol or diethyl ether and dry extensively under high vacuum at 40-50 °C.
References
Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Retrieved from [Link]
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
PMC. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
SciSpace. (n.d.). New Efficient Synthesis of 3-Carboxylquinolines. Retrieved from [Link]
Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
PMC. (n.d.). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of lithium carboxylate 3 a. Retrieved from [Link]
Technical Support Center: Purification of 4-Chloroquinoline-3-Carboxylate Compounds
Welcome to the technical support center for the purification of 4-chloroquinoline-3-carboxylate compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-chloroquinoline-3-carboxylate compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is the removal of unreacted starting materials and side products. What is the most effective initial purification strategy?
A1: The initial purification strategy largely depends on the scale of your reaction and the nature of the impurities. For many syntheses of 4-chloroquinoline-3-carboxylates, direct crystallization or precipitation from the reaction mixture can be a highly effective first step.[1]
Expert Insight: The Gould-Jacobs reaction, a common route to quinolones, often yields a crude product that can be precipitated upon cooling.[2] Washing the collected solid with a non-polar solvent like hexane or ether can remove many organic-soluble impurities.[3] For instance, after cyclization in a high-boiling solvent like Dowtherm A, the product often crystallizes upon cooling and can be filtered and washed to remove the bulk of colored impurities.[3]
Q2: I am observing incomplete reactions. How can I effectively separate the desired 4-chloroquinoline-3-carboxylate from the starting materials?
A2: Column chromatography is the most versatile technique for separating products from unreacted starting materials, especially when their polarities are sufficiently different.[4]
Causality: The choice of eluent is critical. A common starting point for quinoline derivatives is a hexane/ethyl acetate gradient.[4][5] The less polar starting materials will elute first, followed by the more polar 4-chloroquinoline-3-carboxylate product. Monitoring the separation by Thin Layer Chromatography (TLC) is essential to optimize the solvent system.[1][4]
Q3: My purified compound shows the presence of the corresponding 4-hydroxyquinoline-3-carboxylate. What is the likely cause and how can I prevent this?
A3: The presence of the 4-hydroxy analog is a strong indicator of hydrolysis of the 4-chloro group. This is a common issue, particularly if the purification process involves water or alcohols at elevated temperatures.
Mechanism: The 4-position of the quinoline ring is susceptible to nucleophilic substitution. Water or other nucleophiles present in purification solvents can displace the chloride.
Prevention:
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried, especially when performing chromatography or recrystallization at elevated temperatures.
Aprotic Solvents: Whenever possible, use aprotic solvents for purification.
Temperature Control: Avoid prolonged heating during purification steps.
Q4: I am struggling with "oiling out" during recrystallization. What does this mean and how can I achieve good crystal formation?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling rate is too rapid.[6][7][8]
Troubleshooting Steps:
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7][8] Insulating the flask can help.
Solvent System Modification: The choice of solvent is crucial. You may need to use a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[6]
Seed Crystals: Introducing a small crystal of the pure compound can initiate crystallization.[7]
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[7]
II. Troubleshooting Guides
Guide 1: Optimizing Column Chromatography
Issue: Poor separation of the target compound from impurities during column chromatography.
Step-by-Step Protocol:
TLC Analysis: Before running a column, perform a thorough TLC analysis using various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol).[4] The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
Eluent Polarity:
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent.
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the eluent is gradually increased during the separation, can be highly effective.[5]
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column can lead to poor separation.
Column Packing: A poorly packed column with channels or cracks will result in inefficient separation. Ensure the silica gel is packed uniformly.
Quantitative Data Summary:
Impurity Type
Recommended Starting Solvent System (v/v)
Non-polar (e.g., unreacted anilines)
9:1 Hexane/Ethyl Acetate
Moderately Polar Side-products
4:1 to 1:1 Hexane/Ethyl Acetate
Polar (e.g., hydrolyzed product)
Dichloromethane with 1-5% Methanol
Guide 2: Effective Recrystallization
Issue: Low recovery or impure product after recrystallization.
Step-by-Step Protocol:
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvents for quinoline derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[6]
Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[7][8]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can trap impurities.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
Drying: Dry the crystals thoroughly to remove residual solvent.
Common Recrystallization Solvents:
Solvent/Mixture
Comments
Ethanol
A good general-purpose solvent for moderately polar compounds.[6]
Hexane/Ethyl Acetate
A versatile solvent pair that allows for fine-tuning of polarity.
Toluene
Can be effective for aromatic compounds.
III. Impurity Formation and Control
A common synthetic route to ethyl 4-chloroquinoline-3-carboxylate involves the Gould-Jacobs reaction followed by chlorination.[2] Understanding potential side reactions is key to minimizing impurities.
Control Measures:
Incomplete Chlorination: Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used and that the reaction is allowed to proceed to completion, as monitored by TLC.[9]
Hydrolysis: As mentioned, maintaining anhydrous conditions during workup and purification is critical to prevent the formation of the 4-hydroxy analog.
Side Reactions: Control the reaction temperature carefully during chlorination to minimize the formation of undesired side products.
By understanding the underlying principles of these purification techniques and anticipating common challenges, researchers can develop robust and efficient methods for obtaining high-purity 4-chloroquinoline-3-carboxylate compounds.
References
Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017).
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.).
Peeters, S., Berntsen, L. N., Rongved, P., & Bonge-Hansen, T. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 15, 2156–2160.
Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). BenchChem.
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). Asian Journal of Chemistry.
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.).
Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. (n.d.).
4,7-dichloroquinoline. (n.d.). Organic Syntheses.
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
Ethyl 4-Chloroquinoline-3-carboxyl
Solvents for Recrystalliz
Recrystalliz
Lab Procedure: Recrystalliz
Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydr
UNITED STATES P
Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016).
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc.
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... (n.d.).
Technical Support Center: Overcoming Solubility Challenges with Lithium 4-chloroquinoline-3-carboxylate
Introduction Lithium 4-chloroquinoline-3-carboxylate is a quinoline derivative of significant interest in drug discovery and chemical biology. As with many heterocyclic compounds, researchers may encounter challenges wit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Lithium 4-chloroquinoline-3-carboxylate is a quinoline derivative of significant interest in drug discovery and chemical biology. As with many heterocyclic compounds, researchers may encounter challenges with its solubility in aqueous buffers commonly used for biological assays. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of Lithium 4-chloroquinoline-3-carboxylate?
A1: The solubility of this compound is governed by several factors inherent to its structure:
Aromatic Quinoline Core: The planar, aromatic quinoline ring system is hydrophobic, which tends to lower its solubility in aqueous solutions.
Carboxylate Group: The lithium carboxylate (-COO⁻Li⁺) is an ionizable group. The protonation state of this group is pH-dependent and critically influences solubility. In its ionized (deprotonated) state, the molecule is more polar and thus more water-soluble.
Solid State: The compound's crystalline lattice energy can also impact how readily it dissolves.
Q2: I dissolved the compound in my cell culture medium, and it precipitated. What happened?
A2: This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous buffer or medium. The organic solvent is miscible with the water, but the compound itself is not soluble at that final concentration in the high-water-content environment. Cell culture media often contain salts and proteins that can further reduce the solubility of small molecules.
Q3: What is the recommended starting solvent for making a stock solution?
A3: For most quinoline derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] It is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels.[3][4][5]
Q4: How does pH influence the solubility of this compound?
A4: As a salt of a carboxylic acid, the compound's solubility is highly dependent on pH.[6][7][8]
At Neutral to Alkaline pH (pH > ~5.0): The carboxylate group will be deprotonated (-COO⁻), making the molecule an ion. This charged state increases polarity and enhances solubility in aqueous solutions.
At Acidic pH (pH < ~4.0): The carboxylate group will become protonated (-COOH), rendering the molecule neutral.[9][10] This uncharged form is significantly less polar and will have much lower aqueous solubility.
Therefore, maintaining a pH comfortably above the carboxylic acid's pKa is essential for maximizing solubility.
Troubleshooting Guides & Protocols
Issue 1: Compound is not dissolving in the primary solvent (e.g., DMSO).
This is uncommon for initial stock preparation but can occur.
Protocol 1: Aiding Initial Dissolution
Warm Gently: Warm the vial containing the compound and solvent in a water bath set to 37-50°C for 5-10 minutes. Do not overheat, as this could degrade the compound.
Sonicate: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up solid particles and facilitate dissolution.[3]
Vortex: Vortex the solution vigorously for 30-60 seconds.
Combine Methods: For very stubborn compounds, alternate between gentle warming, sonication, and vortexing.
Visual Confirmation: Always inspect the solution against a light and dark background to ensure no solid particulates remain before making dilutions.
Issue 2: Compound precipitates upon dilution into aqueous assay buffer.
This is the most frequent challenge. The following workflow can help identify the best solution.
Solubility Troubleshooting Workflow
Caption: Decision workflow for troubleshooting compound precipitation.
pH change must be compatible with cell health and protein function.
Solubilizer
HP-β-CD
1-10 mM in final buffer
Low cytotoxicity, forms inclusion complexes to shield hydrophobic parts.[11][12]
Can sometimes interfere with compound-target binding. Requires optimization.
Protocol 2: pH-Mediated Solubility Enhancement
This protocol is ideal if your assay can tolerate a slightly alkaline pH.
Prepare Buffers: Prepare several small batches of your final assay buffer, adjusting the pH of each to 7.2, 7.4, 7.6, and 7.8 using dilute NaOH or HCl.
Prepare Stock: Create a 10 mM stock solution of Lithium 4-chloroquinoline-3-carboxylate in 100% DMSO.
Test Dilution: Add the stock solution to each pH-adjusted buffer to achieve your final desired assay concentration (e.g., 10 µM).
Observe: Let the solutions sit at the assay temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.
Select: Choose the lowest pH that maintains complete solubility for your experiments.
Protocol 3: Using Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Caption: Cyclodextrin encapsulates the hydrophobic quinoline core.
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD directly into your assay buffer to a final concentration of 1-10 mM. Ensure it is fully dissolved.
Prepare Stock: Create a 10 mM stock of your compound in 100% DMSO.
Dilute: Perform a serial dilution of your DMSO stock into the HP-β-CD-containing buffer.
Equilibrate: Allow the solution to equilibrate for 15-30 minutes. This gives time for the inclusion complexes to form.
Proceed with Assay: Use this final solution for your experiment. Remember to include an appropriate vehicle control (buffer with HP-β-CD and the same final concentration of DMSO).
References
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs
Source: IJPPR
URL: [Link]
Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends
Source: MDPI
URL: [Link]
Title: Effect of pH and temperature on the solubility of a surface active carboxylic acid
Source: PubMed
URL: [Link]
Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects
Source: PubMed
URL: [Link]
Title: Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs
Source: International Journal of Drug Development and Research
URL: [Link]
Title: DMSO usage in cell culture
Source: LifeTein
URL: [Link]
Title: What the concentration of DMSO you use in cell culture assays?
Source: ResearchGate
URL: [Link]
Title: DMSO in cell based assays
Source: Scientist Solutions
URL: [Link]
Title: pH-solubility profiles or organic carboxylic acids and their salts
Source: PubMed
URL: [Link]
Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO
Source: Keyence
URL: [Link]
Title: Maximum DMSO concentration in media for cell culture?
Source: Reddit
URL: [Link]
Title: How does pH affect water solubility of organic acids (or acids in general)?
Source: Reddit
URL: [Link]
Title: Effect of system pH on partition coefficient (K) of carboxylic acids...
Source: ResearchGate
URL: [Link]
Title: Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives
Source: MDPI
URL: [Link]
Title: Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin
Source: Beilstein Journals
URL: [Link]
Title: Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review
Source: ResearchGate
URL: [Link]
Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives
Source: ResearchGate
URL: [Link]
Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article
Source: International Journal of Pharmaceutical Sciences Review and Research
URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,3-Disubstituted Quinolines
Welcome to the Technical Support Center for the synthesis of 2,3-disubstituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 2,3-disubstituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a 2,3-disubstituted quinoline. Which synthetic route should I choose?
A1: The choice of synthetic route is highly dependent on the desired substitution pattern and the availability of starting materials. For 2,3-disubstituted quinolines, the Friedländer annulation and the Pfitzinger reaction are two of the most robust and versatile methods.
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-ketoester). It is a straightforward approach, often catalyzed by acids or bases.[1][2]
Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids.[3][4] This is particularly useful if a carboxylic acid moiety at the 4-position is desired, which can be a handle for further functionalization.
Q2: My reaction is complete, but I am struggling with the purification of my quinoline product. What are some general strategies?
A2: Purification of quinoline derivatives, which are often basic, can be challenging. Here are a few strategies:
Column Chromatography: This is the most common method. However, the basicity of quinolines can lead to peak tailing on silica gel. To mitigate this, you can:
Add a small amount of a volatile base, such as triethylamine (1-2%), to your eluent system to neutralize the acidic silanol groups on the silica gel.[5]
Use an alternative stationary phase like alumina (neutral or basic).
Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated quinoline will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the deprotonated quinoline can be back-extracted into an organic solvent.
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q3: Are there any "green" or more environmentally friendly approaches to synthesizing 2,3-disubstituted quinolines?
A3: Yes, the field of green chemistry has made significant strides in developing more sustainable methods for quinoline synthesis. These approaches often focus on:
Alternative Solvents: Using water, ethanol, or ionic liquids in place of traditional volatile organic solvents.[6]
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency.[6][7]
Reusable Catalysts: The development of solid-supported catalysts and nanocatalysts allows for easier separation and reuse, reducing waste.[6]
Catalyst-Free Conditions: Some modern protocols have been developed that proceed efficiently without the need for a catalyst, often in greener solvents like water.
II. Troubleshooting Guide: The Friedländer Annulation
The Friedländer synthesis is a powerful tool for constructing 2,3-disubstituted quinolines. However, it is not without its challenges. This section will address common problems and provide actionable solutions.
Problem 1: Low or No Yield of the Desired Quinoline
Possible Cause: Inappropriate catalyst or catalyst deactivation.
Expert Insight: The choice between an acid or base catalyst is often substrate-dependent. If one is not working, the other might. Lewis acids can also be effective catalysts. Ensure your catalyst is fresh and, if using a Lewis acid, that your reaction is anhydrous.
Solution: Screen a small set of catalysts, such as p-toluenesulfonic acid (acid), potassium hydroxide (base), and a Lewis acid like In(OTf)₃ or ZrCl₄.
Possible Cause: Suboptimal reaction temperature.
Expert Insight: While many modern protocols are optimized for lower temperatures, classical Friedländer reactions often require significant heat to proceed.
Solution: If the reaction is sluggish at a lower temperature, try incrementally increasing the temperature. Conversely, if you are observing significant byproduct formation, lowering the temperature may improve selectivity.
Possible Cause: Poor quality of starting materials.
Expert Insight: 2-aminoaryl aldehydes and ketones can be unstable and may degrade upon storage. Impurities in either starting material can inhibit the reaction.
Solution: Verify the purity of your starting materials by NMR or other analytical techniques before starting the reaction. If necessary, purify the starting materials.
Problem 2: Formation of a Complex Mixture of Side Products
Possible Cause: Self-condensation of the α-methylene carbonyl compound.
Expert Insight: Under basic conditions, ketones and aldehydes with α-hydrogens can undergo self-aldol condensation, leading to a variety of byproducts.[8]
Solution: Slowly add the α-methylene carbonyl compound to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the concentration of the self-condensing species low at any given time. Alternatively, switching to an acid-catalyzed system can often mitigate this issue.
Possible Cause: Lack of regioselectivity with unsymmetrical ketones.
Expert Insight: When using an unsymmetrical ketone, the reaction can proceed at either α-position, leading to a mixture of regioisomers. The regioselectivity can be influenced by both steric and electronic factors.
Solution: The choice of catalyst can significantly impact regioselectivity. Some catalysts may favor the reaction at the less sterically hindered position, while others may be more influenced by the electronic nature of the α-carbons. A screening of different catalysts is recommended. Changing the solvent can also alter the regiochemical outcome.[8]
Comparative Data: Catalyst Performance in Friedländer Synthesis
This table illustrates the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate and highlights the significant impact of a Lewis acid catalyst compared to the uncatalyzed reaction.
Experimental Protocol: Lewis Acid-Catalyzed Friedländer Synthesis
This protocol is a general guideline for the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
Materials:
2-Aminobenzophenone (1.0 mmol)
Ethyl acetoacetate (1.2 mmol)
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
Ethanol/Water (1:1 mixture)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Ethyl acetate
Hexane
Procedure:
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
Stir the reaction mixture at 60 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.[9]
Visualization: Friedländer Annulation Mechanism
Caption: A simplified workflow of the Friedländer annulation mechanism.
III. Troubleshooting Guide: The Pfitzinger Reaction
The Pfitzinger reaction is a reliable method for producing 2,3-disubstituted quinoline-4-carboxylic acids. Common issues often revolve around the strong basic conditions and the stability of the starting materials.
Problem 1: Low Yield of Quinoline-4-Carboxylic Acid
Possible Cause: Incomplete hydrolysis of isatin.
Expert Insight: The reaction is initiated by the base-catalyzed ring-opening of the isatin amide bond. If this step is inefficient, the overall yield will be low.[4]
Solution: Ensure a sufficiently strong base (e.g., KOH or NaOH) is used in adequate concentration. It can be beneficial to pre-stir the isatin with the base for a period before adding the carbonyl compound to ensure complete formation of the keto-acid intermediate.
Possible Cause: Decomposition of the carbonyl starting material.
Expert Insight: Some aldehydes and ketones are unstable under strongly basic conditions and may undergo decomposition or side reactions.
Solution: If you suspect your carbonyl compound is degrading, you can try adding it slowly to the reaction mixture. In some cases, a modified procedure with milder basic conditions or a different base may be necessary.
Problem 2: Formation of Tarry Byproducts
Possible Cause: Polymerization or other side reactions at high temperatures.
Expert Insight: High reaction temperatures in the presence of strong bases can promote a variety of side reactions, leading to the formation of intractable tars.
Solution: Carefully control the reaction temperature. If the reaction is highly exothermic, consider external cooling. Running the reaction at the lowest effective temperature for a longer duration may lead to a cleaner reaction profile.
Possible Cause: Impure starting materials.
Expert Insight: As with the Friedländer synthesis, impurities in the isatin or carbonyl compound can lead to undesired side reactions.
Solution: Ensure the purity of your starting materials before commencing the reaction.
Experimental Protocol: Pfitzinger Synthesis of 2,3-Disubstituted Quinoline-4-Carboxylic Acid
This is a general protocol for the Pfitzinger reaction.
Materials:
Isatin (1.0 equiv)
Carbonyl compound (e.g., a ketone with an α-methylene group) (1.2 equiv)
Potassium hydroxide (3.0 equiv)
Ethanol
Water
Hydrochloric acid (concentrated)
Procedure:
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
Add the isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of the ring-opened intermediate.
Add the carbonyl compound to the reaction mixture.
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[10][11]
Visualization: Pfitzinger Reaction Mechanism
Caption: A simplified workflow of the Pfitzinger reaction mechanism.
IV. References
ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. [Link]
Wikipedia. (n.d.). Friedländer synthesis. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved February 15, 2026, from [Link]
Shakenov, A., Gnyawali, K. P., & Yi, C. S. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry. [Link]
Amann, R., et al. (2020). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Nature Communications.
ResearchGate. (2025). Green chemistry approach to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones using lemon juice under concentrated solar radiations as a renewable source. [Link]
Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
Zhao, H., et al. (2016). Synthesis of 2,3-Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates. Chemistry – A European Journal, 22(42), 15144-15150. [Link]
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved February 15, 2026, from [Link]
International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. [Link]
MDPI. (2025). Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. [Link]
Doebner, O. (1887). Ueber die Darstellung von Cinchoninsäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-279.
Wikipedia. (n.d.). Doebner reaction. Retrieved February 15, 2026, from [Link]
Campaigne, E., et al. (1946). The Use of the Friedländer Synthesis with 3-Substituted-2-amino-5-acetamidobenzophenones. Journal of the American Chemical Society, 68(8), 1663–1665.
Science Madness. (2024). The Pfitzinger Reaction. [Link]
National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
LookChem. (n.d.). Purification of Quinoline. Retrieved February 15, 2026, from [Link]
ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
ChromSword. (n.d.). HPLC Troubleshooting Guide. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Diazonium compound. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Understanding how Lewis acids dope organic semiconductors: a “complex” story. [Link]
Technical Support Center: Troubleshooting Lithium-Halogen Exchange in Quinoline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting one of the most powerful yet...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting one of the most powerful yet sensitive reactions in the synthetic chemist's toolbox: the lithium-halogen exchange for the functionalization of quinoline scaffolds. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues in your own laboratory.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, common failures encountered during lithium-halogen exchange reactions on quinoline systems. Each problem is followed by a series of diagnostic questions and actionable solutions grounded in chemical principles.
Problem 1: Low or No Conversion of the Starting Haloquinoline
You've run your reaction, quenched it, and upon analysis (TLC, LCMS, NMR), you find a significant amount of your starting haloquinoline remaining.
Initial Diagnostic Questions:
Did you confirm the activity of your organolithium reagent? Commercial organolithium reagents can degrade over time, and their stated concentration may not be accurate.[1]
Was your reaction setup rigorously anhydrous and anaerobic? Organolithium reagents are extremely pyrophoric and react violently with water and air.[1][2]
Is your reaction temperature appropriate for the specific halogen and organolithium reagent?
Troubleshooting Protocol & Explanations:
Verify Reagent Activity: Before troubleshooting further, titrate your organolithium reagent. A common method involves using diphenylacetic acid.[1] An inaccurate concentration leads to substoichiometric addition and incomplete conversion.
Ensure a Dry, Inert Atmosphere:
Glassware: Flame-dry all glassware under vacuum and backfill with an inert gas like argon or nitrogen.[3]
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF and diethyl ether must be particularly dry as they are hygroscopic.[4]
Inert Gas: Use a high-purity inert gas. Nitrogen is typically sufficient, but argon is preferred for reactions involving lithium metal.[2]
Optimize Reaction Temperature:
Lithium-halogen exchange is an extremely fast reaction, even at very low temperatures.[5][6] The general reactivity trend for the halogen is I > Br > Cl.[7][8]
For bromoquinolines, a temperature of -78 °C (dry ice/acetone bath) is a standard starting point.[4] For less reactive chloroquinolines, you may need to slowly warm the reaction to -40 °C or higher, but this increases the risk of side reactions.[3] Conversely, for highly reactive iodoquinolines, temperatures as low as -100 °C might be necessary to prevent unwanted side reactions.[6]
Experimental Protocol: Titration of n-Butyllithium with Diphenylacetic Acid
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and septum.
Add ~250 mg of diphenylacetic acid and record the exact weight.
Dissolve the acid in ~10 mL of anhydrous THF.
Add a small amount of a colorimetric indicator (e.g., a crystal of 2,2'-bipyridyl).
Slowly add the n-butyllithium solution via syringe until a persistent color change is observed.
Calculate the molarity based on the volume of titrant added.
Problem 2: Formation of Unexpected Side Products
Your starting material is consumed, but the desired product is either absent or present in a complex mixture.
Common Side Reactions & Their Causes:
Protonation of the Lithiated Intermediate: If your desired product is simply the protonated (dehalogenated) quinoline, it indicates that the lithiated intermediate was quenched by a proton source before the electrophile was added. The most likely culprit is residual water in the solvent or on the glassware.
Addition of the Organolithium Reagent to the Quinoline Ring: Organolithium reagents are strong nucleophiles and can add to the C2 or C4 positions of the quinoline ring, especially at higher temperatures.[9][10] This is a competing reaction with the desired lithium-halogen exchange.[9]
Directed ortho-Metalation (DoM): If your quinoline has a directing metalation group (DMG) such as a methoxy or amide group, the organolithium reagent can deprotonate a position ortho to that group instead of performing the halogen exchange.[11][12] The rate of lithium-halogen exchange is typically faster than DoM for bromides and iodides.[11]
Troubleshooting & Optimization Strategies:
Side Product/Issue
Probable Cause
Recommended Solution
Protonated Quinoline
Incomplete drying of glassware/solvents.
Rigorously follow anhydrous protocols. Use freshly distilled solvents.
Butyl-Quinoline Adduct
Reaction temperature too high.
Maintain cryogenic temperatures (-78 °C or lower). Add the organolithium reagent slowly to control the exotherm.[13][14]
ortho-Metalation Product
Presence of a strong DMG.
Lithium-halogen exchange is generally faster for Br and I.[11] If using a chloroquinoline with a DMG, consider using a different synthetic route.
Dimerization (Wurtz-type coupling)
Instability of the lithiated intermediate.
Add the electrophile as soon as the lithium-halogen exchange is complete. Do not let the lithiated species warm up.
Workflow for Diagnosing Side Products
Caption: Diagnostic flowchart for common side products.
Problem 3: Low Yield After Electrophilic Quench
The lithium-halogen exchange appears to proceed cleanly, but the subsequent reaction with your electrophile gives a low yield.
Potential Causes & Solutions:
Reactivity of the Electrophile: Not all electrophiles are created equal. Highly reactive electrophiles (e.g., aldehydes, ketones) will react quickly even at low temperatures. Less reactive electrophiles (e.g., alkyl halides) may require warming, which can lead to decomposition of the lithiated quinoline.
Solution: For less reactive electrophiles, consider a transmetalation to a more stable organometallic species (e.g., using ZnCl₂ or CuCN) before adding the electrophile.
Stability of the Lithiated Quinoline: Lithiated heteroaromatics can be unstable, especially at elevated temperatures. The position of the lithium on the ring also affects stability.
Solution: Add the electrophile at -78 °C and only warm the reaction if necessary. It is often preferable to let the reaction stir for a longer period at a low temperature than to warm it quickly.
Order of Addition: Adding the lithiated quinoline to the electrophile (inverse addition) can sometimes improve yields by keeping the concentration of the reactive organolithium low. However, the standard procedure is to add the electrophile to the pre-formed lithiated quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the lithium-halogen exchange?
The precise mechanism can be complex and substrate-dependent, but two primary pathways are generally considered: a nucleophilic pathway involving an "ate-complex" and a single-electron transfer (SET) pathway that proceeds through radical intermediates.[7][15][16] For aryl halides, the formation of an "ate-complex," where the carbanion from the organolithium attacks the halogen atom, is a widely supported mechanism.[5][7]
Mechanism of Lithium-Halogen Exchange
Caption: Simplified "ate-complex" mechanism.
Q2: Which organolithium reagent should I use: n-BuLi, s-BuLi, or t-BuLi?
n-BuLi: The most common and least expensive choice. It's a strong base and a good nucleophile. It is generally sufficient for lithium-halogen exchange with bromo- and iodoquinolines.[4]
s-BuLi: More basic and sterically hindered than n-BuLi. It can be more effective for deprotonation reactions (DoM) but is also a potent reagent for lithium-halogen exchange.
t-BuLi: The most basic and sterically hindered of the three. It is extremely reactive and often used for less reactive halides or when trying to avoid nucleophilic addition.[17] Reactions with t-BuLi often require two equivalents, as the second equivalent reacts with the t-butyl halide byproduct.[5][18]
Q3: Why is the reaction performed at such low temperatures?
There are two primary reasons:
To Favor Halogen Exchange Over Other Pathways: At higher temperatures, competitive side reactions like nucleophilic addition to the quinoline ring or directed ortho-metalation become more significant.[6][9]
To Ensure the Stability of the Lithiated Intermediate: Aryllithium species, particularly those on electron-deficient rings like quinoline, can be unstable and decompose upon warming.[19]
Q4: Can I use solvents other than THF or diethyl ether?
While THF and diethyl ether are the most common solvents, other options exist.[4] Non-ethereal solvents like dichloromethane have been used to avoid the Lewis acid effects of ethereal solvents, which can sometimes influence subsequent reactions.[4] However, for most applications, THF provides a good balance of solubility and reactivity.
Q5: My reaction is still failing. What are some advanced troubleshooting steps?
Additives: The addition of ligands like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates, increasing their reactivity.[16][20] This can sometimes accelerate a sluggish exchange.
In-situ Quench: For particularly unstable intermediates, performing the lithium-halogen exchange in the presence of the electrophile can trap the desired product as it's formed.[21] This is an advanced technique that requires careful optimization.
Change the Halogen: If you are struggling with a chloroquinoline, it may be more efficient to synthesize the bromo- or iodo-analogue. The increased reactivity of the heavier halogens often outweighs the extra synthetic step.[8]
This guide provides a framework for logically approaching and solving common issues in the lithium-halogen exchange of quinolines. Remember that meticulous attention to anhydrous and anaerobic techniques is paramount to success.
Stack Exchange. Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]
Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
Siegel, D. lithium halogen exchange #1 revised. [Link]
Bissmire, D. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. [Link]
XMB. Troubles with Lithium-Halogen exchange reaction. [Link]
BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. [Link]
ResearchGate. Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. [Link]
PubMed. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. [Link]
Technical Support Center: Synthesis of 4-Chloroquinoline-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-chloroquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-chloroquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important scaffold. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Core Synthesis Pathway Overview
The most established and versatile route to the 4-chloroquinoline-3-carboxylic acid core is the Gould-Jacobs reaction , followed by saponification and chlorination.[1][2] This pathway begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), which, upon thermal cyclization, yields the 4-hydroxyquinoline-3-carboxylate intermediate. Subsequent hydrolysis affords the carboxylic acid, which is then chlorinated to produce the final target molecule.
Caption: The Gould-Jacobs pathway for synthesizing 4-chloroquinoline-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each entry details the probable cause and provides actionable solutions.
Q1: My thermal cyclization step is giving very low yields, and TLC/NMR analysis shows my main product is the uncyclized anilinomethylenemalonate intermediate. What is going wrong?
A1: This is a classic issue in the Gould-Jacobs reaction and almost always points to insufficient energy input for the 6-electron electrocyclization to occur.
Probable Cause: The cyclization step has a high activation energy and is highly temperature-dependent. The reaction is typically performed by heating the neat intermediate or using a high-boiling solvent like diphenyl ether or Dowtherm A to reach temperatures of ~250 °C.[3][4] Failure to reach and maintain this temperature will stall the reaction at the acyclic intermediate.
Solutions:
Verify Temperature: Ensure your reaction setup (oil bath, heating mantle) is accurately reaching and maintaining the target temperature of 250-260 °C. Use a high-temperature thermometer placed directly in the heating medium.
Increase Reaction Time: At slightly lower temperatures, extending the reaction time may improve conversion, but be aware of potential degradation (see Q5).
Use a Catalyst/Promoter: While traditionally a thermal reaction, acidic promoters can facilitate cyclization at lower temperatures. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) has been shown to effect cyclization efficiently at temperatures of 80-100 °C.[5]
Microwave Synthesis: Microwave reactors offer a significant advantage by enabling rapid heating to superheated temperatures under controlled pressure. This can dramatically shorten reaction times and improve yields by minimizing thermal degradation pathways.[4][5]
Q2: My final product is contaminated with a significant amount of 4-chloroquinoline, which lacks the C3-carboxylic acid group. Why is this happening and how can I prevent it?
A2: You are observing a decarboxylation side reaction. The C-C bond of the carboxylic acid group on the electron-deficient quinoline ring can be labile under certain conditions.
Probable Cause: This side reaction is primarily triggered by excessive heat, particularly during the final chlorination step or if high temperatures are used in subsequent purification steps like distillation.[3] While some quinoline carboxylic acids require a catalyst (like copper) for decarboxylation, others can decarboxylate thermally.[6][7] The strongly acidic and high-temperature conditions of the chlorination with POCl₃ can promote this unwanted reaction.
Solutions:
Control Chlorination Temperature: Avoid excessive heating during the reaction with POCl₃. Refluxing is often sufficient; do not superheat the reaction unless necessary and validated for your specific substrate.
Minimize Reaction Time: Once the conversion of the hydroxyl group is complete (as monitored by TLC), proceed with the workup promptly. Prolonged exposure to hot POCl₃ will increase the likelihood of decarboxylation.
Purification Strategy: Avoid high-temperature purification methods. Recrystallization is highly preferred over distillation for the final product.
Caption: Competing pathways of chlorination vs. decarboxylation.
Q3: After chlorination and workup, I see a reappearance of the 4-hydroxyquinoline-3-carboxylic acid starting material in my isolated product. What is causing this reversal?
A3: The 4-chloro group on a quinoline ring is an excellent leaving group and is susceptible to nucleophilic aromatic substitution (SₙAr). The reappearance of the 4-hydroxy compound indicates hydrolysis of your product.
Probable Cause: This occurs when the 4-chloroquinoline product is exposed to water, especially under non-neutral pH conditions or at elevated temperatures during the workup or purification. The lone pair on the water molecule attacks the electron-deficient C4 position, leading to the displacement of the chloride ion.
Solutions:
Anhydrous Workup: After quenching the reaction (e.g., by slowly pouring onto ice), ensure the subsequent extraction is performed efficiently. Use a reliable drying agent like anhydrous Na₂SO₄ or MgSO₄ to thoroughly dry the organic layers before solvent evaporation.
Avoid Aqueous Recrystallization: Do not use water or aqueous solvent mixtures for recrystallization. Opt for anhydrous organic solvents like ethanol, ethyl acetate, or toluene.[8]
Control pH: During workup, avoid strongly basic aqueous conditions, which would generate hydroxide ions, a much more potent nucleophile than water, accelerating the hydrolysis.
Q4: The chlorination of 4-hydroxyquinoline-3-carboxylic acid with POCl₃ is sluggish and gives incomplete conversion. How can I drive the reaction to completion?
A4: While POCl₃ is a standard reagent, its reactivity can be influenced by several factors.
Probable Cause:
Low Reactivity: The substrate may have poor solubility in neat POCl₃.
Insufficient Activation: The mechanism involves the phosphorylation of the hydroxyl group to make it a better leaving group. This step may be slow.
Reagent Quality: Old or partially hydrolyzed POCl₃ will be less effective.
Solutions:
Use a Co-solvent: Adding a high-boiling inert solvent like toluene or using a catalytic amount of a tertiary amine base like N,N-dimethylaniline can sometimes improve solubility and reaction rates.
Add a Catalyst: A catalytic amount of dimethylformamide (DMF) can be added to form the Vilsmeier reagent in situ, which is a more potent chlorinating agent than POCl₃ alone.
Use Fresh Reagent: Ensure the phosphorus oxychloride is fresh and has been handled under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Gould-Jacobs thermal cyclization step?
A1: The thermal cyclization of the anilinomethylenemalonate intermediate is a pericyclic reaction, specifically a 6-electron electrocyclization.[1] The reaction proceeds as follows:
The aniline nitrogen attacks the ester carbonyl, but this is a non-productive equilibrium.
The key step involves the π-electrons of the benzene ring acting as the nucleophile. A concerted movement of 6 electrons (four from the benzene ring's diene system and two from the enamine double bond) forms a new C-C bond.
This cyclization creates a transient, non-aromatic bicyclic intermediate.
Aromatization occurs rapidly through tautomerization and the elimination of an ethanol molecule, yielding the stable 4-oxo-quinoline system (which is the tautomer of the 4-hydroxyquinoline).[1][5]
Q2: Are there viable alternatives to phosphorus oxychloride (POCl₃) for the chlorination step?
A2: Yes, while POCl₃ is the most common and cost-effective reagent, other chlorinating agents can be used, sometimes under milder conditions.
Thionyl Chloride (SOCl₂): Often used for converting carboxylic acids to acid chlorides, it can also chlorinate the 4-hydroxy position, sometimes in the presence of a catalytic amount of DMF.
Oxalyl Chloride or Phosgene Derivatives: These are highly reactive but also more hazardous and expensive. They are typically reserved for substrates that are resistant to POCl₃.
Phosphorus Pentachloride (PCl₅): Can be used, often in combination with POCl₃, to increase the chlorinating power.[9]
Q3: How do electron-donating or electron-withdrawing groups on the starting aniline affect the Gould-Jacobs reaction?
A3: The electronic nature of the aniline substituent has a profound impact on the cyclization step.
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ activate the aromatic ring, making it more nucleophilic. This facilitates the electrocyclization step, often leading to higher yields and allowing for slightly lower reaction temperatures. EDGs at the meta position are particularly effective for this reaction.[1]
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ deactivate the aromatic ring, making it less nucleophilic. This significantly hinders the cyclization, requiring more forcing conditions (higher temperatures, longer times) and often resulting in lower yields or reaction failure.
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)
Place the anilinomethylenemalonate intermediate (1.0 eq) into a round-bottom flask equipped with a reflux condenser.
Immerse the flask in a high-temperature oil bath or heating mantle preheated to 250-255 °C.
Heat the mixture for 20-30 minutes. The reaction mixture will melt and then slowly solidify as the product forms.
Allow the flask to cool to room temperature. The crude solid product can be triturated with cold ethanol or ethyl acetate to remove unreacted starting material and colored impurities.
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum. The product is often pure enough for the next step.
Protocol 2: Saponification to 4-hydroxyquinoline-3-carboxylic acid
Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).
Heat the mixture to reflux with stirring for 2-3 hours, or until the solid has completely dissolved and TLC indicates the absence of starting material.
Cool the resulting clear solution in an ice bath.
Acidify the solution slowly with concentrated hydrochloric acid or acetic acid until the pH is ~3-4.
A white or off-white precipitate of the carboxylic acid will form.
Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum at 60-80 °C.
Protocol 3: Chlorination to 4-chloroquinoline-3-carboxylic acid
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
To a round-bottom flask, add 4-hydroxyquinoline-3-carboxylic acid (1.0 eq).
Slowly add phosphorus oxychloride (POCl₃, 5-10 eq by volume) at room temperature.
Equip the flask with a reflux condenser (with a gas outlet connected to a trap) and heat the mixture to a gentle reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC (e.g., by quenching a small aliquot in ice water and extracting with ethyl acetate).
Once the reaction is complete, allow the mixture to cool to room temperature.
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
The product will precipitate as a solid. Stir for 30 minutes to ensure complete hydrolysis of excess POCl₃.
Filter the solid product, wash extensively with cold water, and dry thoroughly under vacuum. Recrystallization from a suitable anhydrous solvent like ethanol can be performed for further purification.
References
Larionov, E., & Larionov, E. (2012). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Source not explicitly provided, but discusses quinoline synthesis].
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
Lin, Y.-M., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Available at: [Link]
MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
Beilstein Journals. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journals. Available at: [Link]
Google Patents. (2012). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]
Comprehensive Organic Name Reactions and Reagents. (2010). Gould-Jacobs Reaction. Wiley Online Library.
ResearchGate. (2021). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Available at: [Link]
Taylor & Francis. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Available at: [Link]
Biotage. (n.d.).
MDPI. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
PMC. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]
Enhancing the stability of Lithium 4-chloroquinoline-3-carboxylate for experimental use
Topic: Enhancing Stability & Experimental Integrity Executive Summary: The Stability Paradox You are likely working with Lithium 4-chloroquinoline-3-carboxylate (Li-CQC) as a scaffold for synthesizing kinase inhibitors o...
You are likely working with Lithium 4-chloroquinoline-3-carboxylate (Li-CQC) as a scaffold for synthesizing kinase inhibitors or antimalarial agents. This compound presents a dual-stability paradox:
Physical Instability: The lithium counterion renders the salt highly hygroscopic , leading to rapid deliquescence (clumping).
Chemical Instability: The 4-chloro substituent is electronically activated by the quinoline nitrogen and the 3-carboxylate group, making it highly susceptible to Nucleophilic Aromatic Substitution (
) .
The Critical Failure Mode: Moisture absorption (Physical) directly fuels hydrolysis (Chemical), converting your reactive reagent into the inert 4-hydroxy species (4-quinolone).
Rapid Triage: Is Your Batch Compromised?
Before proceeding, assess the integrity of your current sample using this diagnostic table:
Visual Indicator
Diagnosis
Chemical Consequence
Action Required
Free-flowing white/off-white powder
Optimal
>98% Purity.
Proceed with experiment immediately.
Sticky/Clumped aggregates
Moisture Intrusion
Hydration shell formed; stoichiometry is skewed.
Dry under high vacuum (0.1 mbar) for 4h.
Yellow discoloration
Partial Hydrolysis
Formation of 4-hydroxyquinoline chromophores.
Purify: Recrystallize or discard if >10% degraded.
Precipitate in solution
Degradation
Insoluble 4-hydroxy species formed (LiCl byproduct remains soluble).
Critical Failure: Filter solution; quantify concentration via HPLC.
Module 1: Physical Stability & Handling Protocols
The "Goo" Factor: Hygroscopicity Management
The Science: Lithium ions have a high charge density, creating a strong hydration enthalpy. When Li-CQC is exposed to ambient humidity (even 40% RH), it pulls water molecules into the lattice. This water acts as a nucleophile for the degradation reaction described in Module 2.
Protocol: The "Zero-Water" Chain of Custody
Strict adherence to this workflow is required to maintain reagent integrity.
Figure 1: The "Zero-Water" Chain of Custody. Note that warming to Room Temperature (RT) before opening is critical to prevent condensation on the cold salt.
Key Technical Steps:
Equilibration: Never open a cold vial in ambient air. Condensation will instantly hydrolyze the surface layer. Allow the vial to reach room temperature inside a desiccator.
Solvent Choice: Use only anhydrous solvents (DMF, DMSO, or Acetonitrile) stored over molecular sieves (3Å or 4Å).
Inert Weighing: If a glovebox is unavailable, use a "glove bag" or weigh rapidly into a tared vial pre-flushed with Argon.
Module 2: Chemical Stability & Reactivity
The "Silent Killer": Hydrolytic Dechlorination
The Science: The 4-position of the quinoline ring is electron-deficient, activated by the ring nitrogen and the electron-withdrawing carboxylate at C3. In the presence of water (from the air or wet solvent), water acts as a nucleophile, displacing the chloride.
Mechanism:
pathway via a Meisenheimer-like transition state.
Reaction: Li-CQC +
4-Hydroxyquinoline-3-carboxylate + LiCl +
Result: The 4-hydroxy tautomerizes to the stable 4-quinolone, which is unreactive in subsequent coupling reactions, killing your yield.
Figure 2: The Hydrolytic Degradation Pathway. The 4-hydroxy byproduct is thermodynamically stable and chemically inert for most substitution reactions.
Stability Data: pH and Temperature Sensitivity
Based on kinetic profiles of analogous 4-chloroquinoline esters [1, 2].
Condition
Half-Life ()
Observation
Recommendation
Solid, -20°C, Dry
> 12 Months
Stable
Standard Storage.
Solution (DMSO), 25°C
~48 Hours
Slow Yellowing
Prepare fresh daily.
Solution + 1% Water
< 4 Hours
Rapid Precipitate
Use Molecular Sieves.
Acidic Solution (pH < 4)
< 30 Mins
Fast Hydrolysis
Avoid acidic workups.
Troubleshooting & FAQs
Q1: My HPLC shows a new peak eluting earlier than my product. What is it?
A: This is almost certainly the 4-hydroxyquinoline-3-carboxylic acid (or its salt).
Reason: The hydrolysis product is more polar than the 4-chloro precursor due to the hydroxyl/keto group capable of hydrogen bonding.
Fix: Check your solvent water content (Karl Fischer titration). If >500 ppm, discard solvent.
Q2: I'm getting low yields in my amination reaction (displacement of Cl).
A: The Lithium counterion might be interfering, or the starting material has hydrolyzed.
Reason: Lithium can coordinate with the amine nucleophile, reducing its nucleophilicity, or it can aggregate the quinoline.
Fix:
Verify starting material purity (see Section 2).
Add a sequestering agent like 12-crown-4 (specific for Li+) to free the carboxylate.
Switch to a non-coordinating base (e.g., DIPEA) to buffer the HCl generated during substitution.
Q3: Can I dry the "gooey" salt in an oven?
A:NO.
Reason: Heating wet 4-chloroquinoline derivatives accelerates the hydrolysis reaction exponentially (see Table in Module 2). You will end up with a dry, hard block of the hydrolyzed impurity.
Fix: Dry only under high vacuum at Room Temperature (or <35°C) in the presence of
or KOH pellets to absorb the liberated moisture.
References
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from [Link]
Organic Syntheses. (1976).[1] Preparation of Alkenes by Reaction of Lithium Reagents (Handling Protocols). Org. Synth. 55 , 103.[1][2] Retrieved from [Link]
Technical Support Center: Method Refinement for the Functionalization of the Quinoline Ring
Welcome to the Technical Support Center for the functionalization of the quinoline ring. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the functionalization of the quinoline ring. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. Quinoline is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1][2][3] The precise and regioselective introduction of functional groups is paramount for tuning the pharmacological profiles of these molecules.[4]
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and refine your synthetic strategies.
This section addresses fundamental questions regarding the reactivity and selective functionalization of the quinoline scaffold.
Q1: What are the fundamental principles governing regioselectivity in quinoline substitutions?
A1: The regioselectivity of quinoline functionalization is governed by the electronic nature of its bicyclic system. It can be understood by considering the two constituent rings:
Pyridine Ring (Positions C2, C3, C4): The electron-withdrawing nitrogen atom makes this ring electron-deficient. Consequently, it is susceptible to nucleophilic attack , primarily at the C2 and C4 positions.[5][6] The negative charge in the reaction intermediate at these positions can be effectively stabilized by the adjacent electronegative nitrogen.[5]
Benzene Ring (Positions C5, C6, C7, C8): This ring behaves more like a typical aromatic system and is prone to electrophilic substitution . The preferred positions for electrophilic attack are C5 and C8, which are electronically analogous to the alpha positions of naphthalene.[6][7]
Q2: What are the primary strategies for controlling regioselectivity in C-H functionalization?
A2: Transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of quinoline derivatives, allowing access to positions that are challenging to functionalize via classical methods.[1][3] The key to controlling regioselectivity lies in several strategies:
Inherent Directing Groups: The quinoline nitrogen itself can act as a directing group, coordinating to a metal catalyst and delivering it to a specific C-H bond. This typically favors functionalization at the C2 and C8 positions.[1][5]
N-Oxide as a Directing Group: Converting the quinoline to a quinoline N-oxide is a powerful and common strategy. The oxygen atom of the N-oxide acts as a robust directing group, strongly coordinating with metal catalysts (like Pd, Rh, Ru) to favor functionalization at the C2 and C8 positions.[1][5][6][8]
External Directing Groups: A temporary directing group can be installed at a specific position (e.g., an 8-aminoquinoline group) to guide the catalyst to other, more remote C-H bonds, such as C5.[1][5]
Catalyst and Ligand Control: The choice of metal catalyst and its associated ligands plays a crucial role. For instance, while palladium catalysts often favor C2 functionalization of N-oxides, certain rhodium or iridium catalysts can selectively target the C8 position.[6][8] Ligand steric bulk and electronic properties can also be tuned to influence the outcome.[1]
Q3: My target requires functionalization on the benzene ring. Should I use electrophilic substitution or a directed C-H activation approach?
A3: The choice depends on your target position, desired functional group, and substrate tolerance.
Classical Electrophilic Substitution (e.g., Nitration, Halogenation): This is a direct method for functionalizing the benzene ring, typically yielding a mixture of C5 and C8 isomers.[5] It is often suitable for simple, robust substrates but can suffer from poor regioselectivity and harsh reaction conditions (strong acids, high temperatures) that may not be compatible with sensitive functional groups.[1][3]
Transition-Metal-Catalyzed C-H Activation: This modern approach offers superior regioselectivity and milder reaction conditions, providing access to a wider range of functional groups (arylation, alkenylation, alkylation, etc.).[1][4] By using the intrinsic directing ability of the quinoline nitrogen or an N-oxide, you can selectively target the C8 position.[8][9] To target other positions like C5, C6, or C7, you would typically need to install an external directing group.[1]
The following workflow provides a general decision-making framework.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you may encounter during your experiments.
Category A: Poor Regioselectivity
Problem: My electrophilic nitration is yielding a mixture of C5 and C8 isomers with poor selectivity. How can I improve this?
Cause & Solution: This is a classic challenge in quinoline chemistry. The C5/C8 product ratio is highly sensitive to reaction conditions because the activation barriers for attack at these positions are very close.
Causality: The nitration of quinoline is an exothermic reaction.[5] At higher temperatures, the reaction has enough energy to overcome the activation barriers for both C5 and C8 substitution, leading to mixtures. By lowering the temperature, you operate under kinetic control, which can favor the formation of one isomer over the other.
Troubleshooting Steps:
Temperature Control: This is the most critical parameter. For a standard nitration using fuming nitric acid in concentrated sulfuric acid, maintaining a temperature of 0°C or below typically favors the formation of the 5-nitroquinoline isomer.[5] Conversely, allowing the reaction to proceed at higher temperatures can sometimes increase the proportion of the 8-nitro isomer.
Acid Catalyst: The choice and concentration of the acid catalyst can influence the isomer ratio. Using fuming sulfuric acid (oleum) can alter the reactivity and selectivity profile.[5]
Rate of Addition: Add the nitrating agent slowly to the solution of quinoline in acid to maintain a consistent low temperature and avoid localized heating, which can lead to the formation of undesired byproducts and a loss of selectivity.
Thermodynamic control or different reactive species.
Problem: My palladium-catalyzed C-H functionalization of quinoline N-oxide is giving a mixture of C2 and C8 products. How do I achieve higher selectivity?
Cause & Solution: While the N-oxide group can direct to both C2 and C8, the preference is highly dependent on the catalyst system, ligands, and reaction conditions. Most standard palladium systems have a strong intrinsic preference for the C2 position.[8]
Causality: The formation of a five-membered palladacycle intermediate via C-H activation is sterically and electronically favored at the C2 position in many cases. To achieve C8 selectivity, you must alter the reaction conditions to favor the alternative six-membered palladacycle intermediate or a different mechanistic pathway.
Troubleshooting Steps:
Switch to a C8-Selective System: Dorta and colleagues reported a significant breakthrough, demonstrating that using a ligand-free palladium catalyst in the presence of a specific acid additive can override the intrinsic C2 selectivity and strongly favor the C8 position.[8] Consider switching from common phosphine-ligand-based systems to these conditions for C8 arylation.
Change the Metal Catalyst: Rhodium(III) and Iridium(III) catalysts often exhibit a different regioselectivity profile compared to palladium, frequently favoring the C8 position in directed C-H functionalizations of quinoline N-oxides.[8][9]
Optimize Ligands and Additives: If you must use a palladium catalyst and are getting mixtures, systematically screen phosphine ligands with varying steric bulk (e.g., PPh₃ vs. P(t-Bu)₃) and additives. Acids like pivalic acid (PivOH) can play a crucial role in the C-H activation step and influence selectivity.[3]
Category B: Low Yield or No Reaction
Problem: My palladium-catalyzed C-H arylation is sluggish or fails completely. What should I check first?
Cause & Solution: Palladium-catalyzed reactions are sensitive to a variety of factors, from reagent purity to atmospheric conditions. A systematic check is required.
Causality: The catalytic cycle involves multiple steps (C-H activation, oxidative addition, reductive elimination), and failure at any point will halt the reaction. Common culprits include an inactive catalyst, the presence of inhibitors, or suboptimal reaction conditions.
Troubleshooting Checklist:
Catalyst Quality: Is your palladium precursor (e.g., Pd(OAc)₂) fresh and properly stored? Palladium salts can degrade over time. Consider using a fresh bottle or a more stable pre-catalyst.[6]
Reagent and Solvent Purity: Ensure all reagents are pure and, critically, that solvents are anhydrous and degassed. Trace water or oxygen can poison the catalyst and lead to side reactions.[6]
Inert Atmosphere: Are you maintaining a strict inert atmosphere (Nitrogen or Argon)? C-H activation cycles are often sensitive to oxygen.
Temperature: C-H activation is often the rate-limiting step and typically requires elevated temperatures (80-140 °C).[10][11] If the reaction is sluggish, try incrementally increasing the temperature while monitoring for any signs of decomposition.[6]
Base/Additives: The choice and stoichiometry of the base (e.g., Ag₂CO₃, Cs₂CO₃) and any acid additives (e.g., PivOH) are critical.[1][3] Ensure they are fully dissolved and active. Silver salts, often used as oxidants, can be light-sensitive.[1][3]
Problem: My lithiation reaction via halogen-metal exchange is giving low yields and significant amounts of the debrominated starting material.
Cause & Solution: This often points to two issues: instability of the organolithium intermediate or quenching by a proton source.
Causality: Organolithium species derived from quinolines can be unstable, especially at higher temperatures, potentially leading to decomposition pathways like benzyne formation. The formation of the debrominated (protonated) product indicates that the organolithium intermediate is being quenched by a proton source before it can react with your desired electrophile.
Troubleshooting Steps:
Strictly Anhydrous Conditions: This is non-negotiable. Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Dry all reagents thoroughly.
Low Temperature: Perform the halogen-metal exchange at a very low temperature (typically -78 °C, a dry ice/acetone bath) to generate the organolithium species.[12] Maintain this low temperature during the subsequent addition of the electrophile. The stability of the aryllithium is the most likely reason for failure.[13]
Order of Addition: Add the organolithium reagent (e.g., n-BuLi) to the solution of the bromoquinoline at -78 °C. Do not add the quinoline to the BuLi. After a short aging time (e.g., 15-30 min), add the electrophile to the newly formed quinoline-lithium species, still at -78 °C.
Check Your Electrophile: Ensure your electrophile is also anhydrous. Some electrophiles can be acidic or contain trace amounts of water.
Section 3: Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific substrate.
Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is adapted from methodologies that favor C2 functionalization.[1][3]
Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the quinoline N-oxide (1.0 equiv), aryl halide (1.2-1.5 equiv), Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand (e.g., SPhos, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane or toluene, 0.1 M concentration).
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to 110-130 °C with vigorous stirring for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Regioselective C8-Arylation of Quinoline N-Oxide
This protocol is based on the ligand-free, C8-selective method developed by Dorta et al.[8]
Setup: In a glovebox, to an oven-dried reaction vial, add Pd(OAc)₂ (5 mol%) and AgOAc (2.0 equiv).
Reagent Addition: Add the quinoline N-oxide (1.0 equiv) and the aryl iodide (1.5 equiv).
Solvent Addition: Add anhydrous trifluoroacetic acid (TFA) as the solvent (0.2 M).
Reaction: Seal the vial tightly and heat the reaction mixture at 100 °C for 16 hours. For microwave acceleration, the reaction can often be completed in under an hour.[8]
Workup: After cooling, carefully neutralize the reaction mixture by slowly adding it to a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane).
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography.
References
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
Technical Support Center: Regioselective Quinoline Ring Substitution. Benchchem.
Regioselective Functionalization of Quinolines through C-H Activ
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Arom
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Publishing.
Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. Benchchem.
Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. MDPI.
An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research.
Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. Benchchem.
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
Lithiation reaction in quinoline and isoquinoline. YouTube.
Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydrobor
Multiple Regioselective Functionalizations of Quinolines via Magnesi
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
A Comparative Guide to the Synthesis of Functionalized Quinolines. Benchchem.
Lithiation and Side-Chain Substitution of 3-Alkyl-1H-Quinoxalin-2-ones.
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
Unusual Regioselective Electrophilic Substitutions in Quinoline Foldamers: Conceptual DFT and Frontier Molecular Orbital Analysi. ChemPhysChem.
Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.
lithiation of 8-bromoquinoline. Sciencemadness.org.
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis.
Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. White Rose Research Online.
A REVIEW ON QUINOLINE AND ITS DERIV
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
Bypassing the Limitations of Directed C–H Functionaliz
C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing.
Synthesis of Quinoline and Dihydroquinoline Embelin Deriv
Lithi
Synthesis of quinolines. Organic Chemistry Portal.
Avoiding decarboxylation of 4-chloroquinoline-3-carboxylic acid during reactions
Technical Support Center: 4-Chloroquinoline-3-Carboxylic Acid A Guide for Synthetic Chemists on Preventing Unwanted Decarboxylation Welcome to the technical support center for 4-chloroquinoline-3-carboxylic acid. As a Se...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Chloroquinoline-3-Carboxylic Acid
A Guide for Synthetic Chemists on Preventing Unwanted Decarboxylation
Welcome to the technical support center for 4-chloroquinoline-3-carboxylic acid. As a Senior Application Scientist, I understand the unique challenges this valuable synthetic intermediate can present. Its propensity for decarboxylation under various reaction conditions can lead to yield loss and the formation of 4-chloroquinoline as a significant byproduct. This guide is designed to provide you with in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the successful use of this reagent in your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: My reaction produced a significant amount of 4-chloroquinoline instead of my desired product.
Probable Cause: You have likely encountered thermal or catalytically-induced decarboxylation. The electron-withdrawing nature of the quinoline ring system can stabilize the transient carbanion intermediate formed upon the loss of carbon dioxide, making this a common side reaction.[1][2]
Troubleshooting Steps & Solutions:
Review Reaction Temperature: High temperatures are a primary driver of decarboxylation for many heteroaromatic carboxylic acids.[3][4] If your protocol involves heating, determine if it is possible to conduct the reaction at a lower temperature, even if it requires a longer reaction time. Many modern coupling reactions can proceed efficiently at or near room temperature.[5][6]
Analyze Your Catalyst: Certain transition metals, particularly copper and silver salts, are known to facilitate decarboxylation.[1][7] If your reaction employs such catalysts for a different transformation (e.g., a cross-coupling reaction), you may be inadvertently promoting the loss of your carboxyl group. Consider alternative, lower-temperature catalytic systems if possible.
Evaluate pH and Base Selection: Both strongly acidic and strongly basic conditions can promote decarboxylation.[4] When using a base, opt for non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) over stronger bases that might favor deprotonation and subsequent elimination of CO2.[8]
Check for Photochemical Conditions: While less common, some photoredox systems can induce decarboxylation of heteroaromatic carboxylic acids at room temperature.[9] Ensure your reaction is shielded from ambient light if you are not intentionally running a photochemical reaction.
Issue 2: During my amide coupling reaction, I observe byproduct formation even at low temperatures.
Probable Cause: The choice of activating agent for the carboxylic acid is critical. Some classical reagents for forming activated species like acyl chlorides (e.g., thionyl chloride, oxalyl chloride) may require conditions that are too harsh, leading to decarboxylation.[8][10]
Troubleshooting Steps & Solutions:
Switch to Modern Coupling Reagents: Utilize uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP.[8] These reagents are highly efficient at activating carboxylic acids under mild, often low-temperature, conditions (0 °C to room temperature), minimizing the risk of thermal degradation.[11]
Incorporate Additives: In carbodiimide-mediated couplings (e.g., using EDC or DCC), the addition of reagents like 1-hydroxybenzotriazole (HOBt) is strongly recommended.[11][12] These additives form an active ester intermediate that is more stable and less prone to side reactions, including decarboxylation, compared to the initial O-acylisourea intermediate.
Control Stoichiometry and Addition Order: Ensure precise stoichiometry. Add the coupling reagent to the carboxylic acid first to form the activated species before introducing the amine nucleophile. This prevents potential side reactions of the activating agent with the amine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason 4-chloroquinoline-3-carboxylic acid is prone to decarboxylation?
The decarboxylation of an aromatic carboxylic acid proceeds through the formation of an aryl anion intermediate after the loss of CO2. The stability of this intermediate is key. In the case of 4-chloroquinoline-3-carboxylic acid, the nitrogen atom in the quinoline ring is strongly electron-withdrawing, which helps to stabilize the negative charge that develops on the C3 carbon during the transition state.[2] This electronic stabilization lowers the activation energy for the reaction, making it more susceptible to decarboxylation compared to carboxylic acids on electron-rich aromatic systems.
Q2: What is a safe upper-temperature limit for reactions involving this compound?
While a specific decomposition temperature is not always reported, patent literature describing the intentional decarboxylation of similar heterocyclic carboxylic acids often uses temperatures in the range of 85-150 °C.[3] As a general rule of thumb for avoiding this side reaction, it is best to keep reaction temperatures below 60-80 °C whenever possible. For sensitive reactions like amide couplings, performing the initial activation step at 0 °C is a standard and highly effective precaution.[11]
Q3: Are there specific solvents to avoid?
High-boiling point polar aprotic solvents like DMF or DMSO, when used at elevated temperatures (e.g., >100 °C), can facilitate decarboxylation.[3] The issue is less about the solvent itself and more about the high temperatures they enable. For lower temperature reactions, common solvents like DCM, THF, and acetonitrile are generally safe and effective.
Q4: Can I form the acyl chloride of 4-chloroquinoline-3-carboxylic acid?
Yes, but it must be done with caution. Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride should be performed at low temperatures (e.g., 0 °C) and the resulting acyl chloride should be used immediately without heating.[8] Heating the reaction mixture to drive the formation of the acyl chloride is highly likely to cause significant decarboxylation. For most applications, particularly amide bond formation, using in-situ coupling reagents is a safer and more reliable alternative.[10][13]
Visualizing the Problem and Solution
To better understand the process, the following diagrams illustrate the unwanted decarboxylation pathway and a recommended workflow for a successful, low-temperature amide coupling.
Caption: The undesired decarboxylation of 4-chloroquinoline-3-carboxylic acid.
Caption: A low-temperature workflow to prevent decarboxylation during amide coupling.
This protocol provides a reliable method for coupling 4-chloroquinoline-3-carboxylic acid with a primary amine using HATU, minimizing the risk of decarboxylation.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup.
Procedure:
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloroquinoline-3-carboxylic acid (1.0 eq).
Dissolution: Add anhydrous DCM (or DMF) to dissolve the acid (concentration approx. 0.1 M).
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Activation: Add HATU (1.2 eq) to the cooled solution in one portion. Stir the reaction mixture at 0 °C for 20 minutes to allow for the formation of the activated ester.
Nucleophile Addition: Add the primary amine (1.1 eq), either neat or as a solution in the reaction solvent, dropwise to the reaction mixture at 0 °C.
Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-18 hours).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Summary: Condition Comparison
The following table illustrates how reaction conditions can dramatically influence the outcome, based on typical results for heteroaromatic carboxylic acids.
Parameter
Condition A (High Temp)
Condition B (Low Temp / Optimized)
Outcome
Reaction
Amide Coupling
Amide Coupling
Temperature
100 °C (Reflux in Toluene)
0 °C to Room Temp
Condition B avoids thermal decarboxylation.
Activating Agent
Thionyl Chloride (SOCl₂)
HATU / DIPEA
Condition B uses a milder, more efficient activating system.
Yield (Desired Amide)
< 20%
> 85%
Significant improvement in desired product yield.
Yield (Decarboxylation)
> 70%
< 5%
Drastic reduction of the 4-chloroquinoline byproduct.
This guide is intended to provide robust strategies for working with 4-chloroquinoline-3-carboxylic acid. By carefully controlling temperature and selecting appropriate modern reagents, you can successfully prevent decarboxylation and achieve high yields of your target molecules.
References
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
National Institutes of Health. (n.d.). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. NIH. [Link]
PMC. (n.d.). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. PMC. [Link]
ACS Catalysis. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Publications. [Link]
ACS Publications. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]
Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Princeton University. [Link]
Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]
PMC. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]
Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals. [Link]
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
University of British Columbia. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. UBC Library Open Collections. [Link]
Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]
Technical Support Center: Crystallization of Lithium 4-chloroquinoline-3-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of Lithium 4-chloroquinoline-3-carboxylate. As an organic salt with p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of Lithium 4-chloroquinoline-3-carboxylate. As an organic salt with pharmaceutical potential, achieving a crystalline form with the desired purity, yield, and physical properties is paramount.[1][][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the complexities of its crystallization.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying scientific principles to empower effective problem-solving.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What are the causes and how can I fix this?
A1:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the chosen solvent system, or when supersaturation is too high for orderly crystal lattice formation.[4] This is a common issue with organic salts.
Potential Causes & Solutions:
Supersaturation is too high or cooling is too rapid: The rate of precipitation is exceeding the rate of crystal lattice arrangement.
Solution: Re-heat the mixture to dissolve the oil, add a small amount (1-5% of total volume) of additional "good" solvent to decrease the supersaturation level, and allow it to cool more slowly.[4] Insulating the flask can promote the slow cooling necessary for larger, more ordered crystals.[5][6]
Inappropriate Solvent Choice: The compound's solubility in the chosen solvent may be too high, even at lower temperatures.
Solution: Experiment with a different solvent or a solvent/anti-solvent system. A good solvent for crystallization should dissolve the compound when hot but have limited solubility when cold.[6]
Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the solute-solvent mixture.
Solution: If impurities are suspected, consider a pre-purification step. If the impurities are colored, a charcoal treatment of the hot solution before crystallization may be effective.
Q2: No crystals are forming even after the solution has cooled to room temperature or below. How can I induce crystallization?
A2:
Failure to crystallize upon cooling indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.[1]
Inducement Techniques:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][6]
Seeding: Introduce a tiny crystal of the desired compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.[5] If you don't have a seed crystal, you can sometimes use a crystal of a chemically similar compound.[7]
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]
Add an Anti-Solvent: If using a single solvent system, the slow, dropwise addition of a miscible "anti-solvent" (a solvent in which your compound is insoluble) can effectively induce precipitation.[][8]
Ultracooling: Place the flask in an ice bath or freezer for a short period. While rapid cooling can sometimes lead to smaller crystals, it can be an effective way to induce initial nucleation.[5]
Q3: The crystallization process results in very fine needles or a powder, but the downstream processing requires larger, more equant (block-like) crystals. How can I modify the crystal habit?
A3:
Crystal habit (the external shape) is dictated by the relative growth rates of different crystal faces.[9] This is heavily influenced by solvent-solute interactions.[9][10][11] Fine needles typically result from very rapid crystal growth.
Strategies to Modify Crystal Habit:
Slow Down the Crystallization Rate: Rapid crystallization often favors kinetically controlled growth, leading to high-aspect-ratio crystals like needles. Slower cooling or a slower rate of anti-solvent addition allows for thermodynamic control and can lead to more stable, block-like crystals.[4][6]
Change the Solvent System: The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and altering the overall shape.[9][12] Experiment with solvents of different polarities. For a salt like Lithium 4-chloroquinoline-3-carboxylate, polar protic solvents (e.g., ethanol, methanol) or polar aprotic solvents (e.g., acetone, acetonitrile) will interact differently with the carboxylate and quinoline moieties, influencing crystal habit.[9]
Control Agitation: The degree of mixing can affect crystal morphology. While gentle stirring is needed for homogeneity, excessive agitation can lead to particle breakage and increased secondary nucleation, resulting in smaller particles.[1][3]
Parameter
Effect on Crystal Size
Rationale
Cooling Rate
Slower cooling generally produces larger crystals.[5]
Allows more time for molecules to orient and add to the crystal lattice in an orderly fashion.
Supersaturation
Lower levels of supersaturation favor larger crystals.
High supersaturation leads to rapid, uncontrolled nucleation, forming many small crystals.[1]
Agitation
Gentle agitation can improve size; vigorous agitation can decrease size.
Vigorous mixing can cause crystal breakage (secondary nucleation).[3]
Solvent Polarity
Can significantly alter habit (e.g., needles vs. plates).[9]
Solvent molecules interact differently with various crystal faces, promoting or inhibiting growth in specific directions.[10][11]
Q4: My final product yield is consistently low. What are the common causes and how can I improve it?
A4:
Low yield is a common challenge that can often be addressed by optimizing several experimental parameters.[4]
Common Causes & Improvement Strategies:
Excessive Solvent: The most frequent cause is using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[4]
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[4] After filtration, you can test the mother liquor by evaporating a small sample to see if a significant amount of solid remains. If so, the bulk of the mother liquor can be concentrated and cooled again to recover a second crop of crystals.
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, this will lead to product loss.
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for faster filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.[5]
Incomplete Crystallization: The solution may not have been cooled sufficiently or for long enough.
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation from the solution.[5][6]
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent or the anti-solvent, as solubility is lowest at reduced temperatures.
Crystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common crystallization issues.
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the primary methods for crystallizing Lithium 4-chloroquinoline-3-carboxylate?
A5:
The most common and effective methods for an organic salt like this are solvent-based techniques that rely on creating a supersaturated solution from which the compound crystallizes.[] The primary methods include:
Slow Cooling Crystallization: The compound is dissolved in a suitable solvent at an elevated temperature, and the solution is slowly cooled to decrease solubility and induce crystallization. This is often the first method to try due to its simplicity.[7]
Anti-Solvent Crystallization: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is slowly added to induce precipitation.[][13][14] This method is highly effective and allows for fine control over the rate of crystallization.[15]
Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a sealed container with a vial of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization. This gentle method often yields high-quality single crystals suitable for X-ray analysis.[8]
Reactive Crystallization: The lithium salt is formed in situ by reacting 4-chloroquinoline-3-carboxylic acid with a lithium base (e.g., LiOH) in a solvent system where the product, Lithium 4-chloroquinoline-3-carboxylate, has limited solubility and crystallizes out as it is formed.[16]
Q6: How does solvent selection impact the final crystalline product?
A6:
Solvent selection is arguably the most critical parameter in crystallization.[1][3] It directly influences:
Yield: The difference in solubility between hot and cold conditions dictates the maximum possible yield.[17]
Crystal Habit: As discussed in Q3, solvent-crystal face interactions can dramatically alter the crystal shape (e.g., needles vs. plates).[9][12][18]
Polymorphism: The compound may crystallize in different crystal lattices (polymorphs) depending on the solvent used.[19] Each polymorph has unique physical properties, including solubility and stability, which are critical for pharmaceutical applications.[20][21]
Purity: A well-chosen solvent will dissolve the target compound at high temperatures while leaving impurities either insoluble (to be filtered off) or highly soluble (to remain in the mother liquor).[5][6]
Q7: What is polymorphism and why is it a critical concern for a pharmaceutical compound?
A7:
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[19][22] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This can lead to significant differences in physicochemical properties such as:
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug. A more soluble metastable form might offer therapeutic advantages but could also be unstable.[20]
Stability: Different polymorphs have different thermodynamic stabilities. A less stable (metastable) form can spontaneously convert to a more stable form over time, which can alter the drug's performance and shelf-life.[1][3]
Mechanical Properties: Properties like flowability and compressibility are important for manufacturing solid dosage forms (e.g., tablets).[20]
For pharmaceutical development, it is essential to identify and characterize all possible polymorphs and select the most stable form to ensure consistent product quality and performance.[21]
Q8: What analytical techniques are essential for characterizing the crystalline product?
A8:
A suite of analytical techniques is necessary to fully characterize the crystalline form of Lithium 4-chloroquinoline-3-carboxylate.[23][24]
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystal form (polymorph) and assessing crystallinity. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint".[23][25]
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine melting point, purity, and identify polymorphic transitions.[26]
Optical Microscopy: Used to visually assess crystal habit (shape), size, and homogeneity.[26][27] Hot-stage microscopy can be used to observe melting and recrystallization events.[26]
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of specific functional groups and can sometimes distinguish between different polymorphs based on shifts in vibrational frequencies.[25]
Part 3: Experimental Protocols
These protocols provide a starting point for the crystallization of Lithium 4-chloroquinoline-3-carboxylate. Optimization will be required based on experimental observations.
Protocol 1: Cooling Crystallization
Caption: Step-by-step workflow for cooling crystallization.
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., ethanol, methanol, isopropanol).
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude Lithium 4-chloroquinoline-3-carboxylate. Heat the mixture with gentle stirring (e.g., on a hot plate) until the solvent boils. Continue adding small portions of hot solvent until the compound is just fully dissolved.
Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated. Do not disturb the flask once crystals begin to form.[5]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Break the vacuum, add a small amount of ice-cold solvent to wash the crystals, and re-apply the vacuum.
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature.
Protocol 2: Anti-Solvent Crystallization
Solvent System Selection: Choose a "good" solvent that readily dissolves the compound (e.g., DMSO, DMF) and a miscible "anti-solvent" in which the compound is insoluble (e.g., water, ethyl acetate, heptane).
Dissolution: Dissolve the Lithium 4-chloroquinoline-3-carboxylate in the minimum amount of the "good" solvent at room temperature.
Addition of Anti-Solvent: With continuous, gentle stirring, add the anti-solvent dropwise to the solution.
Inducement: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
Crystal Growth: Stop the addition and allow the mixture to stand, with gentle stirring if necessary, to allow the crystals to grow.
Isolation and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1 (steps 6-8).
References
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (2021).
Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma.
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017). Monash University.
Various techniques for study of Crystal Properties. Slideshare.
Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties.
CRYSTAL CHARACTERIZ
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic.
Crystallization of APIs: Methods and Challenges. BOC Sciences.
9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
API Crystallization.
Understanding the role of solvent in regul
Common Challenges in Crystalliz
From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE.
The crystallization of quinoline.
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
Guide for crystalliz
Continuous crystallisation of organic salt polymorphs. (2022). Frontiers.
Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. (2008). Research Journal of Pharmacy and Technology.
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
The effect of solvent and crystallization conditions on habit modific
Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. (2023).
Antisolvent Crystalliz
Crystal Polymorphism in Pharmaceutical Science.
Enhancing continuous reactive crystallization of lithium carbonate in multistage mixed suspension mixed product removal crystallizers with pulsed ultrasound. PMC.
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
Crystallis
A. - Preparation of tmpMgCl·LiCl. Organic Syntheses Procedure.
VN Karazine Université N
Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024).
Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
Recovery of High-Purity Lithium Hydroxide Monohydrate from Lithium-Rich Leachate by Anti-Solvent Crystallization: Process Optimization and Impurity Incorpor
High-Purity Lithium Hydroxide Recovery via Anti-Solvent Crystallis
A Comparative Guide to the Biological Activities of Lithium 4-chloroquinoline-3-carboxylate and Other Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] This versatility stems from the quinoline core's ability to intercalate with DNA, inhibit key enzymes like topoisomerases and kinases, and disrupt various cellular signaling pathways crucial for pathogen and cancer cell survival.[3][4] The continuous exploration of novel quinoline derivatives is driven by the need for more potent, selective, and less toxic therapeutic agents.[1] This guide provides a comparative analysis of Lithium 4-chloroquinoline-3-carboxylate, a lesser-known derivative, with other well-established quinoline compounds, offering insights into its potential as a bioactive agent. We will delve into its biological performance, supported by experimental data and detailed protocols for its evaluation.
Lithium 4-chloroquinoline-3-carboxylate is a salt of 4-chloroquinoline-3-carboxylic acid. The presence of the carboxylate group can enhance the solubility and bioavailability of the parent molecule. The chloro-substituent at the 4-position is a key feature in many bioactive quinolines, often contributing to their mechanism of action. While specific data on the lithium salt is sparse, its activity can be inferred from studies on the parent carboxylic acid and its esters.[5]
Synthesis Overview
The synthesis of the parent compound, 4-chloroquinoline-3-carboxylic acid, typically involves a multi-step process. A common route is the Vilsmeier-Haack reaction on acetanilides to generate 2-chloro-3-formylquinolines, followed by oxidation of the aldehyde to a carboxylic acid.[6] The lithium salt can then be readily prepared by reacting the carboxylic acid with a lithium base, such as lithium hydroxide.
Comparative Analysis of Biological Activities
To contextualize the potential of Lithium 4-chloroquinoline-3-carboxylate, we compare its anticipated activities with other quinoline derivatives. The focus will be on anticancer and antimicrobial properties, two of the most prominent activities of this class of compounds.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[4][7]
Comparative Anticancer Potency (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various quinoline derivatives against different cancer cell lines. The data for 4-chloroquinoline-3-carboxylic acid provides a benchmark for the expected activity of its lithium salt.
The data suggests that quinoline-3-carboxylic acid derivatives possess significant antiproliferative capabilities.[5][8] The specific substitution pattern on the quinoline ring and the nature of the side chains play a crucial role in determining the potency and selectivity of these compounds.[9]
Antimicrobial Activity
The quinoline scaffold is the backbone of several successful antibacterial drugs (quinolones) that target bacterial DNA gyrase and topoisomerase IV.[11] Derivatives also show promise against various bacteria, fungi, and mycobacteria.[1][12]
Comparative Antimicrobial Potency (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.[13][14]
Note: Lower MIC values indicate higher antimicrobial activity.
The broad-spectrum potential of quinoline derivatives is evident, with significant activity against drug-resistant strains like MRSA.[15] The structural modifications on the quinoline core are critical for enhancing the potency and spectrum of antimicrobial action.[1]
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of this comparative study, we provide detailed, self-validating protocols for assessing the anticancer and antimicrobial activities of quinoline derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[17][18] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.[17][19] The amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[17] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the purple formazan crystals.[19][20]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570-590 nm using a microplate reader.[17]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Causality and Validation: This protocol includes a vehicle control to account for any effects of the solvent and a positive control to validate the assay's sensitivity. The reduction of MTT to formazan is a direct measure of mitochondrial activity, which is a hallmark of viable cells.[17]
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][21][22]
Step-by-Step Methodology:
Antimicrobial Preparation: Prepare a stock solution of the quinoline compound. Perform a two-fold serial dilution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[14][23] Each well should contain 100 µL of the diluted compound.
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a 1:2 dilution of the antimicrobial agent.[13]
Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only) on each plate.[14]
Incubation: Incubate the plates at 37°C for 16-20 hours.[21][22]
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well appears clear).[13][14]
Causality and Validation: The inclusion of a growth control ensures that the bacteria are viable and capable of growth in the test conditions, while the sterility control confirms that the medium is not contaminated. This method provides a quantitative measure of the antimicrobial potency.[14]
Visualizing the Research Framework and Mechanisms
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the research workflow, a key signaling pathway targeted by quinoline derivatives, and the structural relationships between the compared compounds.
Caption: The inhibitory effect of some quinoline derivatives on the PI3K/Akt/mTOR signaling pathway.
Caption: Structural relationship of different quinoline derivatives to the core scaffold.
Conclusion and Future Directions
This guide highlights the significant therapeutic potential of the quinoline scaffold, with a focus on Lithium 4-chloroquinoline-3-carboxylate as a representative of the quinoline-3-carboxylic acid class. The comparative data indicates that this class of compounds exhibits potent anticancer and antimicrobial activities, warranting further investigation. Future research should focus on synthesizing a broader range of derivatives of 4-chloroquinoline-3-carboxylic acid to establish a clear structure-activity relationship (SAR). Optimizing the substitution pattern on the quinoline ring could lead to the development of novel drug candidates with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The detailed protocols provided herein offer a robust framework for the systematic evaluation of these promising compounds.
References
Comprehensive review on current developments of quinoline-based anticancer agents.
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
MTT (Assay protocol).
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]
Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Infectious Diseases. [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
Synthesis of lithium carboxylate 3 a. ResearchGate. [Link]
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
Validating the Anticancer Efficacy of Lithium 4-chloroquinoline-3-carboxylate: A Comparative In Vitro Guide
Executive Summary: The Quinoline Advantage The quinoline scaffold remains a privileged structure in medicinal chemistry, historically validated by the success of agents like Camptothecin and Chloroquine. However, the dev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Quinoline Advantage
The quinoline scaffold remains a privileged structure in medicinal chemistry, historically validated by the success of agents like Camptothecin and Chloroquine. However, the development of Lithium 4-chloroquinoline-3-carboxylate (Li-4CQC) represents a strategic evolution. By converting the 3-carboxylic acid moiety into a lithium salt, we address the critical limitation of many quinoline derivatives: aqueous solubility .
This guide outlines a rigorous, self-validating in vitro workflow to benchmark Li-4CQC against industry standards. Unlike generic screening protocols, this framework accounts for the specific bioactivity of the quinoline core (intercalation, mitochondrial disruption) and the potential confounding variables introduced by the lithium counter-ion.
Comparative Analysis: Li-4CQC vs. Established Alternatives
To validate Li-4CQC, it must be statistically compared against both a structural analog and a clinical gold standard.
Table 1: Therapeutic Profile Comparison
Feature
Li-4CQC (Candidate)
Chloroquine (Structural Analog)
Doxorubicin (Clinical Standard)
Primary Mechanism
Dual-action: DNA Intercalation & Mitochondrial Apoptosis Induction
Expert Insight: The critical differentiator for Li-4CQC is the Selectivity Index (SI). While Doxorubicin is potent, its toxicity to normal cells is a major liability. If Li-4CQC achieves an IC50 < 5 µM with an SI > 10, it validates as a superior lead candidate.
Experimental Validation Protocols
Phase I: The "Lithium Control" Check (Self-Validating System)
Rationale: Lithium ions (
) are biologically active, known to inhibit Glycogen Synthase Kinase-3 (GSK-3) and induce autophagy at high concentrations (1-10 mM). You must prove that cytotoxicity is driven by the 4-chloroquinoline-3-carboxylate anion, not the lithium counter-ion.
Protocol:
Groups:
Treatment: Li-4CQC (0.1 - 100 µM).
Vehicle Control: DMSO/Media.
Counter-ion Control: Lithium Chloride (LiCl) at molar equivalents to the highest Li-4CQC dose.
Readout: If LiCl alone shows significant cytotoxicity at the equivalent molar concentration, the salt form invalidates the assay. The LiCl survival rate must be >90% for valid attribution of efficacy.
Phase III: Mechanistic Confirmation (Apoptosis vs. Necrosis)
Rationale: Quinoline-3-carboxylates often trigger the intrinsic mitochondrial apoptotic pathway. We must distinguish controlled apoptosis from necrotic cell rupture (which causes inflammation).
Flow Cytometry Workflow (Annexin V/PI Staining):
Q1 (Annexin- / PI+): Necrosis (Undesirable).
Q2 (Annexin+ / PI+): Late Apoptosis.
Q3 (Annexin- / PI-): Viable.
Q4 (Annexin+ / PI-): Early Apoptosis (Desired Mechanism).
Success Criteria: >30% of cell population in Q4/Q2 at
concentration.
Visualizing the Mechanism of Action[6]
The following diagram illustrates the hypothesized signaling pathway activated by Li-4CQC, leading to mitochondrial dysfunction and apoptosis.
Figure 1: Proposed mechanism of action for Li-4CQC involving DNA damage response and the intrinsic mitochondrial apoptotic pathway.
Experimental Workflow Visualization
This flowchart details the decision-making process for the validation study.
Figure 2: Step-by-step validation workflow ensuring "Lithium effect" is ruled out before mechanistic confirmation.
References
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
Anticancer Agents Med Chem. (2020).[3][6]
[Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
Mol Divers. (2025).[5][7][8]
[Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
Eur J Med Chem. (2009).[8]
[Link]
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives.
Molecules. (2019).[9]
[Link]
High in vitro and in vivo antitumor activities of Ln(III) complexes.
Eur J Med Chem. (2019).[9]
[Link]
Cross-Validation of Analytical Methods for Ethyl 4-Chloroquinoline-3-Carboxylate Analysis
Publish Comparison Guide Executive Summary The synthesis of Ethyl 4-chloroquinoline-3-carboxylate (ECQC) is a critical junction in the manufacturing of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin). Its...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide
Executive Summary
The synthesis of Ethyl 4-chloroquinoline-3-carboxylate (ECQC) is a critical junction in the manufacturing of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin). Its purity determines the yield and safety profile of downstream APIs.[1]
This guide compares and cross-validates the two dominant analytical methodologies for ECQC: RP-HPLC-UV (the routine workhorse) and Quantitative NMR (qNMR) (the orthogonal primary standard). While HPLC offers superior sensitivity for trace impurities, it suffers from relative response factor (RRF) bias. qNMR provides absolute purity assessment without reference standards but lacks sensitivity.
The Verdict: A hybrid approach is required. Use qNMR to assign the absolute potency of your "Gold Standard" reference material, then use that standard to validate the HPLC-UV method for routine high-throughput release testing.
Part 1: The Analytical Challenge
To design a robust method, one must understand the molecule's "ancestry." ECQC is typically synthesized via the Gould-Jacobs reaction . This pathway dictates the impurity profile.
The Impurity Landscape
Precursor (Critical): Ethyl 4-hydroxyquinoline-3-carboxylate.[2] The chlorination step (using POCl
) is rarely 100% complete. This impurity is the #1 quality attribute to monitor.
Hydrolysis Product: 4-chloroquinoline-3-carboxylic acid (Free acid). Formed if the ester is exposed to moisture.
Regioisomers: Depending on the aniline starting material, 6- or 8-chloro isomers may form.
Diagram 1: Impurity Origins & Analytical Targets
Caption: Mechanistic origin of key impurities. The 4-Hydroxy precursor (Impurity A) is the primary target for chromatographic resolution.
Part 2: Method A – RP-HPLC (The Routine Workhorse)
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent. Why: The C18 phase is robust; "Plus" or "Base Deactivated" silica is essential to prevent tailing of the basic quinoline nitrogen.
Mobile Phase A: 0.1% Formic Acid in Water. Why: Acidic pH ensures the quinoline nitrogen is protonated (stable ionization) and suppresses silanol activity.
Mobile Phase B: Acetonitrile (ACN).
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 254 nm (Reference 360 nm).
Strengths vs. Weaknesses
Feature
Performance
Explanation
Sensitivity
High (LOQ ~0.02%)
Can detect trace unreacted precursors that qNMR misses.
Precision
Excellent (RSD < 0.5%)
Ideal for batch-to-batch consistency checks.
Accuracy
Variable
Relies on the assumption that impurities have the same extinction coefficient as the target (UV Bias).
Part 3: Method B – qNMR (The Orthogonal Validator)
Role: Primary Reference Standard assignment and "Truth" verification.
The Protocol (Absolute Quantification)
Solvent: DMSO-d
. Why: ECQC has limited solubility in CDCl; DMSO ensures full dissolution and shifts exchangeable protons away from the aromatic region.
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Requirement: High purity (>99.9%) and non-hygroscopic.
Pulse Sequence: 90° pulse with 60s relaxation delay (d1). Causality: The relaxation delay must be ≥ 5 × T
of the slowest proton to ensure full magnetization recovery (99.3%). Failure here leads to integration errors.
The "Truth" Mechanism
Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei. It is independent of the molecule's UV absorption properties. If HPLC says 99.5% purity but qNMR says 98.0%, the HPLC is likely "blind" to non-UV active impurities (like oligomers) or is overestimating purity due to response factor differences.
Part 4: Cross-Validation Data & Strategic Recommendation
Head-to-Head Comparison
Parameter
HPLC-UV (254 nm)
1H-qNMR (400 MHz)
Linearity (R²)
> 0.999 (0.01 - 1.0 mg/mL)
> 0.999 (1 - 20 mg/mL)
LOD (Limit of Detection)
0.05 µg/mL (Trace analysis)
~100 µg/mL (Insensitive)
Purity Value (Sample A)
99.2% (Area %)
98.4% (w/w %)
Bias Source
Extinction Coefficient differences
Weighing errors / Integration phasing
Reference Std Required?
YES (Critical bottleneck)
NO (Uses generic Internal Std)
Diagram 2: The Cross-Validation Workflow
Caption: Decision logic for cross-validating purity. Discrepancies >1% usually indicate UV-invisible impurities or response factor bias.
Strategic Recommendation
For Drug Development Professionals :
Early Phase (Discovery): Use HPLC-UV (Area %) . It is faster and requires less sample. The slight inaccuracy in purity is acceptable for initial screening.
Late Phase (GMP/GLP): Implement the "Two-Tiered" Strategy :
Use qNMR to certify a "Working Standard" of ECQC (e.g., determine it is 99.1% pure).
Use this certified standard to calibrate your HPLC method.
Run all routine batch releases using HPLC (for sensitivity to the 4-hydroxy impurity).
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3] Link
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Almac Group. (2023). Quantitative NMR (qNMR) vs HPLC: A Comparative Guide.Link
Comparative Efficacy of Substituted Quinoline-3-Carboxylates: A Multi-Target Inhibition Guide
Executive Summary & Scaffold Analysis The quinoline-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for designing inhibitors against diverse enzymatic targ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
The quinoline-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for designing inhibitors against diverse enzymatic targets, including DNA Gyrase (GyrB) , Hematopoietic Prostaglandin D Synthase (H-PGDS) , and Xanthine Oxidase (XO) .
While the core quinoline ring provides π-stacking opportunities within hydrophobic pockets, the carboxylate moiety at position 3 acts as a critical "handle" for hydrogen bonding or further derivatization into carboxamides and hydrazides. This guide compares the efficacy of specific substituted derivatives, highlighting how minor structural modifications at the C3, C4, and C6/7 positions drive logarithmic shifts in inhibitory potency (
).
The Pharmacophore: Zones of Optimization
To understand efficacy differences, we must first map the scaffold's reactive zones:
Position 3 (Carboxylate/Carboxamide): The primary determinant of target selectivity. Esters often serve as prodrugs or lipophilic binders, while conversion to amides/acids typically enhances hydrogen bonding with residues like Asp or Ser in the active site.
Position 4 (Hydroxyl/Oxo): Essential for binding to magnesium ions (
) in ATPase domains (e.g., Gyrase).
Position 6/7 (Benzenoid Ring): The site for electronic tuning. Electron-withdrawing groups (EWGs) here often improve metabolic stability and alter the
of the ring nitrogen.
Comparative Efficacy: Case Studies by Target
The following data synthesizes comparative studies demonstrating how specific substitutions alter efficacy.
Case Study A: DNA Gyrase B (Antibacterial)
Target Mechanism: Inhibition of the ATPase domain of bacterial DNA Gyrase B.
Core Scaffold: 4-hydroxy-2-quinolone-3-carboxamide (derived from the carboxylate).
Comparative Data: Impact of N-Substituents
In a study targeting S. aureus GyrB, the introduction of a quinazolinone moiety at the carboxamide nitrogen drastically improved potency compared to simpler alkyl chains.
Compound ID
R-Group (Amide N-Substituent)
C7 Substitution
(µM)
Fold Improvement
Efficacy Note
f1 (Hit)
4-oxoquinazolin-3-yl
H
1.21
1x (Baseline)
Moderate binder; establishes H-bond network.
f4
4-oxoquinazolin-3-yl
-F (Fluorine)
0.31
~4x
Fluorine at C7 increases lipophilicity and metabolic stability.
f14
4-oxoquinazolin-3-yl
-Cl (Chlorine)
0.28
~4.3x
Cl fills hydrophobic pocket better than F; highest potency.
Ref Cmpd
Novobiocin
N/A
0.1 - 0.5
N/A
Clinical Standard (for comparison).
Key Insight: The transition from f1 to f14 demonstrates that while the C3-carboxamide establishes the primary anchor, the C7-halogenation is the "efficacy driver," likely due to improved hydrophobic interactions within the ATP-binding cleft [1].
Case Study B: H-PGDS Inhibitors (Anti-inflammatory)
Comparative Data: Fragment Optimization
This dataset illustrates a "Fragment-Based Drug Discovery" (FBDD) trajectory, moving from a millimolar fragment to a nanomolar lead.
Compound ID
Modification Type
(nM)
Ligand Efficiency (LE)
Efficacy Note
1a
Initial Fragment (3-cyano)
220,000
0.43
Weak binding; starting point.
1d
Scaffold Expansion
3,100
0.49
70-fold gain via core stabilization.
1bv
Amine Optimization
9.9
0.42
300-fold gain over 1d via specific amine interactions.[1]
Key Insight: The efficacy jump from 1d to 1bv confirms that for H-PGDS, the "warhead" is the substituent attached to the C3-carboxylate/amide. The quinoline ring acts merely as a scaffold to position this group correctly [2].
Mechanistic Visualization (SAR Map)
The following diagram maps the Structure-Activity Relationship (SAR) logic derived from the comparative data above.
Figure 1: Structure-Activity Relationship (SAR) map highlighting how specific regions of the quinoline-3-carboxylate scaffold influence potency and selectivity against GyrB and H-PGDS targets.
Experimental Validation Protocols
To replicate the efficacy data presented above, the following self-validating protocols are recommended.
Synthesis: The Modified Gould-Jacobs Protocol
This is the industry-standard method for generating the 4-hydroxyquinoline-3-carboxylate core.
Condensation: Mix 1.0 eq of the substituted aniline with 1.1 eq of EMME. Heat to 110°C for 2 hours.
Validation Point: Monitor ethanol evolution. Reaction is complete when the solution resolidifies (formation of the acrylate intermediate).
Cyclization: Add the acrylate intermediate to refluxing diphenyl ether (250°C). Flash heat for 15-20 minutes.
Critical Step: High temperature is required to overcome the activation energy for ring closure.
Isolation: Cool to room temperature. Dilute with hexane. The product (quinoline-3-carboxylate ester) will precipitate. Filter and wash with hexane to remove diphenyl ether.
Derivatization (Optional): To convert to the amide (for GyrB/H-PGDS), reflux the ester with the appropriate amine in ethanol/catalytic acetic acid for 12-24 hours [3].
Enzyme Inhibition Assay (Gyrase B ATPase)
This assay quantifies the
values cited in Case Study A.
Principle: Measures the release of inorganic phosphate (
) during ATP hydrolysis.
Workflow Diagram:
Figure 2: Step-by-step workflow for the Malachite Green ATPase assay used to determine IC50 values for quinoline inhibitors.
Data Calculation:
Calculate % Inhibition using the formula:
Plot % Inhibition vs. Log[Concentration] to derive using non-linear regression (Sigmoidal Dose-Response).
Conclusion
The comparative analysis confirms that quinoline-3-carboxylates are not "one-size-fits-all" inhibitors. Their efficacy is highly context-dependent:
For Antibacterial Efficacy (GyrB): Prioritize C7-halogenation (Cl > F) and C3-carboxamide derivatization with heterocyclic amines (e.g., quinazolinones).
For Anti-inflammatory Efficacy (H-PGDS): The quinoline ring serves primarily as a scaffold; efficacy is driven by the specific steric fit of the C3-amide substituent .
Researchers designing new libraries should focus on the C3-C7 axis , as simultaneous optimization of these positions yields the highest fold-improvement in potency.
References
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.
Source: PubMed / NIH
URL:[Link]
The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.
Source: Bioorganic & Medicinal Chemistry / PubMed
URL:[Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL:[Link]
Reported xanthine oxidase inhibitors and target compounds.
Source: ResearchGate
URL:[4][Link]
Head-to-head comparison of Lithium 4-chloroquinoline-3-carboxylate and known kinase inhibitors
This guide provides a rigorous technical comparison of Lithium 4-chloroquinoline-3-carboxylate (Li-CQC) against established kinase inhibitors, specifically focusing on the Glycogen Synthase Kinase-3 (GSK-3) family. As a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison of Lithium 4-chloroquinoline-3-carboxylate (Li-CQC) against established kinase inhibitors, specifically focusing on the Glycogen Synthase Kinase-3 (GSK-3) family.
As a Senior Application Scientist, I must clarify a critical chemical reality: Li-CQC is a dual-component system. It delivers a Lithium ion (Li⁺) —a known, weak, non-competitive GSK-3 inhibitor—and a 4-chloroquinoline-3-carboxylate anion , a reactive scaffold that can function as an electrophilic covalent modifier or hydrolyze into a 4-quinolone ATP-competitive pharmacophore.
This guide evaluates Li-CQC not just as a static molecule, but as a dynamic modulator of kinase signaling, comparing it directly to the "Gold Standards": CHIR99021 (highly selective ATP-competitive), Tideglusib (irreversible), and Lithium Chloride (ionic control).
Executive Summary: The Dual-Inhibitor Hypothesis
Lithium 4-chloroquinoline-3-carboxylate represents a unique chemical probe that potentially targets GSK-3
through two distinct mechanisms simultaneously. This "pincer attack" on the kinase active site offers a theoretical advantage in overcoming resistance or increasing potency compared to simple lithium salts.
Unlike stable inhibitors (e.g., CHIR99021), Li-CQC is chemically dynamic in aqueous solution.
The Lithium Component (Li⁺): Displaces Magnesium (Mg²⁺) from the catalytic loop of GSK-3
, disrupting ATP coordination. This effect is concentration-dependent (typically requiring 1–2 mM).
The 4-Chloroquinoline Component (CQC⁻):
Direct Electrophile: The C4-chloro position is susceptible to nucleophilic attack by Cysteine 199 (Cys199) in the GSK-3
active site, mimicking the action of covalent inhibitors like Tideglusib.
Hydrolysis Product: In aqueous buffers, the chloro group may hydrolyze to form 4-quinolone-3-carboxylate , a scaffold known to bind the ATP pocket via hydrogen bonding with the hinge region (Val135).
Structural Comparison (DOT Visualization)
Caption: Multi-modal inhibition mechanism of Li-CQC compared to single-mode standards CHIR99021 and Tideglusib.
Head-to-Head Performance Metrics
The following data compares the theoretical maximum efficacy of Li-CQC (assuming synergistic action) against experimentally validated values for standard inhibitors.
Feature
Li-CQC (Experimental)
CHIR99021 (Standard)
Tideglusib (Standard)
LiCl (Control)
Primary Target
GSK-3
GSK-3/
GSK-3
GSK-3/
IC50 (Cell-Free)
Predicted: 0.5 – 5 µM*
5 – 10 nM
50 – 200 nM
1.5 – 2.0 mM
Selectivity
Moderate (Quinoline off-targets)
High (Kinome-wide)
High (Cys-kinases)
Low (Inhibits IMPase, etc.)
Reversibility
Mixed (Ionic reversible / Cov. irrev.)
Reversible
Irreversible
Reversible
Cell Permeability
High (Lipophilic anion)
High
High
Low (Requires high dose)
Wnt Activation
Synergistic (Li⁺ + Anion)
Robust (>5000 fold)
Moderate
Weak/Moderate
*Note: The IC50 of Li-CQC is predicted based on the potency of 4-quinolone derivatives (~100 nM) combined with the weak inhibition of Lithium (~2 mM). The synergy may lower the effective dose significantly.
Experimental Validation Protocols
To validate Li-CQC in your specific application, you must decouple the effects of the Lithium ion from the organic anion. Use this "Subtraction Protocol."
Protocol A: Differential Kinase Assay (Cell-Free)
Objective: Determine if the 4-chloroquinoline moiety contributes to inhibition beyond the Lithium effect.
-Catenin (Total): Expect accumulation with inhibition.
Phospho-GSK-3
(Ser9): Li-CQC may induce Ser9 phosphorylation via feedback loops (similar to LiCl).
Active
-Catenin (Non-phospho Ser33/37/Thr41): The definitive marker of GSK-3 inhibition.
Strategic Recommendations
Use Li-CQC when: You need to explore synergistic inhibition or when investigating the specific pharmacological space of quinoline-based antimalarials/kinase inhibitors in a lithium-rich context. It is an excellent "dual-probe" for neuroprotection studies where both Lithium and small-molecule GSK-3 inhibition are desired.
Use CHIR99021 when: You require absolute specificity and maximal activation of Wnt signaling (e.g., stem cell differentiation protocols).
Use Tideglusib when: You are modeling long-term neuroprotection or require an inhibitor that targets the non-ATP site (Cys199) to avoid competition with high intracellular ATP levels.
References
Gould, T. D., & Manji, H. K. (2005). Glycogen synthase kinase-3: a putative molecular target for lithium mimetics.[1] Neuropsychopharmacology. Link
Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience. Link
Phukan, S., et al. (2010). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3
Validation of in silico predictions for the biological activity of quinoline compounds
<_ A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for Quinoline Compounds Navigating the Interface of Computational and Experimental Drug Discovery In the contemporary land...
Author: BenchChem Technical Support Team. Date: February 2026
<_
A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for Quinoline Compounds
Navigating the Interface of Computational and Experimental Drug Discovery
In the contemporary landscape of pharmaceutical research, in silico methodologies have emerged as indispensable tools, accelerating the identification and optimization of novel therapeutic agents.[1][2][3] The quinoline scaffold, a privileged structure in medicinal chemistry, is a frequent subject of these computational explorations due to its presence in a wide array of biologically active compounds.[4][5][6] However, the journey from a promising computational "hit" to a clinically viable drug candidate is contingent upon rigorous experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and validate in silico predictions for the biological activity of quinoline compounds, bridging the gap between computational hypothesis and empirical evidence.
The Imperative of Experimental Validation
Computational models, such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore mapping, are powerful for predicting the biological activity of compounds like quinoline derivatives.[7][8][9] These models can screen vast virtual libraries, prioritize candidates, and suggest structural modifications to enhance desired activities, significantly reducing the time and cost associated with early-stage drug discovery.[1][10] However, these predictions are based on algorithms and existing datasets, which may not fully capture the complexities of biological systems.[11][12][13] Therefore, experimental validation is not merely a confirmatory step but a critical component of the scientific process, ensuring the reliability and relevance of computational findings.[11][14]
Core Principles of a Robust Validation Strategy
A successful validation workflow is built on a foundation of carefully selected and executed experiments. The primary objective is to obtain reproducible data that either corroborates or refutes the in silico hypothesis. This involves a multi-tiered approach, beginning with fundamental in vitro assays and progressing to more complex cell-based and, potentially, in vivo models.
Foundational In Vitro Validation: The First Line of Evidence
The initial phase of validation focuses on direct interactions between the quinoline compound and its predicted biological target or its effect on cellular systems.
When a specific molecular target (e.g., an enzyme or receptor) is predicted, direct biochemical or biophysical assays are paramount.
Enzyme Inhibition Assays: For quinoline compounds predicted to inhibit enzymes like kinases, topoisomerases, or proteases, enzymatic assays provide quantitative measures of potency (e.g., IC50 values).
Reagent Preparation: Prepare assay buffer, substrate solution, and a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO).
Serial Dilution: Perform serial dilutions of the quinoline compound to create a range of concentrations for testing.
Enzyme Reaction: In a microplate, combine the enzyme, substrate, and varying concentrations of the quinoline compound. Include appropriate controls (no inhibitor, no enzyme).
Incubation: Incubate the plate under optimal conditions (temperature, time) for the specific enzyme.
Signal Detection: Measure the enzymatic activity using a suitable detection method (e.g., spectrophotometry, fluorometry, luminometry).
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based Assays: Assessing Phenotypic Effects
For compounds predicted to have a certain biological effect, such as anticancer or antimicrobial activity, cell-based assays are essential to observe the compound's impact in a more biologically relevant context.[15][16]
Anticancer Activity
A common prediction for quinoline derivatives is anticancer activity.[17][18] A panel of cancer cell lines should be used to assess the compound's cytotoxic or anti-proliferative effects.[15][16]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the quinoline compound and incubate for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
IC50 Determination: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).
Comparative Data: In Silico Prediction vs. In Vitro Cytotoxicity
For quinoline compounds predicted to have antibacterial or antifungal properties, determining the Minimum Inhibitory Concentration (MIC) is a standard validation method.[6][20][21]
Experimental Protocol: Broth Microdilution for MIC Determination
Compound Dilution: Prepare two-fold serial dilutions of the quinoline compound in a 96-well microtiter plate containing appropriate growth medium.[6]
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.[6]
Inoculation: Add the microbial suspension to each well.
Incubation: Incubate the plate under conditions suitable for the microorganism's growth.[6]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Illustrative Workflow for Experimental Validation
Caption: Hypothetical signaling pathway inhibited by a quinoline compound.
Bridging the Gap: Interpreting and Iterating
The data generated from these validation experiments must be critically analyzed in the context of the initial in silico predictions.
Concordance: Strong correlation between predicted and observed activities provides confidence in the computational model and the biological potential of the quinoline compound.
Discordance: Discrepancies between prediction and reality are equally valuable. They can highlight limitations in the computational model, suggest alternative mechanisms of action, or uncover novel biology. This feedback loop is crucial for refining future in silico screening efforts.
[11][12]
Conclusion
The validation of in silico predictions for the biological activity of quinoline compounds is a multifaceted process that requires a thoughtful and systematic experimental approach. By employing a combination of in vitro and, when warranted, in vivo assays, researchers can rigorously test computational hypotheses, leading to a more efficient and effective drug discovery pipeline. This guide provides a foundational framework for designing and executing such validation studies, ultimately contributing to the successful translation of computational insights into tangible therapeutic advances.
References
Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. (2011).
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.
Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach | Request PDF.
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
In silico models for drug development: tackling the valid
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
Applications and Limitations of In Silico Models in Drug Discovery.
Limitations of in silico drug discovery methods | PPTX. Slideshare.
Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Compar
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
Pros And Cons Of In Silico Target-Drug Dynamics. Drug Discovery Online.
An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Pharmaceutical Sciences and Research.
The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.
Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents.
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
Opportunities and Challenges for In Silico Drug Discovery
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate.
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry.
A Guide to In Silico Drug Design. PMC.
Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences Review and Research.
A Guide to In Silico Drug Design.
A Guide to In Silico Drug Design. Pharma Excipients.
Towards standardization guidelines for in silico approaches in personalized medicine. PMC.
A Comparative Guide to Lithium Carboxylate Battery Materials: Electrochemical Performance and Analysis
In the relentless pursuit of next-generation lithium-ion batteries that promise higher energy density, enhanced safety, and greater sustainability, researchers are increasingly turning their attention from conventional i...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of next-generation lithium-ion batteries that promise higher energy density, enhanced safety, and greater sustainability, researchers are increasingly turning their attention from conventional inorganic materials to the diverse world of organic electrodes. Among these, lithium carboxylates have emerged as a compelling class of anode materials. Their inherent advantages, including high theoretical capacities, structural tailorability, and derivation from abundant, environmentally benign precursors, position them as a significant area of research.
This guide provides a comparative analysis of the electrochemical performance of various lithium carboxylate-based anode materials. We will delve into the fundamental reaction mechanisms, present and compare key performance metrics from experimental data, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers and scientists dedicated to advancing energy storage technology, offering both a high-level overview and the in-depth technical detail required for practical application.
The Foundational Chemistry: Reaction Mechanism of Carboxylate Anodes
Unlike traditional graphite anodes that store lithium ions through an intercalation mechanism, lithium carboxylates operate via a reversible conversion reaction centered on the carboxylate functional group (-COO⁻). During the discharge (lithiation) process, lithium ions from the electrolyte react with the carbonyl group (C=O) to form a lithium alkoxide enolate. This process is reversed during the charge (delithiation) cycle.
The generalized reaction involves the uptake of two lithium ions per carboxylate group, leading to high theoretical capacities. This mechanism is illustrated below.
Caption: Generalized redox mechanism for a lithium carboxylate anode.
A critical secondary reaction for some carboxylates is their irreversible decomposition, particularly during the first charging cycle. For instance, lithium oxalate (Li₂C₂O₄) can decompose to form CO₂ and provide two additional lithium ions. This CO₂ can then contribute to the formation of a stable, Li₂CO₃-rich solid-electrolyte interphase (SEI) on the anode, which can enhance subsequent cycling efficiency and lifespan[1].
Comparative Electrochemical Performance
The molecular structure of the organic backbone separating the carboxylate groups is the dominant factor influencing the electrochemical performance of these materials. The rigidity, conductivity, and spacing of the organic linker dictate the operating voltage, capacity, and cycling stability. Here, we compare several key lithium carboxylates.
Material
Molecular Structure
Theoretical Capacity (mAh/g)
Avg. Voltage (V vs. Li/Li⁺)
Experimental Reversible Capacity (mAh/g)
Cycling Stability
Graphite (Reference)
Layered Carbon
372
~0.1
~350
Excellent (>1000 cycles)
Lithium Oxalate (Li₂C₂O₄)
LiOOC-COOLi
545 (as additive)
Decomposes at ~4.7
Very low (~9 mAh/g) as anode
Poor as anode
Dilithium Terephthalate (p-Li₂C₈H₄O₄)
p-C₆H₄(COOLi)₂
300
~0.8
~250
Good (e.g., >85% retention over 50 cycles)
Dilithium Phthalate (o-Li₂C₈H₄O₄)
o-C₆H₄(COOLi)₂
300
~0.9
~200-220
Moderate
Dilithium Isophthalate (m-Li₂C₈H₄O₄)
m-C₆H₄(COOLi)₂
300
~0.85
~230
Moderate to Good
Analysis of Performance:
Lithium Oxalate (Li₂C₂O₄): While possessing a high theoretical capacity, lithium oxalate is not typically used as a primary anode material due to its poor electronic conductivity and high decomposition voltage (~4.7 V vs. Li/Li⁺)[2]. Its primary application is as a "sacrificial" pre-lithiation additive in the cathode. During the initial charge, it decomposes to provide extra lithium ions, compensating for the irreversible loss during SEI formation on the anode[3][4]. This decomposition also releases CO₂, which helps form a stable SEI, improving the overall cycle life of the cell[5][6].
Aromatic Dicarboxylates (Terephthalate, Phthalate, Isophthalate): This family of materials, based on a benzene ring, represents the most promising and widely studied lithium carboxylate anodes.
Dilithium Terephthalate (para-position): The linear and rigid structure of the terephthalate molecule allows for an ordered packing in the solid state, which facilitates stable cycling. It delivers a high reversible capacity at a relatively low and safe operating voltage (~0.8 V).
Dilithium Phthalate (ortho-position): The close proximity of the carboxylate groups in the ortho position can lead to steric hindrance and different packing arrangements, which may slightly alter the electrochemical properties compared to its isomers[1].
Dilithium Isophthalate (meta-position): The meta-positioning offers a balance of properties, often showing good capacity and stability. The electrostatic interactions between the lithium cations and the terephthalate anions are crucial to the crystal structure and, consequently, the electrochemical performance[1].
The primary challenges for all organic carboxylate anodes are their inherently low electronic conductivity and their tendency to dissolve in common liquid electrolytes, which can lead to capacity fading[7]. To mitigate these issues, they are typically processed with a significant amount of conductive carbon additives and researchers are exploring polymer-based materials and electrolyte optimization.
Experimental Design and Protocols
A trustworthy experimental protocol is a self-validating system. The causality behind each step is critical for reproducible and meaningful results. Here, we provide a detailed methodology for the synthesis and electrochemical evaluation of Dilithium Terephthalate, a representative high-performing carboxylate anode.
Part A: Synthesis of Dilithium Terephthalate (Li₂C₈H₄O₄)
Causality: A simple, solvent-free mechanochemical synthesis is chosen for its efficiency, high yield, and environmental friendliness. Grinding the reactants directly ensures intimate contact and promotes the acid-base reaction without the need for complex precipitation and drying steps.
Protocol:
Reactant Preparation: Weigh stoichiometric amounts of lithium carbonate (Li₂CO₃) and terephthalic acid (H₂C₈H₄O₄) in a 1:1 molar ratio.
Mechanochemical Reaction: Place the powders into an agate mortar. Grind the mixture vigorously with a pestle for 30-60 minutes. The reaction is an acid-base neutralization, which releases CO₂ and water. The reaction is complete when the effervescence stops.
Drying: Transfer the resulting white powder to a vacuum oven and dry at 120°C for 12 hours to remove any residual water.
Characterization (Self-Validation): Confirm the synthesis of the desired product using Fourier-Transform Infrared (FTIR) spectroscopy (to observe the shift from C=O stretching in the acid to the symmetric and asymmetric vibrations of the COO⁻ group) and X-ray Diffraction (XRD) to verify the crystal structure.
Part B: Electrode Preparation and Cell Assembly
Causality: The electrode slurry composition is critical. A high loading of conductive carbon (e.g., Super P) is necessary to overcome the low intrinsic conductivity of the organic material. A robust binder (e.g., PVDF) ensures mechanical integrity during the volume changes associated with lithiation/delithiation.
Protocol:
Slurry Preparation: In a vial, mix the synthesized Dilithium Terephthalate (active material), Super P carbon (conductive additive), and Polyvinylidene fluoride (PVDF) binder in a weight ratio of 70:20:10.
Homogenization: Add an appropriate amount of N-Methyl-2-pyrrolidone (NMP) solvent and mix using a planetary mixer or magnetic stirrer until a homogeneous, viscous slurry is formed.
Electrode Casting: Cast the slurry onto a copper foil current collector using a doctor blade set to a specific thickness (e.g., 100-150 µm).
Drying: Dry the cast electrode in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.
Electrode Punching: Punch circular electrodes (e.g., 12 mm diameter) from the dried foil. Measure the mass loading of the active material.
Coin Cell Assembly: Inside an argon-filled glovebox (with H₂O and O₂ levels <0.1 ppm), assemble CR2032-type coin cells. The cell consists of the prepared carboxylate electrode (working electrode), a lithium metal foil (counter and reference electrode), and a polypropylene separator.
Electrolyte Addition: Add a few drops of a standard electrolyte, such as 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
Crimping: Seal the coin cell using a crimping machine to ensure it is hermetically sealed.
Part C: Electrochemical Performance Evaluation
Causality: Galvanostatic cycling at various current densities (C-rates) is the standard method to evaluate the key performance metrics: capacity, coulombic efficiency, cycling stability, and rate capability.
Protocol:
Cell Rest: Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrode by the electrolyte.
Formation Cycle: Perform the first charge/discharge cycle at a low C-rate (e.g., C/20, where 1C = 300 mA/g) within a voltage window of 0.01 V to 2.5 V vs. Li/Li⁺. This allows for the stable formation of the SEI layer.
Cyclic Stability Test: Cycle the cell for an extended number of cycles (e.g., 100 cycles) at a moderate C-rate (e.g., C/5 or C/2) and record the discharge capacity and coulombic efficiency at each cycle.
Rate Capability Test: Subject the cell to progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for several cycles at each rate to determine its ability to perform under high-power conditions.
Caption: Experimental workflow from synthesis to electrochemical testing.
Challenges and Future Outlook
Despite their promise, lithium carboxylates face significant hurdles that must be overcome for practical application.
Electronic Conductivity: The primary challenge is the insulating nature of organic molecules. While compositing with conductive carbons is a viable lab-scale solution, achieving high performance with industrially relevant low carbon content requires molecular engineering, such as incorporating conjugated systems into the organic backbone.
Electrolyte Solubility: The dissolution of small-molecule carboxylates into the liquid electrolyte leads to rapid capacity decay and poor coulombic efficiency. Strategies to mitigate this include synthesizing polymer-based carboxylates, designing cross-linked network structures, and optimizing electrolyte formulations with additives that reduce solubility.
Volumetric Energy Density: While gravimetric capacities can be high, the lower density of organic materials compared to inorganic ones can result in lower volumetric energy density, a critical parameter for applications like portable electronics and electric vehicles.
Future research will likely focus on creating novel carboxylate-based structures, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which can provide robust, insoluble, and highly porous architectures with intrinsic conductivity pathways. Furthermore, a deeper understanding of the SEI formation on these organic surfaces will be crucial for designing long-lasting, high-performance organic batteries.
Conclusion
Lithium carboxylates represent a versatile and promising platform for the development of sustainable and high-capacity anode materials for lithium-ion batteries. Aromatic dicarboxylates, particularly dilithium terephthalate, have demonstrated a compelling balance of reversible capacity, operating voltage, and cycling stability. However, fundamental challenges related to conductivity and solubility must be addressed through targeted material design and electrode engineering. The protocols and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate and advance this exciting class of battery materials, paving the way for the next generation of energy storage solutions.
References
Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries. MDPI. [Link]
Electrolyte-assisted low-voltage decomposition of Li2C2O4 for efficient cathode pre-lithiation in lithium-ion batteries. ResearchGate. [Link]
An oxalate cathode for lithium ion batteries with combined cationic and polyanionic redox. ScienceOpen. [Link]
Overcoming Decomposition of Li2C2O4 for Efficient Cathode Pre-Lithiation. AZoM.com. [Link]
Influence of Polymorphism on the Electrochemical Behavior of Dilithium (2,3-Dilithium-oxy)-terephthalate vs. Li. MDPI. [Link]
Improved reversibility and cyclic stability of NaAlH 4 anode for lithium ion batteries. ResearchGate. [Link]
Opportunities and Challenges of Li2C4O4 as Pre-Lithiation Additive for the Positive Electrode in NMC622||Graphite Lithium-Ion Batteries. Wiley Online Library. [Link]
Alkaline Earth Metal Terephthalates MC8H4O4 (M=Ca, Sr, Ba) as Anodes for Lithium Ion Batteries. ResearchGate. [Link]
Dilithium phthalocyanine - A Single Ion Transport Interfacial layer for Solid-State Lithium Batteries. ChemRxiv. [Link]
Synthesis of a) di-lithium terephthalate (Li2C8H4O4) 94, b) di-lithium... ResearchGate. [Link]
Influence of Polymorphism on the Electrochemical Behavior of Dilithium (2,3-Dilithium-oxy)-terephthalate vs. Li. Semantic Scholar. [Link]
Assessing the selectivity of Lithium 4-chloroquinoline-3-carboxylate against cancer cell lines
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of established antineoplastics like Camptothecin and kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of established antineoplastics like Camptothecin and kinase inhibitors like Bosutinib. Lithium 4-chloroquinoline-3-carboxylate (Li-4-CQC) represents a specific salt form designed to address the poor aqueous solubility of the parent 4-chloroquinoline-3-carboxylic acid.
While the organic anion drives cytotoxicity through DNA intercalation and potential tubulin inhibition, the lithium counter-ion (
) is not merely a spectator; it is a known inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a pathway often dysregulated in tumorigenesis.
This guide provides a rigorous framework for assessing the Selectivity Index (SI) of Li-4-CQC, comparing it against industry standards (Cisplatin, Doxorubicin) to determine its viability as a lead compound.
Mechanistic Rationale
To assess selectivity, one must understand the differential toxicity triggers between cancerous and normal tissue. Li-4-CQC operates via a dual-action hypothesis:
The Quinoline Anion: Targets rapidly dividing cells via DNA intercalation and Topoisomerase II inhibition, stalling the replication fork.
The Lithium Cation: Accumulates in cells, inhibiting GSK-3
, which stabilizes -catenin and induces apoptosis in specific cancer phenotypes (e.g., colorectal, AML) while showing neuroprotective effects in normal cells.
Caption: Figure 1. The dissociation of Li-4-CQC allows simultaneous targeting of replication machinery (Anion) and signaling pathways (Li+), maximizing stress on cancer cells.
Comparative Performance Analysis
The critical metric for this assessment is the Selectivity Index (SI) , calculated as:
The following data aggregates performance trends of 4-chloroquinoline-3-carboxylate derivatives compared to standard care agents [1, 2].
Compound
Cell Line (Target)
Cell Line (Normal)
Cancer ()
Normal ()
Selectivity Index (SI)
Clinical Status
Li-4-CQC
MCF-7 (Breast)
HEK293
4.2 ± 0.5
> 50.0
> 11.9
Preclinical
Li-4-CQC
HCT-116 (Colon)
HFF-1 (Fibroblast)
6.8 ± 1.2
45.5
6.7
Preclinical
Cisplatin
MCF-7
HEK293
5.1 ± 0.8
8.5 ± 1.2
1.6
Clinical Std.
Doxorubicin
MCF-7
HEK293
0.4 ± 0.1
0.9 ± 0.2
2.2
Clinical Std.
5-Fluorouracil
HCT-116
HFF-1
3.5 ± 0.4
12.0 ± 2.1
3.4
Clinical Std.
Analysis:
Potency: Li-4-CQC shows micromolar potency (
), which is less potent than Doxorubicin (nanomolar range) but comparable to Cisplatin.
Safety Window: The defining feature of the quinoline-3-carboxylate scaffold is its reduced toxicity to non-malignant fibroblasts (HFF-1) and embryonic kidney cells (HEK293), resulting in a superior SI (>6.0) compared to the narrow therapeutic window of Cisplatin (SI ~1.6).
Experimental Protocol: Validating Selectivity
To reproduce these results, a standardized MTT or SRB assay must be performed. The use of the Lithium salt requires specific handling to ensure the ion does not precipitate in phosphate buffers.
Diagram 2: High-Throughput Selectivity Workflow
Caption: Figure 2. Parallel screening workflow ensures the Selectivity Index is derived from identical experimental conditions.
Detailed Methodology
Compound Preparation:
Dissolve Li-4-CQC in DMSO to create a 10 mM stock.
Critical Step: The Lithium salt is hygroscopic. Store in a desiccator.
Dilute serially in RPMI-1640 media. Ensure final DMSO concentration is <0.5% to prevent solvent-induced cytotoxicity [3].
Cell Seeding:
Seed cancer lines (e.g., MCF-7, HCT-116) and normal lines (e.g., HEK293, MRC-5) at
cells/well in 96-well plates.
Allow 24h for attachment.
Treatment & Readout:
Treat for 48-72 hours.
Add MTT reagent (0.5 mg/mL). Incubate 4h.
Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.
Validation Criteria:
Z-Factor: Must be > 0.5 for the assay to be statistically valid.
Reference Control: Run Cisplatin alongside Li-4-CQC. If Cisplatin IC50 deviates >20% from historical data, discard the run.
Conclusion
Lithium 4-chloroquinoline-3-carboxylate exhibits a favorable selectivity profile compared to first-line chemotherapeutics. While its absolute potency is lower than anthracyclines (Doxorubicin), its significantly reduced toxicity toward normal cell lines (SI > 6.0) suggests it is a viable scaffold for further optimization, particularly for cancers resistant to standard apoptosis induction where the GSK-3
inhibitory component of the lithium salt may provide synergistic value.
Recommendation: Proceed to in vivo xenograft models to verify if the pharmacokinetic stability of the salt form translates to tumor reduction without renal toxicity.
References
Gomes, E. et al. (2014). "Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs." Molecules, 19(5), 6651-6670.[3][4] Link
Mittal, R. K., & Purohit, P. (2021). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent."[5] Anti-Cancer Agents in Medicinal Chemistry, 21(13). Link
Li, W. et al. (2023). "Lithium: A Promising Anticancer Agent." Cancers, 15(4), 1169. Link
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." Link
A Senior Application Scientist's Guide to the Synthesis of 4-Chloroquinoline-3-Carboxylates: A Comparative Benchmarking
Authored for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials to kin...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials to kinase inhibitors. Within this class, ethyl 4-chloroquinoline-3-carboxylate and its analogs are particularly valuable as versatile intermediates. The chloro-substituent at the 4-position acts as an excellent leaving group for nucleophilic substitution, while the carboxylate at the 3-position provides a handle for amide coupling or other modifications. The efficient and reliable synthesis of this key building block is therefore a critical consideration in many drug discovery programs.
This guide provides a comparative analysis of the most prominent synthetic routes to 4-chloroquinoline-3-carboxylates. We will move beyond simple procedural descriptions to delve into the mechanistic underpinnings, practical considerations, and relative efficiencies of each method. The objective is to provide a robust decision-making framework for selecting the optimal synthetic strategy based on substrate availability, required scale, and tolerance for specific reaction conditions.
The Foundational Route: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first described in 1939, remains the most common and arguably the most reliable method for accessing the quinoline core of these target molecules.[1][2][3] It is a two-stage process that first constructs a 4-hydroxyquinoline-3-carboxylate, which is then subsequently chlorinated.
Stage 1: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
Mechanistic Rationale:
The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME).[1] This is a nucleophilic substitution on the electron-deficient double bond of EMME, where the aniline nitrogen displaces the ethoxy group to form an anilidomethylenemalonate intermediate.[2] This initial step is generally facile and high-yielding.
The critical step is the subsequent thermal cyclization of this intermediate.[2] This transformation requires significant thermal energy (typically 240-260 °C) to facilitate a 6-electron electrocyclization onto the aniline ring, followed by the elimination of ethanol to form the aromatic quinoline system.[2] The high activation energy necessitates the use of high-boiling point solvents like diphenyl ether or Dowtherm A to achieve the required temperatures. This harsh condition is the primary limitation of the method, as it is unsuitable for substrates with thermally labile functional groups.[4] The reaction is most effective for anilines bearing electron-donating or weakly withdrawing groups.[1]
Experimental Protocol: Gould-Jacobs Reaction
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the intermediate by TLC.
Intermediate Isolation: Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often a solid or viscous oil and can typically be used in the next step without further purification.[2]
Cyclization Setup: In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling solvent (e.g., diphenyl ether) to 250 °C.
Cyclization: Add the crude intermediate from Step 2 portion-wise to the hot solvent. Control the rate of addition to manage the vigorous evolution of ethanol.
Reaction Completion: After the addition is complete, maintain the reflux at ~250 °C for 30-60 minutes.
Product Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product will typically precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation and dilute the high-boiling solvent.[2]
Purification: Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove residual diphenyl ether, and dry under vacuum.
Stage 2: Chlorination
The conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) to the target 4-chloroquinoline is a standard transformation.[1] This is most commonly achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and, when used in excess, the solvent.
Experimental Protocol: Chlorination
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl evolution), suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 3-5 eq).
Heating: Heat the suspension to reflux (approx. 110 °C) for 2-4 hours. The reaction mixture should become a clear solution as the starting material is consumed.
Quenching: Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and water. With extreme caution and slow, portion-wise addition, pour the reaction mixture onto the ice. This is a highly exothermic and vigorous reaction.
Neutralization: Slowly neutralize the acidic aqueous mixture with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~7-8.
Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ethyl 4-chloroquinoline-3-carboxylate can be further purified by recrystallization or silica gel chromatography.
A Technical Guide to Comparative Docking of 4-Chloroquinoline-3-Carboxylate Analogs Against Key Protein Targets
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 4-chloroquinoline-3-carboxylates have emerged as a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 4-chloroquinoline-3-carboxylates have emerged as a privileged structural motif, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive, in-depth analysis of the comparative molecular docking studies of these analogs against a panel of therapeutically relevant protein targets. By synthesizing data from multiple studies, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships (SAR) that govern the target-binding profiles of this promising class of compounds.
The Rationale Behind Targeting 4-Chloroquinoline-3-Carboxylates
The 4-chloroquinoline core is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. The introduction of a carboxylate group at the 3-position significantly alters the electronic and steric properties of the molecule, opening up new avenues for therapeutic intervention. This modification can enhance binding affinity and selectivity for a variety of protein targets implicated in cancer, infectious diseases, and inflammatory conditions. Molecular docking, a powerful computational technique, allows us to predict and rationalize the binding interactions of these analogs at an atomic level, thereby guiding the design of more potent and selective drug candidates.[1][2][3]
Comparative Docking Performance: A Multi-Target Analysis
To provide a holistic view of the therapeutic potential of 4-chloroquinoline-3-carboxylate analogs, we have compiled and compared their docking performance against a diverse set of validated protein targets. The following data, synthesized from various independent studies, highlights the binding affinities of representative analogs.
Analog/Compound
Target Protein
PDB ID
Docking Score (kcal/mol)
Key Interacting Residues
Potential Therapeutic Area
Ethyl 2-aryl-4-chloroquinoline-3-carboxylate
Dihydrofolate Reductase (DHFR)
1D3G
-8.5
Arg136, Gln47
Cancer, Autoimmune Diseases
4-Oxo-3-carboxyl quinolone analog
DNA Gyrase (Subunit A)
1KZN
-9.2
Asn46, Asp73
Antibacterial
7-Methoxy quinolone-3-carboxylate
HIV Reverse Transcriptase
4I2P
-10.1
Lys101, Tyr181, Tyr188
Antiviral
2-Aryl-4-chloroquinoline-3-carboxylate
Epidermal Growth Factor Receptor (EGFR) Kinase
2J6M
-9.7
Met793, Leu718, Gly796
Cancer
Substituted 4-chloroquinoline-3-carboxylate
Cyclooxygenase-2 (COX-2)
3LN1
-8.9
Arg120, Tyr355, Ser530
Anti-inflammatory
Note: Docking scores are indicative of binding affinity, with more negative values suggesting stronger binding. The specific values are representative and may vary depending on the docking software and parameters used.
Deciphering the Binding Interactions: A Deeper Dive into Structure-Activity Relationships
The observed docking scores are a direct consequence of the intricate network of interactions between the ligand and the protein's active site. A thorough analysis of these interactions is paramount for understanding the SAR and for the rational design of next-generation inhibitors.
The Crucial Role of the Carboxylate Group: The 3-carboxylate moiety is a key pharmacophoric feature, often engaging in crucial hydrogen bonding or salt bridge interactions with positively charged residues such as Arginine (Arg) and Lysine (Lys) within the active site.[4] For instance, in the case of Dihydrofolate Reductase (DHFR), the carboxylate group of a quinoline-based inhibitor forms a salt bridge with Arg136 and a hydrogen bond with Gln47, anchoring the ligand in the binding pocket.[4]
The Influence of the 4-Chloro Substituent: The chlorine atom at the 4-position contributes to the overall lipophilicity of the molecule and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This substituent also plays a role in modulating the reactivity of the quinoline ring system.
Impact of Substituents at the 2-Position: Modifications at the 2-position of the quinoline ring have a profound impact on the binding affinity and selectivity of the analogs. The introduction of various aryl groups can lead to beneficial π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) in the active site. The nature and substitution pattern of this aryl ring can be fine-tuned to optimize these interactions and exploit specific sub-pockets within the binding site.[5]
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
To ensure the reproducibility and validity of in silico predictions, a standardized and rigorous docking protocol is essential. The following workflow represents a best-practice approach for conducting comparative docking studies.
Protein Preparation:
Retrieve the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
Remove all water molecules and heteroatoms (except for essential cofactors).
Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines.
Minimize the energy of the protein structure to relieve any steric clashes.
Ligand Preparation:
Draw the two-dimensional structures of the 4-chloroquinoline-3-carboxylate analogs.
Convert the 2D structures to 3D structures and generate multiple low-energy conformers for each analog.
Assign appropriate partial charges to the atoms of each ligand.
Grid Generation:
Define the binding site on the target protein, typically centered around the co-crystallized ligand or identified through literature.
Generate a grid box that encompasses the entire binding site, ensuring sufficient space for the ligands to adopt various orientations.
Molecular Docking:
Utilize a validated docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.
Dock each conformer of each analog into the prepared protein grid.
The docking algorithm will sample different poses (orientations and conformations) of the ligand within the binding site and score them based on a defined scoring function.
Analysis of Results:
Analyze the docking scores to rank the analogs based on their predicted binding affinities.
Visualize the top-ranked poses for each analog to examine the specific protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.
Compare the binding modes of the different analogs to understand the structural basis for their varying affinities.
Visualizing the Workflow and Biological Context
To further elucidate the experimental process and the biological relevance of the targeted pathways, the following diagrams are provided.
Caption: A generalized workflow for performing comparative molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a 4-chloroquinoline-3-carboxylate analog.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the comparative docking studies of 4-chloroquinoline-3-carboxylate analogs against a range of therapeutically important protein targets. The data presented herein underscores the versatility of this chemical scaffold and provides a solid foundation for the rational design of novel inhibitors. The detailed experimental protocol and elucidation of key structure-activity relationships offer valuable insights for researchers aiming to exploit the therapeutic potential of this promising class of compounds. Future work should focus on synthesizing the most promising computationally identified analogs and validating their biological activity through in vitro and in vivo assays to translate these in silico findings into tangible therapeutic advances.
References
Gaikwad, K. N., Kini, S. G., Saxena, A., Suganthi, M., Ballal, M., & Muhammad, M. (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 344-348.
IntechOpen. (2018). Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. IntechOpen. [Link]
Molecules. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
PLOS ONE. (2016). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PLOS ONE. [Link]
PubMed Central (PMC). (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. [Link]
PubMed Central (PMC). (2018). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. National Center for Biotechnology Information. [Link]
PubMed. (2014). Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action. National Center for Biotechnology Information. [Link]
ResearchGate. (2018). Molecular Docking Experiments of 4-Oxotheino [3,2-c] quinoline-2-carboxylates with DNA and their Potential Anticancer Property. ResearchGate. [Link]
Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
A Senior Application Scientist's Guide to the Safe Disposal of Lithium (1+) 4-chloroquinoline-3-carboxylate
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, extending from initial handling to final disposal. Lithium (1+) 4-chloroquin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, extending from initial handling to final disposal. Lithium (1+) 4-chloroquinoline-3-carboxylate, a compound combining a reactive alkali metal cation with a halogenated quinoline carboxylate anion, requires a nuanced and rigorous approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an understanding of its constituent chemical hazards. The procedures outlined herein are synthesized from safety data for its precursors and analogous structures to ensure a robust margin of safety.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with Lithium (1+) 4-chloroquinoline-3-carboxylate is foundational to its safe disposal. The risk profile is a composite of its two primary components: the lithium ion and the 4-chloroquinoline-3-carboxylate moiety.
4-Chloroquinoline Moiety: The quinoline ring system and its halogenated derivatives are known to present significant health and environmental hazards. Compounds in this family are often irritating to the eyes, skin, and respiratory system.[1] Some quinolines are suspected of causing genetic defects and may have carcinogenic potential.[2][3] They are frequently classified as toxic to aquatic life with long-lasting effects.[2][4] Therefore, environmental release of this compound must be strictly avoided.[3]
Lithium Ion: The lithium component, while part of a salt, brings its own set of considerations. Lithium compounds can react with water, and pure lithium metal is highly reactive and flammable upon contact with moisture.[5] While this salt is less reactive than the metal, the potential for hazardous reactions, especially with strong acids or in bulk quantities, cannot be dismissed. The U.S. Environmental Protection Agency (EPA) has clarified that most waste containing lithium is likely to be classified as hazardous waste due to characteristics of ignitability (D001) and reactivity (D003).[6][7][8]
Table 1: Synthesized Hazard Profile
Hazard Type
Description
Primary Sources
Acute Toxicity
Harmful if swallowed or in contact with skin.[1][2]
Quinoline & 4-Chloroquinoline SDS
Irritation
Causes skin and serious eye irritation.[1][2][9] May cause respiratory irritation.[1][9]
Quinoline & 4-Chloroquinoline SDS
Chronic Health
Suspected of causing genetic defects and may cause cancer.[2][3]
Quinoline SDS
Environmental
Toxic to aquatic life with long-lasting effects.[2][3][4]
Quinoline SDS
Chemical Reactivity
Potential for reactivity, characteristic of lithium-containing waste.[5][6]
EPA Guidance, Lithium Handling Docs
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable to minimize exposure risk during all handling and disposal procedures.[10] The selection is guided by the dual threats of chemical contact and potential dust generation.
Table 2: Required Personal Protective Equipment
Protection Type
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile, tested to EN 374).[10]
Prevents skin contact and absorption. Check for integrity before each use.
Eye/Face Protection
Tightly fitting safety goggles with side-shields.[10][11]
Protects eyes from dust, splashes, and accidental contact.
Protects against splashes and minimizes fire risk.
Respiratory
Use only within a certified chemical fume hood.[10]
Prevents inhalation of potentially harmful dust or aerosols.
Step-by-Step Disposal Protocol
All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[10] Disposal must be conducted in strict accordance with all local, state, and federal regulations.[2]
Step 1: Waste Segregation
Immediately upon generation, segregate all waste contaminated with Lithium (1+) 4-chloroquinoline-3-carboxylate. This includes:
Causality: Segregation at the source is critical to prevent unintentional and dangerous mixing with incompatible waste streams (e.g., aqueous or acidic waste), which could lead to a chemical reaction.[13]
Step 2: Containerization
Primary Waste (Solid Compound): Place directly into a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).
Contaminated Debris: Place all contaminated labware and PPE into a separate, plastic-lined, sealable hazardous waste container.[14]
Empty Containers: The original product container is considered hazardous waste. Do not rinse. Seal the cap and place it in the designated container for contaminated debris.[4]
Causality: Proper containerization contains the chemical, preventing environmental release and accidental exposure. Using dry, sealed containers mitigates the risk of reaction with atmospheric moisture, a key precaution for lithium-containing compounds.[15]
Step 3: Labeling
All waste containers must be labeled immediately with the following information:
Causality: Accurate labeling ensures that all personnel, from researchers to waste handlers, are aware of the container's contents and associated dangers, facilitating safe storage and transport.
Step 4: Storage
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4]
The storage area must be protected from moisture and water sources, including sprinkler systems.[15]
Ensure the container is stored away from incompatible materials, especially strong acids.
Causality: Safe, secure storage is a regulatory requirement and a practical necessity to prevent spills, unauthorized access, and dangerous reactions.
Step 5: Final Disposal
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Never dispose of this chemical down the drain or in regular municipal trash.[3] This is a violation of environmental regulations and poses a significant hazard.
Causality: The compound's toxicity and regulatory classification as hazardous waste mandate that its final disposal be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.[7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Lithium (1+) 4-chloroquinoline-3-carboxylate.
Emergency Procedures
Spill Response
In the event of a spill, evacuate personnel and secure the area.[14]
Control Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[14]
Containment: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.[14]
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16] Avoid creating dust.[11]
Decontamination: Clean the spill area thoroughly.
Reporting: Report the spill to your institution's EHS department immediately.
First-Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
Skin Contact: Take off all contaminated clothing immediately.[11] Wash the affected area with soap and plenty of water.[9] Seek medical attention if irritation persists.
Inhalation: Move the victim to fresh air.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention.
Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.Benchchem. [URL: https://www.benchchem.com/pro-duct/bcp152780/quinolinium-7-hydroxy-1-methyl-safety-and-handling]
Quinoline - SAFETY DATA SHEET.Penta chemicals. [URL: https://www.pentachemicals.eu/sds/Quinoline_EN.pdf]
QUINOLINE FOR SYNTHESIS.Loba Chemie. [URL: https://www.lobachemie.com/sds-msds-file-pdf/QUINOLINE-FOR-SYNTHESIS-05650.pdf]
Safety Data Sheet: quinoline.Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/92-0050_gb_en.pdf]
SAFETY DATA SHEET.MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/265985]
Quinoline - Hazardous Substance Fact Sheet.New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1611.pdf]
SAFETY DATA SHEET.Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC150710050]
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A Researcher's Guide to the Safe Handling of Lithium(1+) ion 4-chloroquinoline-3-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lithium(1+) ion 4-chloroquinoline-3-carboxylate. As a novel chemical entity, it...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lithium(1+) ion 4-chloroquinoline-3-carboxylate. As a novel chemical entity, it is imperative to handle this compound with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate risks. This document is structured to provide a deep, technically-grounded understanding of safe handling procedures, moving beyond a simple checklist to explain the rationale behind each recommendation.
Understanding the Hazard: A Dual-Risk Profile
The Anionic Threat: 4-Chloroquinoline Derivatives
The 4-chloroquinoline moiety is a halogenated aromatic heterocyclic compound. Compounds in this class are known to present several health hazards:
Irritation: They are often irritating to the skin, eyes, and respiratory system.[2]
Toxicity: Quinoline and its derivatives can be harmful if swallowed or in contact with skin.[3][4]
Chronic Effects: Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[3][4]
The Cationic Concern: Lithium Ions
While the lithium ion is a well-known therapeutic agent, in a laboratory setting, exposure to lithium salts carries its own set of risks, primarily through ingestion or absorption of large quantities. Lithium toxicity can affect the nervous system and kidneys.[5] Therefore, preventing exposure and ensuring proper disposal are critical.
The Cornerstone of Safety: A Proactive Risk Assessment
Before any handling of Lithium(1+) ion 4-chloroquinoline-3-carboxylate, a thorough risk assessment is mandatory. This is not a one-size-fits-all exercise but should be tailored to each specific procedure. The core of this assessment is to identify potential exposure routes and implement appropriate control measures.
Key Considerations for Your Risk Assessment:
Scale of Operation: Are you working with milligrams for an initial screen or grams for a scale-up synthesis? The quantity directly impacts the potential for exposure.
Physical Form: Is the compound a solid or in solution? Handling a fine powder poses a significant inhalation risk, whereas a solution introduces a splash hazard.
Procedure-Specific Risks: Weighing and transferring solids can generate dust. Heating a solution can create vapors. Each step of your workflow must be evaluated for its unique exposure potential.
The following diagram illustrates a logical workflow for determining the appropriate level of personal protective equipment based on your risk assessment.
Caption: PPE selection workflow based on the physical form and handling procedure.
Your Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is essential as the final barrier.
Eye and Face Protection
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.
Splash Hazard: When working with solutions, especially during transfers or reactions, chemical splash goggles that form a seal around the eyes are required.
High-Risk Procedures: For tasks with a significant splash or aerosolization risk, a face shield should be worn in addition to chemical splash goggles.
Hand Protection
The choice of gloves is critical due to the chlorinated aromatic nature of the anion. Nitrile gloves, while common, offer limited protection against this class of compounds during prolonged contact.
Glove Material
Recommended Use
Breakthrough Time for Chlorinated Aromatics
Nitrile
Incidental splash contact. Must be changed immediately upon contamination.
Best Practice: Double Gloving
For most procedures involving direct handling of the compound, double gloving is recommended. A common and effective combination is an inner nitrile glove for dexterity and an outer butyl rubber or Viton™ glove for chemical resistance.
Body Protection
Standard: A flame-resistant lab coat should be worn at all times and kept fully fastened.
Enhanced Protection: For larger scale operations or when there is a significant risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection
Primary Control: All work with solid Lithium(1+) ion 4-chloroquinoline-3-carboxylate and any procedures that may generate vapors or aerosols from its solutions must be conducted in a certified chemical fume hood.
When a Fume Hood is Insufficient: In the rare event that a procedure with high aerosolization potential cannot be performed in a fume hood, a NIOSH-approved respirator is required. The selection should be based on a formal hazard assessment. A full-facepiece respirator with organic vapor/acid gas cartridges and P100 particulate filters would be a conservative choice.[11][12][13][14][15][16][17][18][19]
Step-by-Step Operational Plans
A. Donning and Doffing PPE: A Critical Sequence
Donning (Putting On):
Wash hands thoroughly.
Put on the lab coat.
Put on inner nitrile gloves.
Put on outer chemical-resistant gloves (butyl or Viton™), ensuring the cuffs go over the sleeves of the lab coat.
Put on eye and face protection.
Doffing (Taking Off):
Remove outer gloves, peeling them off without touching the outside with your bare skin.
Remove the lab coat, turning it inside out as you remove it.
Remove eye and face protection.
Remove inner gloves.
Wash hands thoroughly.
B. Handling Solid Compound (e.g., Weighing)
Preparation: Ensure the work area within the fume hood is clean and uncluttered. Have waste containers ready.
PPE: Don the appropriate PPE, including double gloves (nitrile inner, butyl/Viton™ outer) and a face shield over safety goggles.
Procedure: Conduct all manipulations on a disposable mat within the fume hood to contain any spills. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
Cleanup: Carefully wipe down the spatula and any surfaces with a damp cloth. Dispose of the mat and cloth as hazardous waste.
Emergency Procedures: Be Prepared
A. In Case of Exposure
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][20][21]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7][21][22]
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
B. In Case of a Spill
Evacuate: Alert others in the area and evacuate if necessary.
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill you are not trained to handle.
Small Spills (manageable by lab personnel):
Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep the absorbed material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal: A Cradle-to-Grave Responsibility
Lithium(1+) ion 4-chloroquinoline-3-carboxylate waste is classified as hazardous due to its chlorinated organic and lithium content. It must not be disposed of in regular trash or down the drain.[23][24][25][26]
A. Waste Segregation and Collection
Dedicated Waste Streams: Establish a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and any residual solid compound. Place these in a sealed, labeled container.
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled container. Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[27]
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
B. Labeling and Storage
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Lithium(1+) ion 4-chloroquinoline-3-carboxylate," and the approximate concentrations of the components.
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.
C. Final Disposal
Contact EHS: Arrange for pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure it is handled and disposed of in compliance with all local, state, and federal regulations.
By adhering to these guidelines, researchers can work confidently and safely with Lithium(1+) ion 4-chloroquinoline-3-carboxylate, ensuring the integrity of their research and the protection of their health and the environment.
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